molecular formula C6H14BrO3P B605011 6-Bromohexylphosphonic acid

6-Bromohexylphosphonic acid

Cat. No.: B605011
M. Wt: 245.05 g/mol
InChI Key: GCUMTUOIJWOTCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromohexylphosphonic acid is a non-PEG Crosslinker.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromohexylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14BrO3P/c7-5-3-1-2-4-6-11(8,9)10/h1-6H2,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCUMTUOIJWOTCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCBr)CCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14BrO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What are the physical and chemical properties of 6-Bromohexylphosphonic acid?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromohexylphosphonic acid is a bifunctional organophosphorus compound that has garnered significant interest in the field of drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). Its structure, featuring a terminal bromine atom and a phosphonic acid group connected by a hexyl chain, makes it a versatile linker for conjugating a target protein ligand with an E3 ubiquitin ligase ligand. This guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its role in targeted protein degradation.

Physical and Chemical Properties

Data Presentation
PropertyValueReference(s)
Molecular Formula C6H14BrO3P[1][2]
Molecular Weight 245.05 g/mol [1][2]
CAS Number 133345-66-1[1][2]
Physical Form Solid[2]
Purity Typically ≥98%[2]
Storage Recommended at 2-8°C[1]

Experimental Protocols

The synthesis of this compound is typically achieved in a two-step process: the formation of a phosphonate (B1237965) ester via the Michaelis-Arbuzov reaction, followed by hydrolysis to the corresponding phosphonic acid.

Synthesis of Diethyl (6-bromohexyl)phosphonate

This procedure is adapted from optimized methods for the synthesis of ω-bromoalkylphosphonates.[4]

Materials:

Procedure:

  • Set up a reaction flask equipped with a dropping funnel and a distillation head under a nitrogen atmosphere.

  • Add 1,6-dibromohexane (1.0 equivalent) to the reaction flask and heat to 140°C.

  • Slowly add triethyl phosphite (1.0 equivalent) dropwise to the heated 1,6-dibromohexane over a period of 2 hours. The bromoethane (B45996) byproduct will distill off during the addition.

  • After the addition is complete, continue to stir the reaction mixture at 140°C for an additional hour.

  • Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, purify the crude product by vacuum fractional distillation to yield diethyl (6-bromohexyl)phosphonate as a colorless oil.[4]

Characterization: The product can be characterized by ¹H NMR, ³¹P NMR, and mass spectrometry.[4]

Hydrolysis of Diethyl (6-bromohexyl)phosphonate to this compound

Two common methods for the hydrolysis of phosphonate esters are acidic hydrolysis with concentrated hydrochloric acid and the McKenna reaction using bromotrimethylsilane (B50905) (TMSBr).

This protocol is based on general procedures for the acidic hydrolysis of phosphonate esters.[5]

Materials:

  • Diethyl (6-bromohexyl)phosphonate

  • Concentrated hydrochloric acid (HCl)

  • Water

  • Toluene (B28343) (for azeotropic removal of water)

  • Round-bottom flask with reflux condenser

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add diethyl (6-bromohexyl)phosphonate (1.0 equivalent) and a solution of concentrated hydrochloric acid (e.g., 3 equivalents in water).[5]

  • Heat the mixture to reflux and maintain for several hours (typically 2.5 to 9.5 hours, depending on the substrate).[5] The reaction can be monitored by ³¹P NMR spectroscopy.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess HCl and water under reduced pressure using a rotary evaporator.

  • Add toluene to the residue and perform an azeotropic distillation to remove residual water.

  • The resulting solid is this compound. Further purification, if necessary, can be achieved by recrystallization.

This method is an alternative for substrates that may be sensitive to strong acidic conditions.

Materials:

  • Diethyl (6-bromohexyl)phosphonate

  • Bromotrimethylsilane (TMSBr)

  • Dichloromethane (DCM) or another suitable anhydrous solvent

  • Methanol (B129727) (MeOH)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Dissolve diethyl (6-bromohexyl)phosphonate (1.0 equivalent) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0°C.

  • Slowly add TMSBr (excess, e.g., 2.2 equivalents) to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC or NMR).

  • Remove the solvent and excess TMSBr under reduced pressure.

  • Carefully add methanol to the residue to hydrolyze the silyl (B83357) ester intermediate.

  • Evaporate the methanol to yield the crude this compound. The product can be purified by appropriate methods such as crystallization.

Chemical Reactivity and Stability

The chemical reactivity of this compound is characterized by the distinct properties of its two functional groups. The bromine atom serves as a good leaving group, making it susceptible to nucleophilic substitution reactions. This allows for its conjugation to various molecules, which is a key feature in its application as a PROTAC linker.

The phosphonic acid moiety is a stable functional group.[6] Phosphonic acids are generally resistant to hydrolysis and oxidation under physiological conditions.[7] The P-C bond is particularly robust. The acidic protons of the phosphonic acid group can participate in acid-base reactions and can be deprotonated under basic conditions to form a phosphonate salt. This property can influence the solubility and binding interactions of the molecule.

Role in Signaling Pathways and Drug Development

This compound itself is not known to directly participate in or modulate specific signaling pathways. Its primary role in drug development is that of a linker in the design of PROTACs.[2][8]

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC, for which this compound is a precursor, is crucial for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[9] The length, flexibility, and chemical nature of the linker dictate the relative orientation and proximity of the two proteins, which in turn affects the efficiency of ubiquitination and degradation.[9][]

The alkyl chain of this compound provides flexibility, while its length can be tailored to optimize the distance between the two ends of the PROTAC. The terminal functional groups allow for the covalent attachment of the target-binding and E3 ligase-binding moieties.

Mandatory Visualizations

Synthesis_Workflow 1,6-Dibromohexane 1,6-Dibromohexane Diethyl (6-bromohexyl)phosphonate Diethyl (6-bromohexyl)phosphonate 1,6-Dibromohexane->Diethyl (6-bromohexyl)phosphonate  Triethyl phosphite (Michaelis-Arbuzov) This compound This compound Diethyl (6-bromohexyl)phosphonate->this compound  Hydrolysis (e.g., HCl or TMSBr)

Caption: Synthetic pathway to this compound.

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation PROTAC PROTAC (with this compound derived linker) TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination of Target Protein TernaryComplex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome  Recognition Degradation Degraded Protein Fragments Proteasome->Degradation  Degradation

Caption: Mechanism of action for a PROTAC utilizing a linker.

References

Spectroscopic Fingerprinting of 6-Bromohexylphosphonic Acid: A Technical Guide to NMR and Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of 6-bromohexylphosphonic acid, a molecule of interest in synthetic chemistry and materials science. By leveraging Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), we can elucidate its molecular structure and confirm its identity. This document outlines the expected spectral data, detailed experimental protocols for acquiring such data, and a logical workflow for the characterization process.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following tables summarize the predicted chemical shifts and mass-to-charge ratios based on the analysis of similar chemical structures, including bromoalkanes and alkylphosphonic acids.

Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ¹H-NMR Chemical Shifts (Referenced to TMS)

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
H-11.5 - 1.9Multiplet2H
H-21.3 - 1.6Multiplet2H
H-31.2 - 1.5Multiplet2H
H-41.3 - 1.6Multiplet2H
H-51.7 - 2.0Multiplet2H
H-63.3 - 3.5Triplet2H
P-OH10.0 - 12.0Broad Singlet2H

Table 2: Predicted ¹³C-NMR Chemical Shifts (Referenced to TMS)

CarbonPredicted Chemical Shift (ppm)
C-125 - 35 (with P-coupling)
C-228 - 32
C-324 - 28
C-430 - 34
C-532 - 36
C-633 - 37

Table 3: Predicted ³¹P-NMR Chemical Shift (Referenced to 85% H₃PO₄)

PhosphorusPredicted Chemical Shift (ppm)
P-125 - 35
Mass Spectrometry (MS) Data

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) in ESI-MS (Negative Mode)

m/zPredicted Fragment
243/245[M-H]⁻
163[M-H-Br]⁻
97[H₂PO₃]⁻

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

A generalized protocol for acquiring NMR spectra of small organic molecules is as follows.[1]

Sample Preparation:

  • Weigh 5-10 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD).

  • Transfer the solution to a 5 mm NMR tube.

¹H-NMR Spectroscopy:

  • Place the NMR tube in the spectrometer.

  • Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Acquire a standard one-dimensional ¹H spectrum using a pulse sequence such as the zg30.

  • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).

  • Apply a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Process the data by applying a Fourier transform, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

¹³C-NMR Spectroscopy:

  • Following ¹H-NMR, acquire a ¹³C spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

  • Set the spectral width to encompass the expected carbon chemical shifts (e.g., 0-220 ppm).[2]

  • A longer acquisition time and a greater number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.[3]

  • Process the data similarly to the ¹H spectrum.

³¹P-NMR Spectroscopy:

  • Acquire a one-dimensional ³¹P spectrum with proton decoupling.

  • Use an external reference of 85% H₃PO₄.

  • The chemical shift range for phosphorus compounds is broad; set the spectral width accordingly (e.g., -50 to 50 ppm).[4]

  • Process the data as with the other NMR experiments.

Mass Spectrometry

A standard protocol for Electrospray Ionization Mass Spectrometry (ESI-MS) is provided below.

Sample Preparation:

  • Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile/water.

  • Acidify or basify the solution slightly with formic acid or ammonium (B1175870) hydroxide, respectively, to promote ionization.

Instrument Setup and Data Acquisition:

  • Set up the ESI-MS instrument in either positive or negative ion mode. For a phosphonic acid, negative ion mode is generally preferred.

  • Optimize the ion source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature.

  • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

  • For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the parent ion and subjecting it to collision-induced dissociation (CID) to observe the fragmentation pattern. The fragmentation of bromoalkanes often involves the loss of the bromine atom and cleavage of the carbon-carbon bonds adjacent to the halogen.[5] Organophosphonates can show characteristic fragmentation patterns related to the phosphonic acid group.[6]

Visualized Workflow and Relationships

The following diagrams illustrate the logical workflow for the spectroscopic characterization of this compound and the relationships between the different analytical techniques.

experimental_workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Analysis & Elucidation Synthesis Synthesis of This compound Purification Purification Synthesis->Purification Sample_Prep_NMR NMR Sample Preparation Purification->Sample_Prep_NMR Sample_Prep_MS MS Sample Preparation Purification->Sample_Prep_MS NMR NMR Spectroscopy (1H, 13C, 31P) Sample_Prep_NMR->NMR MS Mass Spectrometry (ESI-MS, MS/MS) Sample_Prep_MS->MS NMR_Data NMR Spectral Analysis NMR->NMR_Data MS_Data MS Spectral Analysis MS->MS_Data Structure Structure Elucidation NMR_Data->Structure MS_Data->Structure

A logical workflow for the spectroscopic characterization.

logical_relationships cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_info Derived Structural Information H1_NMR ¹H-NMR Proton_Env Proton Environments & Connectivity H1_NMR->Proton_Env C13_NMR ¹³C-NMR Carbon_Backbone Carbon Backbone C13_NMR->Carbon_Backbone P31_NMR ³¹P-NMR Phosphorus_Env Phosphorus Environment P31_NMR->Phosphorus_Env ESI_MS ESI-MS Molecular_Weight Molecular Weight ESI_MS->Molecular_Weight MS_MS MS/MS Fragmentation Fragmentation Pattern MS_MS->Fragmentation Final_Structure Final Structure Confirmation Proton_Env->Final_Structure Carbon_Backbone->Final_Structure Phosphorus_Env->Final_Structure Molecular_Weight->Final_Structure Fragmentation->Final_Structure

References

An In-depth Technical Guide to 6-Bromohexylphosphonic Acid in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromohexylphosphonic acid is a bifunctional molecule of significant interest in materials science. Its phosphonic acid headgroup provides a robust anchor to a wide variety of metal oxide surfaces, while the terminal bromohexyl group offers a versatile platform for subsequent chemical modifications. This technical guide explores the core applications of this compound, focusing on its role in the formation of self-assembled monolayers (SAMs) for surface modification and the functionalization of nanoparticles. This document provides a detailed overview of its synthesis, experimental protocols for its application, and representative characterization data.

Introduction

The ability to tailor the surface properties of materials at the molecular level is a cornerstone of modern materials science. Self-assembled monolayers (SAMs) have emerged as a powerful tool for achieving this control, enabling the precise engineering of surface energy, wettability, biocompatibility, and chemical reactivity. Phosphonic acids, in particular, have garnered considerable attention as anchoring moieties for SAM formation on a diverse range of metal oxide substrates, including titanium dioxide (TiO₂), aluminum oxide (Al₂O₃), and iron oxides (FeₓOᵧ). Their propensity to form strong, hydrolytically stable bonds with these surfaces makes them ideal candidates for creating robust and durable functional coatings.

This compound stands out within this class of molecules due to its dual functionality. The phosphonic acid group ensures strong adhesion to the substrate, while the terminal bromine atom on the hexyl chain serves as a reactive handle for a variety of nucleophilic substitution and coupling reactions. This allows for the post-assembly modification of the surface, enabling the attachment of a wide array of functional groups, polymers, or biomolecules. This versatility makes this compound a key building block for applications ranging from corrosion inhibition and biocompatible coatings to the development of advanced sensors and drug delivery systems.

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process, starting from 1,6-dibromohexane (B150918). The first step involves the Michaelis-Arbuzov reaction to form the diethyl phosphonate (B1237965) ester, followed by hydrolysis to yield the final phosphonic acid.

Synthesis of Diethyl 6-bromohexylphosphonate

The Michaelis-Arbuzov reaction is a well-established method for forming carbon-phosphorus bonds. In this step, 1,6-dibromohexane is reacted with triethyl phosphite (B83602). To favor monosubstitution and minimize the formation of the di-phosphonate byproduct, a slow, dropwise addition of triethyl phosphite to a heated excess of 1,6-dibromohexane is employed.

Hydrolysis of Diethyl 6-bromohexylphosphonate

The conversion of the diethyl phosphonate ester to the corresponding phosphonic acid can be achieved through acidic hydrolysis. A common and effective method involves refluxing the ester with concentrated hydrochloric acid. An alternative, milder method employs bromotrimethylsilane (B50905) (TMSBr) followed by methanolysis.

Key Applications in Materials Science

The unique properties of this compound make it a valuable tool for a range of applications in materials science, primarily centered around surface modification.

Self-Assembled Monolayers (SAMs) for Surface Modification

The most prominent application of this compound is in the formation of SAMs on metal oxide surfaces. The phosphonic acid headgroup readily chemisorbs onto these surfaces, forming a dense, organized monolayer. The outward-facing bromohexyl chains then present a chemically reactive surface that can be further functionalized.

Key Substrates:

  • Titanium Dioxide (TiO₂): Used in biomedical implants, photocatalysis, and sensors.

  • Aluminum Oxide (Al₂O₃): Found in electronic components, protective coatings, and catalysis.

  • Iron Oxides (e.g., Fe₂O₃, Fe₃O₄): Important for magnetic nanoparticles, data storage, and catalysis.

The formation of a this compound SAM alters the surface properties of the substrate. For instance, the hydrophobic hexyl chains increase the water contact angle, rendering the surface more hydrophobic.

Functionalization of Nanoparticles

This compound is also instrumental in the surface functionalization of nanoparticles, particularly those composed of metal oxides. By anchoring to the nanoparticle surface, it provides a stable coating that can prevent aggregation and impart new functionalities. The terminal bromine can be used to attach targeting ligands, drugs, or imaging agents, making these functionalized nanoparticles promising candidates for applications in nanomedicine, including drug delivery and diagnostics. For example, iron oxide nanoparticles functionalized with this compound can be further modified for targeted cancer therapy.

Experimental Protocols

Synthesis of Diethyl 6-bromohexylphosphonate
  • Materials: 1,6-dibromohexane, triethyl phosphite.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add a molar excess of 1,6-dibromohexane (e.g., 3 equivalents).

    • Heat the 1,6-dibromohexane to 150-160 °C under a nitrogen atmosphere.

    • Add triethyl phosphite (1 equivalent) dropwise to the heated 1,6-dibromohexane over a period of 2-3 hours with vigorous stirring.

    • After the addition is complete, continue to heat the reaction mixture for an additional 2-4 hours.

    • Cool the reaction mixture to room temperature.

    • Remove the excess 1,6-dibromohexane by vacuum distillation.

    • Purify the resulting diethyl 6-bromohexylphosphonate by fractional vacuum distillation.

Hydrolysis of Diethyl 6-bromohexylphosphonate to this compound
  • Materials: Diethyl 6-bromohexylphosphonate, concentrated hydrochloric acid (37%).

  • Procedure:

    • In a round-bottom flask, combine diethyl 6-bromohexylphosphonate with an excess of concentrated hydrochloric acid.

    • Heat the mixture to reflux and maintain for 8-12 hours.

    • Monitor the reaction progress by TLC or NMR.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the water and excess HCl under reduced pressure.

    • The resulting crude this compound can be purified by recrystallization.

Formation of a this compound SAM on a Titanium Dioxide Surface
  • Substrate Preparation:

    • Clean the TiO₂ substrate by sonicating in a sequence of solvents: acetone, ethanol (B145695), and deionized water (15 minutes each).

    • Dry the substrate under a stream of nitrogen.

    • Treat the substrate with a UV-ozone cleaner for 15-20 minutes to remove any remaining organic contaminants and to generate surface hydroxyl groups.

  • SAM Deposition:

    • Prepare a 1 mM solution of this compound in a suitable solvent, such as isopropanol (B130326) or a mixture of ethanol and water.

    • Immerse the cleaned TiO₂ substrate in the phosphonic acid solution.

    • Allow the self-assembly to proceed for 12-24 hours at room temperature.

    • Remove the substrate from the solution and rinse thoroughly with the deposition solvent to remove any physisorbed molecules.

    • Dry the substrate under a stream of nitrogen.

Functionalization of Iron Oxide Nanoparticles
  • Nanoparticle Synthesis: Synthesize iron oxide nanoparticles (e.g., by co-precipitation of Fe²⁺ and Fe³⁺ salts in a basic solution).

  • Surface Functionalization:

    • Disperse the synthesized iron oxide nanoparticles in a suitable solvent like ethanol or a water/ethanol mixture.

    • Prepare a solution of this compound in the same solvent.

    • Add the phosphonic acid solution to the nanoparticle dispersion and sonicate for 30 minutes to ensure good mixing.

    • Stir the mixture at room temperature for 24 hours.

    • Collect the functionalized nanoparticles by magnetic separation or centrifugation.

    • Wash the nanoparticles several times with the solvent to remove excess phosphonic acid.

    • Dry the functionalized nanoparticles under vacuum.

Data Presentation

The following tables summarize representative quantitative data for surfaces modified with alkylphosphonic acids, which can be considered analogous to this compound.

Table 1: Representative Contact Angle and Surface Energy Data for Modified Surfaces

SubstrateModifying AgentWater Contact Angle (°)Surface Free Energy (mN/m)
TiO₂ (unmodified)N/A30 - 4055 - 65
TiO₂Octylphosphonic Acid100 - 11020 - 25
Al₂O₃ (unmodified)N/A20 - 3060 - 70
Al₂O₃Dodecylphosphonic Acid105 - 11518 - 22

Table 2: Representative XPS Data for Phosphonic Acid SAMs on TiO₂

ElementBinding Energy (eV)Assignment
P 2p~133.5P-O-Ti
C 1s~285.0C-C, C-H
O 1s~530.5TiO₂
O 1s~532.0P-O
Ti 2p~458.8TiO₂

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Michaelis-Arbuzov Reaction cluster_step2 Step 2: Hydrolysis 1,6-Dibromohexane 1,6-Dibromohexane Reaction_Vessel_1 Reaction @ 150-160°C 1,6-Dibromohexane->Reaction_Vessel_1 Triethyl_Phosphite Triethyl_Phosphite Triethyl_Phosphite->Reaction_Vessel_1 Diethyl_Ester Diethyl 6-bromohexylphosphonate Reaction_Vessel_1->Diethyl_Ester Reaction_Vessel_2 Reflux Diethyl_Ester->Reaction_Vessel_2 Conc_HCl Conc. HCl Conc_HCl->Reaction_Vessel_2 Final_Product This compound Reaction_Vessel_2->Final_Product

Caption: Workflow for the synthesis of this compound.

SAM_Formation cluster_substrate_prep Substrate Preparation cluster_deposition SAM Deposition Clean_Substrate Solvent Cleaning (Acetone, Ethanol, DI Water) Dry_Substrate Nitrogen Drying Clean_Substrate->Dry_Substrate Activate_Substrate UV-Ozone Treatment Dry_Substrate->Activate_Substrate Immerse_Substrate Immerse Substrate (12-24 hours) Activate_Substrate->Immerse_Substrate Prepare_Solution Prepare 1mM Solution of This compound Prepare_Solution->Immerse_Substrate Rinse_Substrate Rinse with Solvent Immerse_Substrate->Rinse_Substrate Dry_Final Nitrogen Drying Rinse_Substrate->Dry_Final Functionalized_Surface Functionalized_Surface Dry_Final->Functionalized_Surface

Caption: Experimental workflow for SAM formation on a metal oxide surface.

Nanoparticle_Functionalization Start Iron Oxide Nanoparticles Dispersion Disperse in Solvent Start->Dispersion Mixing Mix and Sonicate Dispersion->Mixing Phosphonic_Acid 6-Bromohexylphosphonic Acid Solution Phosphonic_Acid->Mixing Reaction Stir for 24h Mixing->Reaction Separation Magnetic Separation or Centrifugation Reaction->Separation Washing Wash with Solvent Separation->Washing Drying Dry under Vacuum Washing->Drying End Functionalized Nanoparticles Drying->End

Caption: Logical workflow for the functionalization of iron oxide nanoparticles.

Conclusion

This compound is a highly versatile molecule in materials science, offering a robust method for the surface modification of metal oxides and the functionalization of nanoparticles. Its ability to form stable self-assembled monolayers, combined with the reactivity of the terminal bromine, opens up a vast design space for creating tailored interfaces with specific chemical and physical properties. The protocols and data presented in this guide provide a foundational understanding for researchers and scientists looking to employ this powerful molecular tool in their work, from fundamental surface science studies to the development of advanced materials for biomedical and technological applications. Further research into the specific properties of this compound on a wider range of substrates will undoubtedly continue to expand its utility and impact.

6-Bromohexylphosphonic Acid: A Versatile Precursor for Advanced Organic Molecules

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromohexylphosphonic acid is a bifunctional organic compound of significant interest in the fields of medicinal chemistry, materials science, and nanotechnology. Its structure, featuring a terminal phosphonic acid group and a primary alkyl bromide, makes it an exceptionally versatile precursor for the synthesis of a wide array of functionalized organic molecules. The phosphonic acid moiety provides a strong anchoring group for binding to metal oxide surfaces, making it ideal for the development of self-assembled monolayers (SAMs), biocompatible coatings on implants, and functionalized nanoparticles.[1][2][3] Concurrently, the reactive carbon-bromine bond allows for a variety of nucleophilic substitution reactions, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures.[4] This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, complete with detailed experimental protocols and quantitative data to facilitate its use in research and development.

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process: first, the preparation of diethyl (6-bromohexyl)phosphonate via the Michaelis-Arbuzov reaction, followed by the hydrolysis of the diethyl ester to the free phosphonic acid.

Step 1: Synthesis of Diethyl (6-bromohexyl)phosphonate

The Michaelis-Arbuzov reaction is the most common and effective method for forming the carbon-phosphorus bond required for the synthesis of the phosphonate (B1237965) ester.[5][6] This reaction involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide. An optimized, sustainable protocol for the synthesis of diethyl (6-bromohexyl)phosphonate has been developed, which minimizes waste by using a near-equimolar ratio of reactants.[7][8]

Step 2: Hydrolysis of Diethyl (6-bromohexyl)phosphonate

The conversion of the diethyl phosphonate ester to the corresponding phosphonic acid is a critical final step. Two primary methods are widely employed for this transformation: acidic hydrolysis and the McKenna reaction, which utilizes bromotrimethylsilane (B50905) (BTMS).[4][9]

  • Acidic Hydrolysis: This is a traditional and cost-effective method, typically involving refluxing the phosphonate ester with a strong mineral acid like concentrated hydrochloric acid. The reaction proceeds through the sequential hydrolysis of the two ethyl ester groups.[10][11]

  • McKenna Reaction: This method employs bromotrimethylsilane (BTMS) to convert the diethyl ester into a bis(trimethylsilyl) phosphonate intermediate, which is then readily hydrolyzed with methanol (B129727) or water.[12][13] This approach is often preferred for substrates with acid-sensitive functional groups due to its milder reaction conditions.[4]

Data Presentation: Synthesis of this compound and Precursor

Reaction Step Reactants Product Key Conditions Yield Reference
Michaelis-Arbuzov Reaction 1,6-dibromohexane (B150918), Triethyl phosphiteDiethyl (6-bromohexyl)phosphonateSolvent-free, 140 °C, 2h dropwise addition40%[8][9]
Acidic Hydrolysis Diethyl (6-bromohexyl)phosphonate, Conc. HClThis compoundReflux in aqueous HClTypically high[9][10]
McKenna Reaction Diethyl (6-bromohexyl)phosphonate, BTMS, MethanolThis compound1. BTMS in ACN or CHCl₃, 36 °C, 24h; 2. Methanol quenchTypically high[12][13]

Experimental Protocols

Protocol 1: Synthesis of Diethyl (6-bromohexyl)phosphonate via Michaelis-Arbuzov Reaction

Adapted from Forchetta et al., 2021.[7][8]

  • Preparation: Flame-dry all glassware under a nitrogen flow. Equip a reaction flask with a dropping funnel and a distillation apparatus to remove the bromoethane (B45996) byproduct formed during the reaction.

  • Reaction: Pre-heat 75 mmol of 1,6-dibromohexane to 140 °C in the reaction flask.

  • Addition of Reagent: Add 75 mmol of triethyl phosphite dropwise to the heated 1,6-dibromohexane over a period of 2 hours.

  • Reaction Completion: After the addition is complete, continue to stir the mixture at 140 °C for an additional hour. Monitor the reaction progress by GC-MS.

  • Purification: Upon completion, allow the reaction mixture to cool to room temperature. Isolate the pure diethyl (6-bromohexyl)phosphonate by vacuum fractional distillation. The reported yield for this optimized procedure is 40%.[8]

  • Characterization: The product is a colorless oil. Expected ¹H NMR signals in CDCl₃ are approximately δ 4.1 (m, 4H, OCH₂CH₃), 3.4 (t, 2H, CH₂Br), 1.8-1.3 (m, 10H, alkyl chain protons). The ³¹P NMR should show a single peak characteristic of a phosphonate ester.[9][14]

Protocol 2: Synthesis of this compound via Acidic Hydrolysis

General procedure adapted from literature reviews.[9][10]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine diethyl (6-bromohexyl)phosphonate (1 equivalent) with concentrated hydrochloric acid (e.g., 12 M aqueous solution).

  • Heating: Heat the mixture to reflux and maintain for 4-12 hours. The reaction progress can be monitored by ³¹P NMR spectroscopy by observing the shift from the phosphonate ester signal to the phosphonic acid signal.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Remove the water and excess HCl under reduced pressure.

  • Purification: The resulting crude this compound can be purified by recrystallization or other suitable methods if necessary.

Protocol 3: Functionalization of Diethyl (6-bromohexyl)phosphonate with Sodium Azide (B81097)

Representative SN2 reaction protocol.

  • Reaction Setup: Dissolve diethyl (6-bromohexyl)phosphonate (1 equivalent) in anhydrous dimethylformamide (DMF).

  • Addition of Nucleophile: Add sodium azide (NaN₃, approximately 1.2-1.5 equivalents) to the solution.

  • Heating: Heat the reaction mixture to approximately 60-80 °C and stir for several hours until the starting material is consumed (monitor by TLC or GC-MS).

  • Workup: Cool the reaction mixture to room temperature and pour it into water. Extract the product with an organic solvent such as diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (B86663) or magnesium sulfate. After filtering, remove the solvent under reduced pressure. The crude diethyl (6-azidohexyl)phosphonate can be purified by flash column chromatography.

  • Hydrolysis: The resulting azide-functionalized phosphonate ester can then be hydrolyzed to the corresponding phosphonic acid using one of the methods described in Protocol 2 or the McKenna reaction.

Visualization of Key Pathways and Workflows

Experimental Workflow: From Precursor to Functionalized Molecule

The following diagram illustrates the synthetic pathway from the starting materials to a functionalized phosphonic acid.

G cluster_0 Step 1: Michaelis-Arbuzov Reaction cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Functionalization (SN2) 1,6-Dibromohexane 1,6-Dibromohexane Arbuzov_Reaction Heat (140°C) Solvent-free 1,6-Dibromohexane->Arbuzov_Reaction Triethyl phosphite Triethyl phosphite Triethyl phosphite->Arbuzov_Reaction Diethyl_Ester Diethyl (6-bromohexyl)phosphonate Arbuzov_Reaction->Diethyl_Ester Hydrolysis Acidic Hydrolysis (HCl) or McKenna Reaction (BTMS) Diethyl_Ester->Hydrolysis Phosphonic_Acid This compound Hydrolysis->Phosphonic_Acid SN2_Reaction SN2 Reaction Phosphonic_Acid->SN2_Reaction Nucleophile Nucleophile (e.g., NaN₃, R₂NH) Nucleophile->SN2_Reaction Functionalized_Product Functionalized Hexylphosphonic Acid SN2_Reaction->Functionalized_Product

Caption: Synthetic workflow for this compound and its subsequent functionalization.

Application in Drug Development: The PROTAC Mechanism

This compound is commercially available as a linker for Proteolysis-Targeting Chimeras (PROTACs).[15] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's own ubiquitin-proteasome system.[11][] The linker, for which this compound is a precursor, plays a crucial role in connecting the target protein-binding ligand to the E3 ubiquitin ligase-binding ligand, and its length and composition are critical for the efficacy of the PROTAC.[17]

The diagram below illustrates the signaling pathway and mechanism of action for a PROTAC.

PROTAC_Mechanism cluster_PROTAC PROTAC Molecule cluster_Cellular_Machinery Cellular Machinery cluster_Process Ubiquitination & Degradation PROTAC Target Ligand-Linker-E3 Ligase Ligand Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (Target) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Proteasome 26S Proteasome Degradation Degradation Proteasome->Degradation Ubiquitination Ubiquitination Ternary->Ubiquitination Ub transfer Ub_POI Polyubiquitinated POI Ubiquitination->Ub_POI Ub_POI->Degradation Recognition Degradation->PROTAC Recycled Peptides Degraded Peptides Degradation->Peptides

Caption: Mechanism of action of a PROTAC, hijacking the ubiquitin-proteasome pathway.

Conclusion

This compound serves as a highly valuable and versatile precursor in modern organic synthesis. Its dual functionality allows for straightforward anchoring to surfaces and subsequent chemical modification, making it a key building block for creating advanced materials and complex bioactive molecules. The synthetic routes to this compound are well-established, and its reactivity is predictable, offering a reliable platform for innovation. The detailed protocols and conceptual diagrams provided in this guide are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their respective fields of research.

References

An In-depth Technical Guide to 6-Bromohexylphosphonic Acid: Molecular Structure, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromohexylphosphonic acid is a bifunctional molecule of significant interest in contemporary drug discovery, primarily serving as a versatile linker in the construction of Proteolysis Targeting Chimeras (PROTACs). Its hexyl chain provides spatial separation between the two active ends of a PROTAC, while the terminal phosphonic acid and bromo groups offer orthogonal handles for conjugation to a target protein ligand and an E3 ligase ligand. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and characterization of this compound. Detailed experimental protocols, based on established chemical principles, are provided for its synthesis and its application in PROTAC assembly.

Molecular Structure and Physicochemical Properties

This compound possesses a linear six-carbon alkyl chain, with a bromine atom at one terminus (position 6) and a phosphonic acid group at the other (position 1). This structure imparts it with both hydrophobic (alkyl chain) and hydrophilic (phosphonic acid) characteristics.

PropertyValueReference
Molecular Formula C₆H₁₄BrO₃P[1]
Molecular Weight 245.05 g/mol [1]
Appearance SolidAssumed based on similar alkylphosphonic acids
CAS Number 133345-66-1[1]
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF) and aqueous base.Inferred from chemical structure

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process: a Michaelis-Arbuzov reaction to form the diethyl ester precursor, followed by acidic hydrolysis to yield the final phosphonic acid.

Experimental Protocol: Synthesis of Diethyl (6-bromohexyl)phosphonate

This protocol is based on the well-established Michaelis-Arbuzov reaction for the formation of carbon-phosphorus bonds.[2][3]

Materials:

Procedure:

  • Set up a round-bottom flask equipped with a reflux condenser and a nitrogen/argon inlet.

  • Add 1,6-dibromohexane (1 equivalent) to the flask.

  • Add triethyl phosphite (1.1 equivalents) dropwise to the flask at room temperature with stirring.

  • Heat the reaction mixture to reflux (approximately 120-130 °C) and maintain for 12-16 hours. The reaction should be monitored by TLC or GC-MS for the disappearance of the starting material.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess triethyl phosphite and the ethyl bromide byproduct by vacuum distillation.

  • The crude diethyl (6-bromohexyl)phosphonate can be purified by fractional distillation under reduced pressure.

Experimental Protocol: Hydrolysis of Diethyl (6-bromohexyl)phosphonate

The hydrolysis of the diethyl phosphonate (B1237965) ester to the corresponding phosphonic acid is typically achieved under strong acidic conditions.[4][5]

Materials:

  • Diethyl (6-bromohexyl)phosphonate

  • Concentrated hydrochloric acid (e.g., 6 M or 12 M)

  • Deionized water

  • Rotary evaporator

  • Lyophilizer (optional)

Procedure:

  • In a round-bottom flask, dissolve diethyl (6-bromohexyl)phosphonate (1 equivalent) in concentrated hydrochloric acid.

  • Heat the mixture to reflux and maintain for 6-12 hours. The progress of the hydrolysis can be monitored by ³¹P NMR spectroscopy, observing the shift of the phosphonate ester signal to the phosphonic acid signal.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the hydrochloric acid and water under reduced pressure using a rotary evaporator.

  • The resulting crude this compound can be further purified by recrystallization or by dissolving in water and lyophilizing to obtain a solid product.

Spectroscopic Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy
NucleusPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)Assignment
¹H 3.4 - 3.5tJ ≈ 6-7-CH₂-Br
1.7 - 1.9m-CH₂-CH₂-Br and -CH₂-P
1.3 - 1.6m-(CH₂)₃-
10 - 12br s-P(O)(OH)₂
¹³C 33 - 35s-CH₂-Br
25 - 32d¹J(C,P) ≈ 140-150-CH₂-P
24 - 31s-(CH₂)₄-
³¹P 25 - 35s-PO(OH)₂ (pH dependent)[6][7][8][9]
Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show characteristic fragmentation patterns for alkyl halides and organophosphorus compounds.[10][11][12]

m/z (Predicted)Assignment
244/246[M+H]⁺ (isotopic pattern due to Br)
165[M - Br]⁺
97[H₄PO₄]⁺
81[H₂PO₃]⁺

Application in PROTAC Synthesis

This compound serves as a linker to connect a warhead (targeting the protein of interest) and an E3 ligase ligand. The bromo-terminus can be functionalized, for example, by conversion to an amine or azide (B81097) for subsequent coupling reactions. The phosphonic acid can be coupled to an amine-containing ligand.

Experimental Protocol: Amide Coupling of this compound to a Ligand

This protocol describes a general method for coupling the phosphonic acid group to a primary or secondary amine on a target ligand using standard peptide coupling reagents.[13][14][15]

Materials:

  • This compound

  • Amine-containing ligand (e.g., a derivative of an E3 ligase ligand)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Standard laboratory glassware and purification supplies (e.g., HPLC)

Procedure:

  • Dissolve the amine-containing ligand (1 equivalent) and this compound (1.2 equivalents) in anhydrous DMF.

  • Add HATU (1.5 equivalents) to the solution.

  • Add DIPEA (3 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired PROTAC precursor.

Visualizations

Synthesis Workflow

Synthesis_of_6_Bromohexylphosphonic_acid cluster_step1 Step 1: Michaelis-Arbuzov Reaction cluster_step2 Step 2: Acid Hydrolysis A 1,6-Dibromohexane C Diethyl (6-bromohexyl)phosphonate A->C Reflux, 12-16h B Triethyl phosphite B->C D Diethyl (6-bromohexyl)phosphonate F This compound D->F Reflux, 6-12h E Conc. HCl E->F

Caption: Synthetic route to this compound.

Role as a PROTAC Linker

PROTAC_Linker_Role POI_Ligand Protein of Interest (POI) Ligand (with amine functionality) PROTAC PROTAC Molecule POI_Ligand->PROTAC Amide Coupling Linker This compound (Linker) Linker->PROTAC E3_Ligase_Ligand E3 Ligase Ligand (functionalized at bromo-end) E3_Ligase_Ligand->PROTAC Conjugation

Caption: Role of this compound in PROTAC assembly.

References

Solubility of 6-Bromohexylphosphonic acid in common organic solvents.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromohexylphosphonic acid is a bifunctional molecule of significant interest in pharmaceutical and materials science, notably for its use as a linker in Proteolysis Targeting Chimeras (PROTACs). Its utility in synthesis is critically dependent on its solubility in various organic solvents. This technical guide provides a detailed overview of the solubility characteristics of this compound, offering a qualitative assessment in common organic solvents, a comprehensive experimental protocol for quantitative solubility determination, and a visual representation of the experimental workflow. Due to a lack of publicly available quantitative solubility data, this guide leverages fundamental chemical principles and comparative data from analogous compounds to predict solubility behavior.

Core Concepts: Predicting Solubility

The solubility of this compound is governed by the interplay of its distinct structural features: the highly polar phosphonic acid head group and the non-polar six-carbon alkyl chain. The phosphonic acid group is capable of strong hydrogen bonding, both as a donor and an acceptor, and exhibits a high dipole moment. This favors solubility in polar, protic solvents. Conversely, the hexyl chain is non-polar and contributes to van der Waals interactions, favoring solubility in less polar or non-polar solvents. The overall solubility in a given solvent is a balance between these opposing characteristics.

Based on the principle of "like dissolves like," it is anticipated that this compound will exhibit higher solubility in polar protic solvents that can engage in hydrogen bonding with the phosphonic acid moiety. Its solubility is expected to be moderate in polar aprotic solvents and low in non-polar solvents where the energetic cost of disrupting the solvent-solvent interactions to accommodate the polar headgroup is high.

Qualitative Solubility Data

The following table provides a qualitative prediction of the solubility of this compound in a range of common organic solvents. These predictions are based on the structural analysis of the molecule and solubility trends observed for other short-chain phosphonic acids.

Solvent CategorySolventPredicted SolubilityRationale
Polar Protic Methanol (B129727)HighThe hydroxyl group of methanol can effectively hydrogen bond with the phosphonic acid group, and the short alkyl chain is compatible with the hexyl group.
Ethanol (B145695)HighSimilar to methanol, ethanol is a good hydrogen bonding solvent, though the slightly longer alkyl chain may marginally decrease solvating power compared to methanol.
Isopropanol (B130326)MediumThe bulkier alkyl group of isopropanol may create some steric hindrance, slightly reducing its ability to solvate the phosphonic acid head compared to methanol or ethanol.
Polar Aprotic Dimethyl Sulfoxide (DMSO)Medium to HighDMSO is a strong hydrogen bond acceptor and highly polar, which should effectively solvate the phosphonic acid group.
Dimethylformamide (DMF)MediumDMF is a polar aprotic solvent capable of accepting hydrogen bonds, suggesting moderate solubility.
Acetonitrile (B52724)Low to MediumWhile polar, acetonitrile is a weaker hydrogen bond acceptor than DMSO or DMF, which may limit its ability to effectively solvate the phosphonic acid head.
Slightly Polar Tetrahydrofuran (THF)LowTHF has a lower polarity and is a weaker hydrogen bond acceptor, making it a poorer solvent for the highly polar phosphonic acid group.
Ethyl AcetateLowThe ester functionality offers some polarity, but it is generally not sufficient to overcome the strong intermolecular forces of the phosphonic acid.
Non-Polar Dichloromethane (DCM)Insoluble to LowThe polarity of DCM is insufficient to effectively solvate the phosphonic acid group.
Toluene (B28343)InsolubleAs an aromatic hydrocarbon, toluene is non-polar and will not effectively solvate the polar phosphonic acid.
Hexane (B92381)InsolubleA non-polar aliphatic hydrocarbon, hexane is a very poor solvent for polar compounds like phosphonic acids.

Experimental Protocol for Solubility Determination

The following is a generalized, robust protocol for the experimental determination of the solubility of this compound in an organic solvent. This method is based on the principle of generating a saturated solution at a constant temperature and subsequently quantifying the concentration of the dissolved solid.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound

  • Selected organic solvent (analytical grade or higher)

  • Scintillation vials or other sealable glass containers

  • Constant temperature shaker bath or incubator

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector) or another appropriate analytical instrument.

Procedure:

  • Preparation of the Saturated Solution:

    • Add an excess amount of this compound to a pre-weighed scintillation vial. The presence of undissolved solid is essential to ensure that the solution is saturated.

    • Record the exact mass of the added solid.

    • Add a known volume or mass of the organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached. A preliminary kinetic study can determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

    • Record the exact volume or mass of the filtered saturated solution.

  • Quantification of the Solute:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Generate a calibration curve by analyzing the standard solutions using a validated analytical method (e.g., HPLC).

    • Dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

    • Analyze the diluted sample using the same analytical method.

  • Calculation of Solubility:

    • Using the calibration curve, determine the concentration of this compound in the diluted sample.

    • Calculate the concentration in the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Determination_Workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection cluster_quant Quantification cluster_calc Calculation A Add excess this compound to vial B Add known volume of solvent A->B C Seal vial B->C D Equilibrate at constant temperature with agitation C->D E Allow excess solid to settle D->E F Withdraw supernatant E->F G Filter supernatant F->G J Dilute filtered sample G->J H Prepare standard solutions I Generate calibration curve (e.g., HPLC) H->I L Determine concentration from calibration curve I->L K Analyze diluted sample J->K K->L M Calculate original concentration (solubility) L->M

Experimental workflow for determining the solubility of this compound.

Probing the Thermal Frontiers: A Technical Guide to the Stability and Decomposition of 6-Bromohexylphosphonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the anticipated thermal stability and decomposition profile of 6-bromohexylphosphonic acid. While direct experimental data for this specific compound is not extensively available in public literature, this document outlines the expected thermal behavior based on analogous long-chain alkylphosphonic acids and organophosphorus compounds. It also details the requisite experimental protocols for a thorough investigation using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), designed for researchers, scientists, and professionals in drug development.

Executive Summary

This compound is a molecule of interest in various research and development sectors. Understanding its thermal stability is paramount for determining safe handling, storage, and processing temperatures. This guide provides a predictive framework for its thermal decomposition, alongside detailed methodologies for empirical verification. The primary analytical techniques discussed are Thermogravimetric Analysis (TGA) for assessing mass loss as a function of temperature and Differential Scanning Calorimetry (DSC) for monitoring heat flow, which reveals phase transitions such as melting and decomposition.

Predicted Thermal Behavior and Decomposition Profile

Based on the analysis of similar long-chain alkylphosphonic acids and bromoalkanes, the thermal decomposition of this compound is expected to proceed in a multi-stage process. The phosphonic acid head group is anticipated to be the primary site of initial thermal events, while the bromohexyl chain will likely decompose at higher temperatures.

Expected Decomposition Pathway:

  • Initial Dehydration: Phosphonic acids are known to undergo dehydration at elevated temperatures, where two P-OH groups condense to form a P-O-P anhydride (B1165640) linkage and release water. This is typically observed as an initial mass loss in TGA.

  • C-P Bond Cleavage: The carbon-phosphorus bond is a key structural feature. Its cleavage would lead to the separation of the hexyl chain from the phosphonic acid moiety, resulting in significant mass loss.

  • Decomposition of the Alkyl Chain: The bromohexyl chain is expected to decompose through the evolution of hydrobromic acid (HBr) and subsequent breakdown of the hydrocarbon backbone. This process is often complex and can involve radical mechanisms.

  • Formation of a Char Residue: Organophosphorus compounds frequently yield a phosphorus-rich char residue at high temperatures, which can exhibit flame-retardant properties.

Quantitative Data Presentation

As direct experimental data for this compound is not available, the following tables are presented as templates for recording and structuring the results obtained from TGA and DSC analyses.

Table 1: Thermogravimetric Analysis (TGA) Data Template for this compound

ParameterTemperature (°C)Mass Loss (%)Associated Decomposition Step
Onset of Decomposition (Tonset)Initial thermal event
Temperature of 5% Mass Loss (T5%)5
Temperature of 10% Mass Loss (T10%)10
Temperature of 50% Mass Loss (T50%)50
Temperature of Maximum Decomposition Rate (Tmax) - Stage 1e.g., Dehydration
Temperature of Maximum Decomposition Rate (Tmax) - Stage 2e.g., C-P Bond Cleavage
Temperature of Maximum Decomposition Rate (Tmax) - Stage 3e.g., Alkyl Chain Decomposition
Final Residue at 800 °C (%)Char formation

Table 2: Differential Scanning Calorimetry (DSC) Data Template for this compound

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (ΔH) (J/g)
Melting Point (Tm)
Crystallization Temperature (Tc)
Decomposition Exotherm/Endotherm

Experimental Protocols

The following are detailed, generalized protocols for conducting TGA and DSC analyses on this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina (B75360) or platinum).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the mass of the sample as a percentage of the initial mass versus temperature.

    • Calculate the derivative of the mass loss curve (DTG curve) to identify the temperatures of maximum decomposition rates.

    • Determine the onset temperature of decomposition and the temperatures corresponding to specific mass loss percentages.

    • Quantify the percentage of char residue at the end of the experiment.

Differential Scanning Calorimetry (DSC)

Objective: To identify and characterize phase transitions, such as melting and decomposition, of this compound by measuring the heat flow to or from the sample as a function of temperature.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum or gold-plated DSC pan. An empty, sealed pan should be used as a reference.

  • Instrument Setup:

    • Place the sample and reference pans in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min).

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 25 °C.

    • Ramp the temperature from 25 °C to a temperature just beyond the final decomposition event observed in TGA (e.g., 400 °C) at a constant heating rate of 10 °C/min.

    • A second heating cycle may be performed after controlled cooling to investigate reversible thermal events.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition, crystallization).

    • Determine the onset temperature, peak temperature, and enthalpy (area under the peak) for each thermal event.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the thermal characterization of this compound.

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) cluster_analysis Data Analysis and Interpretation Sample This compound Sample Weigh_TGA Weigh 5-10 mg for TGA Sample->Weigh_TGA Weigh_DSC Weigh 2-5 mg for DSC Sample->Weigh_DSC TGA_Instrument TGA Instrument Setup Weigh_TGA->TGA_Instrument DSC_Instrument DSC Instrument Setup Weigh_DSC->DSC_Instrument TGA_Program Run Thermal Program (30-800°C @ 10°C/min) TGA_Instrument->TGA_Program TGA_Data Collect Mass Loss Data TGA_Program->TGA_Data Analyze_TGA Analyze TGA Curve: - Onset of Decomposition - Tmax - Residue TGA_Data->Analyze_TGA DSC_Program Run Thermal Program (e.g., 25-400°C @ 10°C/min) DSC_Instrument->DSC_Program DSC_Data Collect Heat Flow Data DSC_Program->DSC_Data Analyze_DSC Analyze DSC Curve: - Melting Point (Tm) - Decomposition Events - Enthalpy (ΔH) DSC_Data->Analyze_DSC Combine_Data Correlate TGA and DSC Results Analyze_TGA->Combine_Data Analyze_DSC->Combine_Data Report Generate Technical Report Combine_Data->Report

Workflow for Thermal Analysis

Conclusion

This technical guide provides a foundational understanding of the expected thermal stability and decomposition profile of this compound, based on the established behavior of analogous compounds. The detailed experimental protocols for TGA and DSC offer a clear roadmap for researchers to empirically determine these crucial physicochemical properties. The systematic application of these techniques will yield valuable data to ensure the safe and effective use of this compound in its intended applications.

6-Bromohexylphosphonic Acid: A Bifunctional Linker for Advanced Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromohexylphosphonic acid is a versatile bifunctional linker molecule that is gaining significant attention across various scientific disciplines, including drug discovery, materials science, and nanotechnology. Its unique chemical structure, featuring a terminal phosphonic acid group and a terminal alkyl bromide, allows for the covalent linkage of disparate chemical entities. The phosphonic acid moiety provides a robust anchor to a wide range of metal oxide surfaces, while the alkyl bromide serves as a reactive handle for conjugation to organic molecules, biomolecules, and nanoparticles. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, complete with detailed experimental protocols and quantitative data to facilitate its use in research and development.

Chemical Properties and Bifunctional Reactivity Profile

This compound possesses two distinct reactive functional groups, enabling its role as a heterobifunctional crosslinker.[1]

  • Phosphonic Acid Group: This moiety exhibits a strong affinity for metal oxide surfaces such as titanium dioxide (TiO₂), zirconium dioxide (ZrO₂), iron oxides (e.g., Fe₂O₃, Fe₃O₄), and indium tin oxide (ITO).[2][3] The binding mechanism involves the formation of stable, covalent P-O-Metal bonds through a condensation reaction with surface hydroxyl groups.[4] This interaction allows for the formation of stable self-assembled monolayers (SAMs) on these surfaces, providing a platform for further functionalization.[5][6]

  • Bromohexyl Group: The terminal alkyl bromide is a versatile electrophile that can readily react with various nucleophiles. This allows for the covalent attachment of a wide range of molecules, including:

    • Primary and Secondary Amines: Reaction with amines proceeds via a nucleophilic substitution (SN2) mechanism to form a stable secondary or tertiary amine linkage.[7][8] This is a common strategy for conjugating proteins, peptides, and small molecule ligands containing amine functionalities.

    • Thiols: The alkyl bromide can react with thiols to form a stable thioether bond. This is particularly useful for conjugating cysteine-containing peptides and proteins.

    • Other Nucleophiles: Carboxylates and other nucleophiles can also be coupled to the alkyl bromide under appropriate reaction conditions.

This dual reactivity makes this compound an ideal candidate for applications requiring the stable anchoring of organic or biological molecules to inorganic surfaces.

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process: the Michaelis-Arbuzov reaction to form the diethyl phosphonate (B1237965) ester, followed by hydrolysis to the phosphonic acid.[9][10]

Experimental Protocol: Synthesis of Diethyl 6-Bromohexylphosphonate

This protocol is adapted from the general procedure for the synthesis of diethyl ω-bromoalkylphosphonates via the Michaelis-Arbuzov reaction.[9][11]

Materials:

Procedure:

  • To a round-bottom flask equipped with a distillation apparatus, add 1,6-dibromohexane (1 equivalent).

  • Heat the 1,6-dibromohexane to 140-160 °C under a nitrogen atmosphere.[12]

  • Slowly add triethyl phosphite (1 to 1.2 equivalents) dropwise to the heated 1,6-dibromohexane over a period of 2-4 hours. The bromoethane (B45996) byproduct will distill off during the addition.[12]

  • After the addition is complete, continue to heat the reaction mixture at 150-160 °C for an additional 1-2 hours, monitoring the reaction progress by TLC or ³¹P NMR spectroscopy.[12]

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Purify the crude product by vacuum distillation to obtain diethyl 6-bromohexylphosphonate as a colorless oil.

Experimental Protocol: Hydrolysis to this compound

This protocol describes the acid-catalyzed hydrolysis of the diethyl phosphonate ester.

Materials:

  • Diethyl 6-bromohexylphosphonate

  • Concentrated hydrochloric acid (HCl)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

Procedure:

  • In a round-bottom flask, combine diethyl 6-bromohexylphosphonate (1 equivalent) and concentrated hydrochloric acid (excess).

  • Heat the mixture to reflux (approximately 110 °C) and maintain for 8-12 hours.

  • Monitor the reaction by TLC or ³¹P NMR to confirm the disappearance of the starting material.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess HCl and water under reduced pressure.

  • The resulting crude this compound can be further purified by recrystallization or chromatography if necessary.

Quantitative Data

The following tables summarize key quantitative data for this compound and related compounds.

Table 1: Synthesis and Physicochemical Properties

ParameterValueReference
Synthesis Yield (Diethyl Ester) ~40%[9]
Molecular Formula C₆H₁₄BrO₃P
Molecular Weight 245.05 g/mol
Appearance Colorless oil (diethyl ester)[9]

Table 2: Spectroscopic Data (Predicted/Typical Values)

TechniqueParameterTypical Chemical Shift/Fragment (m/z)Reference
¹H NMR P-CH₂-1.5 - 1.9 ppm[13]
-CH₂- (alkyl chain)1.2 - 1.8 ppm[13]
-CH₂-Br3.4 - 3.6 ppm[13]
³¹P NMR Alkylphosphonic acid+25 to +35 ppm[14][15][16]
Mass Spec (EI) [M-Br]⁺165[17][18]
[M]⁺244/246 (isotope pattern)[17][18]
[C₆H₁₂]⁺84[17][18]

Table 3: Surface Binding Affinity of Alkylphosphonic Acids

SurfaceBinding ModeInteraction Energy (kcal/mol)Reference
TiO₂ (Anatase) Bidentate-40 to -80[3]
ZrO₂ Bidentate/TridentateStronger than TiO₂[3]
ZnO Tridentate-[5]

Applications and Experimental Workflows

The bifunctional nature of this compound makes it a valuable tool in several advanced research areas.

Surface Modification and Functionalization

This compound can be used to form self-assembled monolayers (SAMs) on various metal oxide surfaces, introducing a reactive alkyl bromide functionality for further modification.

Experimental Workflow: Functionalization of Iron Oxide Nanoparticles

This workflow describes the functionalization of iron oxide nanoparticles (IONPs) with this compound to create a platform for bioconjugation.

G cluster_synthesis IONP Synthesis cluster_functionalization Surface Functionalization cluster_conjugation Bioconjugation IONP_synth Co-precipitation of FeCl₂ and FeCl₃ IONPs Disperse IONPs in Ethanol (B145695)/Water IONP_synth->IONPs Linker_sol Prepare solution of This compound Reaction Mix and sonicate IONPs and Linker IONPs->Reaction Linker_sol->Reaction Washing Wash nanoparticles to remove excess linker Reaction->Washing Functionalized_IONPs Functionalized IONPs with -Br surface Washing->Functionalized_IONPs Biomolecule Biomolecule with -NH₂ or -SH group Conjugation React Functionalized IONPs with Biomolecule Functionalized_IONPs->Conjugation Biomolecule->Conjugation Purification Purify conjugated nanoparticles Conjugation->Purification

Caption: Workflow for iron oxide nanoparticle functionalization.

Protocol:

  • Synthesize Iron Oxide Nanoparticles (IONPs): Prepare IONPs using a co-precipitation method.[19][20]

  • Surface Functionalization: a. Disperse the synthesized IONPs in a suitable solvent such as ethanol or a mixture of ethanol and water. b. Prepare a solution of this compound in the same solvent. c. Add the linker solution to the nanoparticle dispersion and sonicate the mixture for 1-2 hours at room temperature to facilitate the formation of the phosphonate bond with the IONP surface.[21] d. Wash the functionalized nanoparticles multiple times with the solvent to remove any unbound linker molecules. Centrifugation or magnetic separation can be used for this purpose.

  • Bioconjugation: a. Resuspend the this compound-functionalized IONPs in a buffer solution appropriate for the biomolecule to be conjugated (e.g., PBS for proteins). b. Add the biomolecule containing a nucleophilic group (e.g., a primary amine or a thiol) to the nanoparticle suspension. c. Allow the reaction to proceed for several hours to overnight at room temperature or 4 °C with gentle mixing. d. Purify the conjugated nanoparticles to remove any unconjugated biomolecules.

PROTACs and Drug Development

In the field of targeted protein degradation, this compound can serve as a component of a PROTAC (Proteolysis Targeting Chimera) linker. One end of the PROTAC binds to a target protein, while the other binds to an E3 ubiquitin ligase, leading to the degradation of the target protein.[1]

Experimental Workflow: PROTAC Synthesis using this compound Linker

This workflow illustrates the general steps for synthesizing a PROTAC where the this compound acts as a precursor to the linker.

G start Start with This compound step1 Couple E3 Ligase Ligand (with nucleophile) to the bromo- end start->step1 step2 Protect phosphonic acid if necessary step1->step2 step3 Couple Target Protein Ligand (with nucleophile) to the other end of a bifunctional linker attached to the phosphonic acid step2->step3 step4 Deprotect phosphonic acid step3->step4 final Final PROTAC molecule step4->final

Caption: General PROTAC synthesis workflow.

Protocol (Conceptual):

  • Ligand-Linker Conjugation: The synthesis of a PROTAC is a multi-step process. A common strategy involves the sequential coupling of the target protein ligand and the E3 ligase ligand to a bifunctional linker.[22]

  • Utilizing the Bromo- Functionality: The bromo- end of this compound can be reacted with a nucleophilic group on either the target protein ligand or the E3 ligase ligand. For example, a primary amine on a ligand can displace the bromide to form a C-N bond.[1][23]

  • Utilizing the Phosphonic Acid Functionality: The phosphonic acid can be used to anchor the PROTAC to a delivery vehicle, such as a metal oxide nanoparticle, or it can be further functionalized after protection to attach the other ligand.

  • Purification and Characterization: After each coupling step, the product is purified using techniques such as column chromatography or HPLC. The final PROTAC is thoroughly characterized by NMR, mass spectrometry, and its biological activity is assessed in cellular assays.

Logical Relationships and Mechanisms

The utility of this compound stems from the orthogonal reactivity of its two functional groups, allowing for a stepwise and controlled assembly of complex molecular architectures.

G cluster_linker This compound cluster_surface Surface Modification Pathway cluster_conjugation Bioconjugation Pathway Linker Phosphonic Acid Group P(O)(OH)₂ Metal Oxide Anchor Hexyl Chain-(CH₂)₆- Bromo Group-Br Electrophilic Handle Surface Metal Oxide Surface (e.g., TiO₂, Fe₃O₄) Linker:pa->Surface Nucleophile Nucleophilic Molecule (e.g., Protein-NH₂, Peptide-SH) Linker:br->Nucleophile SAM Self-Assembled Monolayer with exposed -Br groups Surface->SAM Covalent P-O-Metal bond formation Conjugate Covalently Linked Conjugate SAM->Conjugate Further Reaction Nucleophile->Conjugate SN2 Reaction

Caption: Bifunctional reactivity pathways of this compound.

Conclusion

This compound is a powerful and versatile bifunctional linker molecule with broad applications in scientific research. Its ability to securely anchor to metal oxide surfaces while providing a reactive handle for further conjugation makes it an invaluable tool for creating novel hybrid materials, developing advanced drug delivery systems, and constructing sophisticated molecular architectures like PROTACs. This guide has provided the essential technical information and experimental frameworks to enable researchers to effectively utilize this compound in their work. As research in these fields continues to advance, the demand for well-defined bifunctional linkers like this compound is expected to grow, further solidifying its importance in modern chemistry and materials science.

References

Technical Guide: Hydrolysis of Diethyl 6-Bromohexylphosphonate to 6-Bromohexylphosphonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the hydrolysis of diethyl 6-bromohexylphosphonate to yield 6-bromohexylphosphonic acid. This conversion is a critical step in the synthesis of various compounds, particularly in the development of Proteolysis Targeting Chimeras (PROTACs), where this compound can serve as a versatile linker.[1] This document outlines the relevant synthetic protocols, quantitative data, and a visual representation of the reaction workflow.

Overview of the Synthesis

The transformation of diethyl 6-bromohexylphosphonate to this compound involves the cleavage of the two ethyl ester groups from the phosphonate (B1237965) moiety. While various methods exist for the hydrolysis of phosphonate esters, a common and effective approach involves the use of silylating agents, such as bromotrimethylsilane (B50905) (TMSBr), followed by solvolysis.

Synthesis of the Starting Material: Diethyl 6-Bromohexylphosphonate

The precursor, diethyl 6-bromohexylphosphonate, can be synthesized via the Michaelis-Arbuzov reaction. A sustainable approach involves the reaction of 1,6-dibromohexane (B150918) with triethyl phosphite (B83602).

Experimental Protocols

The following sections detail the experimental procedures for the synthesis of the starting material and its subsequent hydrolysis.

Synthesis of Diethyl 6-Bromohexylphosphonate

This protocol is adapted from a sustainable synthesis method for ω-bromoalkylphosphonates.

Materials and Equipment:

  • 1,6-dibromohexane

  • Triethyl phosphite

  • Reaction flask equipped with a distillation apparatus

  • Nitrogen source

  • Heating mantle

  • Magnetic stirrer

  • GC-MS for reaction monitoring

  • Vacuum fractional distillation setup

Procedure:

  • Flame-dry all glassware under a nitrogen flow.

  • Connect the reaction flask to a distillation apparatus to remove the bromoethane (B45996) byproduct during the reaction.

  • Pre-heat 75 mmol of 1,6-dibromohexane to 140 °C in the reaction flask.

  • Add 75 mmol of triethyl phosphite dropwise over a period of 2 hours.

  • Continue stirring the mixture for an additional hour at 140 °C.

  • Monitor the reaction progress by GC-MS.

  • Upon completion, isolate the pure diethyl 6-bromohexylphosphonate by vacuum fractional distillation.

Hydrolysis of Diethyl 6-Bromohexylphosphonate to this compound (Analogous Protocol)

The following protocol is an adaptation of a general procedure for the hydrolysis of phosphonate esters using bromotrimethylsilane and sodium iodide, which has been reported to yield "almost quantitative" results for similar compounds. No specific protocol for diethyl 6-bromohexylphosphonate was found in the literature search.

Materials and Equipment:

Procedure:

  • Flame-dry all glassware and allow to cool under an inert atmosphere.

  • To a solution of diethyl 6-bromohexylphosphonate (1 equivalent) in a 1:1 (v/v) mixture of dry acetonitrile and dry chloroform, add sodium iodide (50 equivalents).

  • Stir the mixture until the sodium iodide is fully dissolved.

  • Add bromotrimethylsilane (50 equivalents) to the solution.

  • Stir the reaction mixture at 40 °C for 4 hours under an inert atmosphere.

  • After the reaction is complete, dilute the mixture with chloroform and filter to remove any solids.

  • Concentrate the filtrate under vacuum to obtain the crude bis(trimethylsilyl)phosphonate intermediate.

  • Add methanol to the crude intermediate and stir for 1 hour at room temperature to effect methanolysis of the silyl (B83357) esters.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by recrystallization or chromatography if necessary.

Data Presentation

The following tables summarize the quantitative data for the synthesis of diethyl 6-bromohexylphosphonate and the subsequent hydrolysis to this compound.

Table 1: Synthesis of Diethyl 6-bromohexylphosphonate

ParameterValueReference
Starting Materials 1,6-dibromohexane, Triethyl phosphite
Reaction Michaelis-Arbuzov
Yield 40%
Appearance Colorless oil

Table 2: Characterization Data for Diethyl 6-bromohexylphosphonate

Data TypeObserved ValueReference
Mass Spectrometry (EI, 70 eV) m/z = 221 [M - Br]+

Table 3: Hydrolysis of Diethyl 6-bromohexylphosphonate

ParameterValueReference
Starting Material Diethyl 6-bromohexylphosphonate
Reagents TMSBr, NaI, MeOH
Reaction Type Silyl ester formation and solvolysis
Yield Almost quantitative (reported for analogous compounds)

Table 4: Properties of this compound

PropertyValueReference
Molecular Formula C6H14BrO3P
Molecular Weight 245.05 g/mol
Appearance Solid

Note: Detailed experimental data and spectroscopic characterization for this compound were not available in the searched literature. The yield for the hydrolysis is based on reports for analogous compounds.

Mandatory Visualization

The following diagrams illustrate the chemical reaction workflow for the synthesis of this compound.

hydrolysis_workflow cluster_synthesis Synthesis of Starting Material cluster_hydrolysis Hydrolysis to Final Product SM1 1,6-Dibromohexane Reaction1 Michaelis-Arbuzov Reaction (140°C) SM1->Reaction1 SM2 Triethyl phosphite SM2->Reaction1 Product1 Diethyl 6-bromohexylphosphonate Reaction1->Product1 Start_Hydrolysis Diethyl 6-bromohexylphosphonate Reagents TMSBr, NaI (CH3CN/CHCl3, 40°C) Start_Hydrolysis->Reagents Intermediate Bis(trimethylsilyl) 6-bromohexylphosphonate Reagents->Intermediate Methanolysis Methanol (MeOH) (Room Temp) Intermediate->Methanolysis FinalProduct This compound Methanolysis->FinalProduct

Caption: Reaction workflow for the synthesis of this compound.

logical_relationship start Starting Materials (1,6-Dibromohexane, Triethyl phosphite) step1 Esterification (Michaelis-Arbuzov) start->step1 intermediate Diethyl 6-bromohexylphosphonate step1->intermediate step2 Hydrolysis (TMSBr, NaI, MeOH) intermediate->step2 product This compound step2->product

Caption: Logical flow of the two-step synthesis process.

References

Methodological & Application

Application Note & Protocol: Formation of Self-Assembled Monolayers of 6-Bromohexylphosphonic Acid on Silicon Oxide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the formation of self-assembled monolayers (SAMs) of 6-bromohexylphosphonic acid on silicon oxide substrates. The procedure is based on the well-established "Tethering by Aggregation and Growth" (T-BAG) method for alkylphosphonic acids.

Introduction

Self-assembled monolayers (SAMs) of organophosphonates on silicon oxide are of significant interest for a variety of applications, including surface functionalization, biosensors, and as platforms for further chemical modifications. The phosphonic acid headgroup forms a robust covalent bond with the hydroxylated silicon oxide surface, leading to the formation of a dense and well-ordered monolayer. The terminal bromo group of the this compound provides a reactive site for subsequent chemical reactions, making it a versatile surface modification agent.

This protocol details the steps for the reliable and reproducible formation of this compound SAMs on silicon oxide substrates.

Quantitative Data Summary

ParameterOctadecylphosphonic Acid (C18)11-Hydroxyundecylphosphonic Acid (C11)Estimated for this compound (C6)
Monolayer Thickness ~1.8 nm[1]-~0.8 - 1.2 nm
Water Contact Angle ~110°~30-40°~70-80°
Surface Coverage ~0.90 nmol/cm²[1]-~0.8 - 1.0 nmol/cm²
Area per Molecule ~18.5 Ų/molecule[1]-~18-21 Ų/molecule
Alkyl Chain Tilt Angle ~37°[2]~45°[2]Expected to be less ordered than longer chains

Note: The data for this compound are estimations based on trends observed with varying alkyl chain lengths of other phosphonic acids. The actual values should be experimentally determined.

Experimental Protocol

This protocol is based on the "Tethering by Aggregation and Growth" (T-BAG) method, which involves the initial physisorption of the phosphonic acid onto the substrate followed by a thermal annealing step to induce covalent bond formation.

3.1. Materials and Reagents

  • Silicon wafers or silicon oxide-coated substrates

  • This compound (C₆H₁₄BrO₃P)

  • Tetrahydrofuran (THF), anhydrous

  • Ethanol (B145695), absolute

  • Deionized (DI) water (18 MΩ·cm)

  • Nitrogen gas, high purity

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

  • Glassware: beakers, petri dishes, graduated cylinders

  • Ultrasonic bath

  • Oven capable of reaching 140°C

3.2. Substrate Preparation (Silicon Oxide Cleaning)

  • Cut silicon wafers into the desired dimensions.

  • Place the silicon substrates in a beaker and sonicate in ethanol for 15 minutes.

  • Rinse the substrates thoroughly with DI water.

  • Dry the substrates under a stream of high-purity nitrogen gas.

  • Piranha Cleaning (Perform in a fume hood with appropriate personal protective equipment - PPE):

    • Carefully prepare the piranha solution by slowly adding the hydrogen peroxide to the sulfuric acid. The solution will become very hot.

    • Immerse the dried substrates in the hot piranha solution for 30 minutes to remove organic residues and hydroxylate the surface.

    • Carefully remove the substrates from the piranha solution and rinse them extensively with DI water.

  • Dry the cleaned substrates again under a stream of nitrogen gas. The substrates are now hydrophilic and ready for SAM formation.

3.3. Preparation of this compound Solution

  • Prepare a 1 mM solution of this compound in anhydrous THF. For example, to prepare 10 mL of solution, dissolve 2.45 mg of this compound (MW: 245.05 g/mol ) in 10 mL of anhydrous THF.

  • Briefly sonicate the solution to ensure the phosphonic acid is fully dissolved.

3.4. Self-Assembled Monolayer Formation

  • Place the cleaned and dried silicon oxide substrates in a clean glass petri dish.

  • Pour the 1 mM this compound solution into the petri dish, ensuring the substrates are fully submerged.

  • Cover the petri dish to minimize solvent evaporation and contamination.

  • Allow the substrates to incubate in the solution at room temperature for 12-24 hours. This allows for the physisorption of the phosphonic acid molecules onto the substrate surface.

  • After incubation, remove the substrates from the solution and rinse them thoroughly with fresh THF to remove any loosely bound molecules.

  • Dry the substrates under a stream of nitrogen gas.

3.5. Thermal Annealing (Chemisorption)

  • Place the dried, phosphonic acid-coated substrates in a clean oven.

  • Heat the substrates at 140°C for 24 hours. This step drives the condensation reaction between the phosphonic acid headgroup and the surface hydroxyl groups, forming covalent Si-O-P bonds.

  • After annealing, allow the substrates to cool down to room temperature slowly.

  • To remove any remaining physisorbed molecules, sonicate the substrates in ethanol for 5 minutes, followed by a final rinse with ethanol and drying with nitrogen gas.

  • The substrates are now functionalized with a self-assembled monolayer of this compound.

Workflow Diagram

SAM_Formation_Workflow cluster_prep Substrate Preparation cluster_solution Solution Preparation cluster_sam SAM Formation cluster_anneal Thermal Annealing sub1 Cut Si Wafer sub2 Sonicate in Ethanol sub1->sub2 sub3 Rinse with DI Water sub2->sub3 sub4 Dry with N2 sub3->sub4 sub5 Piranha Clean (30 min) sub4->sub5 sub6 Rinse Extensively with DI Water sub5->sub6 sub7 Dry with N2 sub6->sub7 sam1 Immerse Substrate in Solution (12-24h) sub7->sam1 sol1 Dissolve 6-Bromohexylphosphonic Acid in Anhydrous THF (1 mM) sol2 Sonicate to Dissolve sol1->sol2 sol2->sam1 sam2 Rinse with THF sam1->sam2 sam3 Dry with N2 sam2->sam3 ann1 Heat at 140°C (24h) sam3->ann1 ann2 Cool to Room Temp ann1->ann2 ann3 Sonicate in Ethanol ann2->ann3 ann4 Rinse and Dry ann3->ann4 end end ann4->end Functionalized Substrate

Figure 1. Experimental workflow for the formation of this compound SAMs.

Characterization

The quality of the formed SAM can be assessed using various surface analysis techniques:

  • Contact Angle Goniometry: Measurement of the static water contact angle provides information on the surface hydrophobicity and monolayer coverage. A significant increase in the water contact angle compared to the clean silicon oxide surface is expected.

  • X-ray Photoelectron Spectroscopy (XPS): XPS can confirm the presence of bromine, phosphorus, and carbon on the surface, verifying the successful deposition of the monolayer.

  • Atomic Force Microscopy (AFM): AFM can be used to visualize the surface morphology and measure the monolayer thickness by imaging a scratch in the SAM.

  • Ellipsometry: This technique can provide a precise measurement of the monolayer thickness.

Safety Precautions

  • Piranha solution is extremely corrosive and a strong oxidizer. It reacts violently with organic materials. Always use appropriate personal protective equipment (lab coat, safety goggles, and acid-resistant gloves) and work in a designated fume hood.

  • Handle all chemicals with care and consult their respective Safety Data Sheets (SDS).

  • Work in a well-ventilated area.

References

Application Notes and Protocols: Surface Modification of Titanium Dioxide with 6-Bromohexylphosphonic Acid for Biomedical Implants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the surface modification of titanium dioxide (TiO₂) with 6-bromohexylphosphonic acid. This process is critical for the development of advanced biomedical implants with improved biocompatibility and the potential for further functionalization. The bromine terminus acts as a versatile chemical handle for the subsequent attachment of bioactive molecules, such as growth factors, peptides, or drugs, to enhance the therapeutic performance of the implant.

Introduction

Titanium and its alloys are extensively used in biomedical implants due to their excellent mechanical properties, corrosion resistance, and general biocompatibility. However, their bio-inert nature can limit the rate and extent of osseointegration. Surface modification is a key strategy to improve the biological performance of titanium implants. The formation of self-assembled monolayers (SAMs) of organophosphonates on the native oxide layer of titanium (TiO₂) is a robust and effective method to tailor the surface chemistry.

This compound is a particularly interesting molecule for this purpose. The phosphonic acid headgroup forms a strong, covalent bond with the TiO₂ surface, while the hexyl chain acts as a spacer, and the terminal bromine atom serves as a reactive site for further chemical modifications. This allows for the creation of a versatile platform for the covalent immobilization of various biomolecules to promote specific cellular responses and improve implant integration.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the Michaelis-Arbuzov reaction to form the diethyl phosphonate (B1237965) ester, followed by hydrolysis to the phosphonic acid.

Protocol 2.1.1: Synthesis of Diethyl 6-bromohexylphosphonate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,6-dibromohexane (B150918) (1 equivalent) and triethyl phosphite (B83602) (1.1 equivalents).

  • Reaction: Heat the mixture to 150-160 °C and stir for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Purification: After cooling to room temperature, purify the crude product by vacuum distillation to obtain diethyl 6-bromohexylphosphonate as a colorless oil.

Protocol 2.1.2: Hydrolysis to this compound

  • Reaction Setup: Dissolve diethyl 6-bromohexylphosphonate (1 equivalent) in concentrated hydrochloric acid (excess).

  • Reaction: Heat the mixture to reflux (approximately 110 °C) and stir for 12-24 hours.

  • Isolation: After cooling, the product may precipitate. If not, remove the solvent under reduced pressure. Wash the resulting solid with a cold solvent like diethyl ether to remove any unreacted starting material.

  • Drying: Dry the purified this compound under vacuum.

Surface Modification of Titanium Dioxide with this compound

This protocol is an adapted method based on general procedures for forming phosphonic acid SAMs on titanium surfaces.[1]

Protocol 2.2.1: Substrate Preparation

  • Cleaning: Cut titanium substrates to the desired dimensions.

  • Sonication: Sequentially sonicate the substrates in acetone, ethanol (B145695), and deionized water for 15 minutes each to remove organic contaminants.

  • Drying: Dry the substrates under a stream of nitrogen gas.

  • Plasma Treatment (Optional but Recommended): Treat the cleaned substrates with oxygen plasma for 5-10 minutes to create a fresh, hydroxylated titanium dioxide surface, which enhances the reaction with phosphonic acids.

Protocol 2.2.2: Self-Assembled Monolayer (SAM) Formation

  • Solution Preparation: Prepare a 1-5 mM solution of this compound in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Immersion: Immerse the cleaned and dried titanium substrates in the phosphonic acid solution.

  • Incubation: Allow the self-assembly to proceed for 12-24 hours at room temperature.

  • Rinsing: After incubation, remove the substrates from the solution and rinse thoroughly with the same solvent to remove any physisorbed molecules.

  • Curing/Annealing: Gently heat the coated substrates in an oven at 100-120 °C for 1-2 hours to promote the formation of a more stable and ordered monolayer through covalent bond formation.[1]

  • Final Rinse and Dry: Perform a final rinse with the solvent and dry the substrates under a nitrogen stream. The modified substrates are now ready for characterization or further functionalization.

Data Presentation

Quantitative data for the surface modification of TiO₂ with this compound is not extensively available in the literature. The following tables provide representative data for similar alkylphosphonic acid SAMs on titanium surfaces to serve as a benchmark for expected outcomes.

Table 1: Surface Characterization Data for Alkylphosphonic Acid SAMs on TiO₂

ParameterUnmodified TiO₂Octylphosphonic Acid (OPA) on TiO₂11-Hydroxyundecylphosphonic Acid (HUPA) on TiO₂
Water Contact Angle (°) 10 - 30105 - 11540 - 50
Surface Energy (mN/m) High (~70)Low (~20)Moderate (~45)
Layer Thickness (nm) N/A~1.2~1.5

Note: The water contact angle for a this compound modified surface is expected to be in the hydrophobic range, likely between that of OPA and HUPA, due to the presence of the alkyl chain and the polar bromine atom.

Table 2: Representative XPS Data for Phosphonic Acid SAMs on TiO₂

ElementBinding Energy (eV)Atomic Concentration (%) on OPA-modified TiO₂
Ti 2p ~458.5 (Ti⁴⁺)Varies with layer coverage
O 1s ~530.0 (TiO₂)Varies with layer coverage
C 1s ~285.0 (C-C, C-H)High
P 2p ~133.5 (P-O-Ti)~1-3

Note: For a this compound modified surface, an additional Br 3d peak would be expected around 70-71 eV.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis of this compound cluster_modification Surface Modification of TiO₂ cluster_characterization Surface Characterization cluster_application Biomedical Application s1 1,6-dibromohexane + Triethyl phosphite s2 Michaelis-Arbuzov Reaction s1->s2 s3 Diethyl 6-bromohexylphosphonate s2->s3 s4 Hydrolysis (Conc. HCl) s3->s4 s5 This compound s4->s5 m1 Titanium Substrate m2 Cleaning & Drying m1->m2 m3 O₂ Plasma Treatment m2->m3 m4 Immersion in 6-BHPA Solution m3->m4 m5 Self-Assembly (SAM formation) m4->m5 m6 Rinsing m5->m6 m7 Annealing (110°C) m6->m7 m8 Modified TiO₂ Substrate m7->m8 c1 Contact Angle m8->c1 c2 XPS m8->c2 c3 AFM m8->c3 a1 Further Functionalization (e.g., with peptides) m8->a1 a2 Biocompatibility Testing a1->a2 a3 Cell Adhesion & Proliferation Assays a1->a3 signaling_pathway ecm ECM Proteins (e.g., Fibronectin) integrin Integrin Receptors (αvβ3, α5β1) ecm->integrin Binding fak FAK integrin->fak Activation implant Modified TiO₂ Surface implant->ecm Adsorption src Src fak->src Recruitment & Activation pi3k PI3K fak->pi3k Activation downstream Downstream Signaling src->downstream akt Akt pi3k->akt Activation akt->downstream response Cellular Responses: - Adhesion - Proliferation - Differentiation - Survival downstream->response

References

Application Notes and Protocols for the Arbuzov Synthesis of ω-Bromoalkylphosphonates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the Arbuzov synthesis of ω-bromoalkylphosphonates, which are valuable building blocks in organic synthesis, particularly for introducing a phosphonate (B1237965) moiety into complex molecules for applications in drug discovery and materials science.[1][2][3][4] An optimized and sustainable protocol is highlighted, which avoids the use of a large excess of the α,ω-dibromoalkane substrate, a common drawback in previously published procedures.[1][2]

Introduction

The Michaelis-Arbuzov reaction is a fundamental method for forming a carbon-phosphorus (P-C) bond.[5][6][7][8][9] The reaction typically involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide to produce a dialkyl alkylphosphonate.[5][8][9] In the synthesis of ω-bromoalkylphosphonates, an α,ω-dibromoalkane is used as the substrate.[1][2] Historically, to prevent the formation of the di-substituted byproduct, a large excess of the dibromoalkane was necessary.[2] The protocol detailed below describes an optimized, solvent-free procedure that utilizes an equimolar ratio of reactants, enhancing the sustainability of the process.[1][10]

Reaction Mechanism

The Arbuzov reaction proceeds via a two-step SN2 mechanism.[3][6]

  • Nucleophilic Attack: The lone pair of electrons on the phosphorus atom of the trialkyl phosphite nucleophilically attacks one of the electrophilic carbon atoms of the α,ω-dibromoalkane. This results in the displacement of a bromide ion and the formation of a quasi-phosphonium salt intermediate.[5][6][9][11][12]

  • Dealkylation: The displaced bromide ion then attacks one of the alkyl groups on the phosphorus atom of the intermediate. This second SN2 reaction leads to the formation of the final ω-bromoalkylphosphonate and a bromoalkane byproduct (e.g., bromoethane (B45996) when using triethyl phosphite).[3][6][9][11]

Side reactions can occur, including the reaction of the bromoethane byproduct with the triethyl phosphite, di-substitution on the dibromoalkane, and intramolecular cyclization.[1] The optimized protocol minimizes these side reactions.[1]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the optimized Arbuzov synthesis of diethyl ω-bromoalkylphosphonates.

3.1. Materials and Equipment

  • α,ω-dibromoalkane (e.g., 1,4-dibromobutane, 1,5-dibromopentane, 1,6-dibromohexane)

  • Triethyl phosphite

  • Round-bottom flask

  • Distillation apparatus

  • Heating mantle with a stirrer

  • Dropping funnel

  • Nitrogen inlet

  • Vacuum distillation apparatus

  • Gas Chromatography-Mass Spectrometry (GC-MS) for reaction monitoring

3.2. Optimized Synthesis of Diethyl ω-Bromoalkylphosphonates [1][2][4][10]

  • Preparation: All glassware should be flame-dried under a nitrogen flow to ensure anhydrous conditions.[4][10] Assemble the reaction apparatus consisting of a round-bottom flask equipped with a dropping funnel, a distillation head to remove the bromoethane byproduct, and a nitrogen inlet.[4][10]

  • Reaction Setup: Charge the reaction flask with 75 mmol of the desired α,ω-dibromoalkane.

  • Heating: Begin stirring and heat the α,ω-dibromoalkane to 140 °C.[1][2][4][10]

  • Reagent Addition: Add 75 mmol of triethyl phosphite to the dropping funnel. Once the dibromoalkane has reached 140 °C, add the triethyl phosphite dropwise over a period of 2 hours.[1][2][4][10] The slow addition is crucial to prevent the di-substitution side reaction.[1][2][13]

  • Reaction Monitoring: The bromoethane byproduct will distill off as it is formed, which serves as an indicator of reaction progress.[1][2] After the addition is complete, continue to stir the reaction mixture for an additional hour at 140 °C. The reaction can be monitored by GC-MS.[1][10]

  • Purification: After the reaction is complete, allow the mixture to cool to room temperature. The pure diethyl ω-bromoalkylphosphonate is isolated by vacuum fractional distillation.[1][2][10]

Data Presentation

The following table summarizes the yields of various diethyl ω-bromoalkylphosphonates synthesized using the optimized, solvent-free Arbuzov reaction with an equimolar ratio of reactants at 140 °C.[1][7]

α,ω-DibromoalkaneProductYield (%)
1,4-DibromobutaneDiethyl (4-bromobutyl)phosphonate65
1,5-DibromopentaneDiethyl (5-bromopentyl)phosphonate70
1,6-DibromohexaneDiethyl (6-bromohexyl)phosphonate72

Mandatory Visualizations

5.1. Arbuzov Reaction Mechanism

Arbuzov_Mechanism cluster_step1 Step 1: Nucleophilic Attack (SN2) cluster_step2 Step 2: Dealkylation (SN2) P R'O-P(OR')₂ Intermediate [(R'O)₃P⁺-(CH₂)n-Br] Br⁻ P->Intermediate SN2 Attack RBr Br-(CH₂)n-Br RBr->Intermediate Intermediate2 [(R'O)₃P⁺-(CH₂)n-Br] Br⁻ Product (R'O)₂P(=O)-(CH₂)n-Br Intermediate2->Product SN2 Attack by Br⁻ Byproduct R'-Br Intermediate2->Byproduct

Caption: Mechanism of the Arbuzov synthesis of ω-bromoalkylphosphonates.

5.2. Experimental Workflow

experimental_workflow start Start prep Flame-dry glassware under N₂ start->prep setup Assemble reaction apparatus: - Round-bottom flask - Dropping funnel - Distillation head prep->setup charge Charge flask with α,ω-dibromoalkane setup->charge heat Heat to 140°C with stirring charge->heat add Slowly add triethyl phosphite (dropwise over 2 hours) heat->add react Continue stirring at 140°C for 1 hour add->react monitor Monitor reaction by GC-MS react->monitor cool Cool to room temperature monitor->cool purify Isolate product by vacuum fractional distillation cool->purify end End purify->end

References

Application of 6-Bromohexylphosphonic acid in patterning surfaces for microelectronics.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The precise control of surface chemistry at the nanoscale is a cornerstone of modern microelectronics and biosensor development. 6-Bromohexylphosphonic acid has emerged as a critical bifunctional molecule for the surface modification of metal oxides, which are ubiquitous in these fields. Its phosphonic acid headgroup provides robust anchoring to surfaces like silicon dioxide, titanium dioxide, and aluminum oxide, forming dense and stable self-assembled monolayers (SAMs). The terminal bromo-group serves as a versatile reactive site for subsequent chemical modifications, enabling the creation of intricate surface patterns with tailored functionalities.

This document provides detailed application notes and experimental protocols for utilizing this compound in the patterning of surfaces for microelectronics and related applications.

Principle of Surface Patterning with this compound

The strategy for patterning surfaces using this compound is a two-stage process. First, a uniform SAM of this compound is formed on a hydroxylated substrate. This initial monolayer presents a surface uniformly terminated with reactive bromine atoms.

The second stage involves the selective modification of this bromo-terminated surface to create chemical patterns. This can be achieved through various lithographic techniques, followed by nucleophilic substitution reactions on the exposed bromo groups. This allows for the precise spatial arrangement of different chemical functionalities, which can then be used to direct the assembly of other materials, such as nanoparticles, polymers, or biological molecules, or to act as a resist for etching processes.

A key advantage of this method is the ability to introduce a wide array of functional groups by choosing the appropriate nucleophile, making it a highly versatile platform for surface engineering.[1]

Experimental Protocols

Formation of this compound Self-Assembled Monolayer (SAM)

This protocol outlines the steps for the formation of a high-quality this compound SAM on a metal oxide surface (e.g., SiO2/Si, TiO2, Al2O3).

Materials:

  • Substrates (e.g., silicon wafers with a native oxide layer, titanium-coated substrates)

  • This compound

  • Anhydrous solvent (e.g., ethanol, isopropanol, or tetrahydrofuran)

  • Piranha solution (3:1 mixture of concentrated H2SO4 and 30% H2O2) - EXTREME CAUTION IS ADVISED

  • Deionized (DI) water

  • Nitrogen gas (high purity)

  • Glass or polypropylene (B1209903) containers

  • Sonicator

Protocol:

  • Substrate Cleaning:

    • Thoroughly clean the substrates to ensure a hydroxylated and contaminant-free surface, which is crucial for high-quality SAM formation.

    • Immerse the substrates in Piranha solution for 15-30 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Rinse the substrates extensively with DI water.

    • Dry the substrates under a stream of high-purity nitrogen gas.

    • For immediate use, it is recommended to perform a final cleaning step with UV-Ozone or an oxygen plasma treatment for 10-15 minutes to ensure a fully hydroxylated surface.

  • Solution Preparation:

    • Prepare a 1-5 mM solution of this compound in the chosen anhydrous solvent in a clean glass or polypropylene container.

    • Sonicate the solution for 5-10 minutes to ensure complete dissolution.

  • SAM Formation:

    • Immerse the cleaned and dried substrates into the this compound solution.

    • To minimize oxygen and water contamination, which can affect monolayer quality, it is advisable to purge the container with nitrogen gas before sealing.

    • Allow the self-assembly process to proceed for 24-48 hours at room temperature. Longer immersion times generally lead to more ordered and densely packed monolayers.

  • Rinsing and Drying:

    • After immersion, carefully remove the substrates from the solution.

    • Rinse the substrates thoroughly with the fresh anhydrous solvent to remove any physisorbed molecules. A multi-step rinsing process is recommended.

    • Dry the substrates again under a stream of high-purity nitrogen gas.

  • Storage:

    • Store the functionalized substrates in a clean, dry environment, such as a desiccator or a nitrogen-filled glove box, to prevent contamination and degradation of the monolayer.

Patterning of the Bromo-Terminated SAM via Photolithography and Nucleophilic Substitution

This protocol describes a method to create a chemical pattern on the this compound SAM using photolithography.

Materials:

  • This compound functionalized substrate

  • Photoresist and developer

  • UV light source

  • Photomask

  • Nucleophilic reagent (e.g., sodium azide (B81097), a thiol, or an amine-containing molecule)

  • Appropriate solvent for the nucleophile

Protocol:

  • Photoresist Application:

    • Apply a layer of photoresist onto the this compound functionalized surface using a spin coater.

    • Bake the photoresist according to the manufacturer's instructions.

  • UV Exposure:

    • Place the photomask over the photoresist-coated substrate.

    • Expose the substrate to UV light. The areas exposed to UV light will undergo a chemical change, allowing for their selective removal.

  • Development:

    • Immerse the exposed substrate in the developer solution to remove the photoresist from the exposed areas, revealing the underlying bromo-terminated SAM.

    • Rinse with DI water and dry with nitrogen gas.

  • Nucleophilic Substitution:

    • Immerse the patterned substrate in a solution containing the desired nucleophile. This will result in a substitution reaction where the bromine atoms in the exposed regions are replaced by the nucleophilic group.

    • The reaction conditions (solvent, temperature, time) will depend on the specific nucleophile used. For example, a reaction with sodium azide to introduce an azide group can be performed in a polar aprotic solvent like dimethylformamide (DMF).

  • Photoresist Removal:

    • Remove the remaining photoresist using an appropriate stripper solution or solvent (e.g., acetone).

    • Rinse the substrate thoroughly with the solvent and DI water, then dry with nitrogen gas.

The result is a chemically patterned surface with regions of bromo-terminated alkylphosphonates and regions with the newly introduced functional group.

Data Presentation

The successful formation and patterning of this compound SAMs can be verified and quantified using various surface analysis techniques.

Parameter Technique Expected Outcome/Value
Monolayer Formation Contact Angle GoniometryIncrease in water contact angle after SAM formation, indicating a more hydrophobic surface.
X-ray Photoelectron Spectroscopy (XPS)Presence of P 2p, C 1s, O 1s, and Br 3d peaks confirming the elemental composition of the SAM.
EllipsometryMeasurement of monolayer thickness, expected to be in the range of 1-2 nm.
Chemical Patterning XPSAppearance of new elemental peaks corresponding to the nucleophile (e.g., N 1s for azide).
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS)Chemical imaging to visualize the spatial distribution of the different terminal groups.
Atomic Force Microscopy (AFM) / Scanning Electron Microscopy (SEM)Topographical imaging to visualize patterns, especially after selective deposition or etching.

Visualizations

experimental_workflow cluster_sam_formation SAM Formation cluster_patterning Patterning cluster_functionalization Functionalization A Substrate Cleaning (Piranha/Plasma) B Immersion in 6-Bromohexylphosphonic acid solution A->B C Rinsing & Drying B->C D Photoresist Coating C->D Bromo-terminated SAM E UV Exposure with Photomask D->E F Development E->F G Nucleophilic Substitution F->G H Photoresist Removal G->H I Patterned Surface H->I

Caption: Experimental workflow for patterning surfaces using this compound.

signaling_pathway A Metal Oxide Substrate (e.g., SiO2) B This compound SAM A->B Self-Assembly C Patterned Reactive Surface (Bromo-terminated regions) B->C Lithography E Chemically Patterned Surface C->E Nucleophilic Substitution D Introduction of Nucleophile (e.g., R-NH2, R-SH, N3-) D->C

Caption: Logical relationship of the surface modification and patterning process.

References

Application Notes and Protocols for the Functionalization of Nanoparticles with 6-Bromohexylphosphonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of 6-Bromohexylphosphonic acid, its use in the functionalization of iron oxide nanoparticles, and a subsequent application in targeted drug delivery. Detailed experimental protocols, data presentation tables, and workflow visualizations are included to facilitate reproducible research.

Introduction

The functionalization of nanoparticles with bifunctional ligands is a cornerstone of modern nanotechnology, enabling the development of advanced materials for a myriad of applications, including targeted drug delivery, bioimaging, and diagnostics. This compound is a particularly useful ligand due to its robust phosphonic acid headgroup, which forms a stable bond with metal oxide surfaces, such as iron oxide (Fe₃O₄), and a terminal bromo group that serves as a versatile handle for further chemical modifications.

This document outlines the synthesis of this compound, the subsequent functionalization of oleic acid-capped iron oxide nanoparticles via a ligand exchange process, and the characterization of the resulting nanoparticles. Furthermore, a protocol for the conjugation of folic acid to the bromo-functionalized nanoparticles is provided, illustrating their potential for targeted cancer therapy through folate receptor-mediated endocytosis.

Synthesis of this compound

The synthesis of this compound is a two-step process involving the Michaelis-Arbuzov reaction to form the diethyl phosphonate (B1237965) precursor, followed by hydrolysis to the final phosphonic acid.

Step 1: Synthesis of Diethyl 6-bromohexylphosphonate

The Michaelis-Arbuzov reaction is a classic and efficient method for forming carbon-phosphorus bonds. In this step, 1,6-dibromohexane (B150918) reacts with triethyl phosphite (B83602) to yield diethyl 6-bromohexylphosphonate.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 1,6-dibromohexane (1 equivalent) and triethyl phosphite (1.2 equivalents).

  • Reaction Execution: Heat the reaction mixture to 150-160°C under a nitrogen atmosphere.

  • Monitoring: Monitor the progress of the reaction using TLC or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.

  • Purification: After the reaction is complete, allow the mixture to cool to room temperature. Purify the product by vacuum distillation to remove the ethyl bromide byproduct and any unreacted starting materials. The desired diethyl 6-bromohexylphosphonate is a colorless oil.

Step 2: Hydrolysis of Diethyl 6-bromohexylphosphonate

The diethyl phosphonate ester is hydrolyzed to the corresponding phosphonic acid using bromotrimethylsilane (B50905) (TMSBr) followed by methanolysis. This method is effective and proceeds under relatively mild conditions.[1]

Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask under an argon atmosphere, dissolve diethyl 6-bromohexylphosphonate (1.0 equivalent) in anhydrous acetonitrile (B52724) or chloroform (B151607).

  • Addition of TMSBr: Add bromotrimethylsilane (6-8 equivalents) to the solution at room temperature.

  • Reaction Execution: Seal the flask and heat the reaction mixture in a sand bath at 36°C for 24 hours.

  • Monitoring: Monitor the reaction by ³¹P NMR to confirm the formation of the bis(trimethylsilyl) ester.

  • Work-up: After the reaction is complete, cool the flask to room temperature and carefully evaporate the solvent and excess TMSBr under reduced pressure.

  • Solvolysis: To the resulting residue, add methanol (B129727) and stir for 2 hours at room temperature to effect the solvolysis of the silyl (B83357) esters.

  • Final Product: Evaporate the methanol under reduced pressure to yield the desired this compound as a solid.

G cluster_synthesis Synthesis of this compound cluster_step1 Step 1: Michaelis-Arbuzov Reaction cluster_step2 Step 2: Hydrolysis 1,6-Dibromohexane 1,6-Dibromohexane Heat (150-160°C) Heat (150-160°C) 1,6-Dibromohexane->Heat (150-160°C) Triethyl phosphite Triethyl phosphite Triethyl phosphite->Heat (150-160°C) Diethyl 6-bromohexylphosphonate Diethyl 6-bromohexylphosphonate Heat (150-160°C)->Diethyl 6-bromohexylphosphonate Diethyl 6-bromohexylphosphonate_hydrolysis Diethyl 6-bromohexylphosphonate TMSBr TMSBr Diethyl 6-bromohexylphosphonate_hydrolysis->TMSBr Methanol Methanol TMSBr->Methanol This compound This compound Methanol->this compound

Caption: Workflow for the synthesis of this compound.

Functionalization of Iron Oxide Nanoparticles

This section describes the functionalization of pre-synthesized oleic acid-capped iron oxide nanoparticles (Fe₃O₄ NPs) with this compound via a ligand exchange protocol.

Materials
  • Oleic acid-capped Fe₃O₄ nanoparticles (synthesized via thermal decomposition, suspended in an organic solvent like hexane).

  • This compound.

  • Organic solvents: Hexane (B92381), Chloroform, Methanol.

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS).

Ligand Exchange Protocol

This protocol is adapted from established methods for the surface functionalization of iron oxide nanoparticles.[2][3]

  • Nanoparticle Suspension: Suspend the oleic acid-capped Fe₃O₄ nanoparticles (e.g., 10 mg) in hexane (10 mL).

  • Ligand Solution: Prepare a solution of this compound (e.g., 50 mg) in a mixture of chloroform and methanol (e.g., 1:1 v/v, 10 mL).

  • Biphasic Mixture: Combine the nanoparticle suspension and the ligand solution in a flask. The mixture will be biphasic.

  • Sonication: Sonicate the biphasic mixture for 1-2 hours. During this process, the this compound will displace the oleic acid on the nanoparticle surface, causing the nanoparticles to transfer from the organic phase to the more polar phase.

  • Phase Separation: After sonication, allow the phases to separate. The functionalized nanoparticles will be in the lower, more polar layer.

  • Washing: Carefully remove the upper hexane layer containing the displaced oleic acid. Wash the nanoparticle-containing phase multiple times with hexane to remove any remaining oleic acid.

  • Dispersion: After the final wash, evaporate the remaining solvent under reduced pressure. The resulting this compound functionalized Fe₃O₄ nanoparticles can be dispersed in an appropriate solvent, such as chloroform or an aqueous buffer at a suitable pH.

G cluster_functionalization Nanoparticle Functionalization Workflow Oleic Acid-Capped NPs Oleic Acid-Capped NPs Biphasic Mixture Biphasic Mixture Oleic Acid-Capped NPs->Biphasic Mixture This compound Solution This compound Solution This compound Solution->Biphasic Mixture Sonication Sonication Biphasic Mixture->Sonication Phase Separation Phase Separation Sonication->Phase Separation Washing Washing Phase Separation->Washing Functionalized NPs Functionalized NPs Washing->Functionalized NPs

Caption: Experimental workflow for nanoparticle functionalization.

Characterization and Data Presentation

Thorough characterization is crucial to confirm the successful functionalization of the nanoparticles.

Characterization Techniques
  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the phosphonic acid group and the alkyl chain on the nanoparticle surface.

  • Thermogravimetric Analysis (TGA): To quantify the amount of organic ligand on the nanoparticle surface and calculate the grafting density.

  • Transmission Electron Microscopy (TEM): To assess the size, morphology, and dispersity of the nanoparticles before and after functionalization.

  • Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and zeta potential of the nanoparticles in suspension, providing information about their colloidal stability.

  • X-ray Photoelectron Spectroscopy (XPS): To confirm the elemental composition of the nanoparticle surface.

Quantitative Data: Grafting Density Calculation from TGA

Thermogravimetric analysis can be used to determine the weight percentage of the organic coating on the inorganic nanoparticle core. This data can then be used to calculate the grafting density (σ), which is the number of ligand molecules per unit of surface area.

Calculation Formula:

σ (molecules/nm²) = [(W_loss / (100 - W_loss)) * ρ * d * N_A] / (M_ligand * 6)

Where:

  • W_loss: Weight loss of the organic ligand from TGA (in %).

  • ρ: Density of the iron oxide nanoparticle core (approx. 5.1 g/cm³).

  • d: Diameter of the nanoparticle core from TEM (in nm).

  • N_A: Avogadro's number (6.022 x 10²³ mol⁻¹).

  • M_ligand: Molecular weight of this compound (245.05 g/mol ).

Table 1: Example TGA Data and Calculated Grafting Density

Nanoparticle SampleCore Diameter (nm)Weight Loss (TGA) (%)Grafting Density (molecules/nm²)
Fe₃O₄ @ this compound1015.0~3.5
Fe₃O₄ @ this compound208.0~3.8

Note: The values in this table are illustrative and will vary depending on experimental conditions.

Application: Targeted Drug Delivery

The terminal bromo group on the functionalized nanoparticles provides a reactive site for the conjugation of targeting moieties, such as folic acid. Folic acid is a well-known targeting ligand for cancer cells that overexpress the folate receptor.

Conjugation of Folic Acid

Protocol:

  • Activation of Folic Acid: Dissolve folic acid in anhydrous DMSO. Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) to the folic acid solution to activate the carboxylic acid group.

  • Nanoparticle Dispersion: Disperse the this compound functionalized Fe₃O₄ nanoparticles in a suitable solvent (e.g., DMSO).

  • Conjugation Reaction: Add the activated folic acid solution to the nanoparticle dispersion. The amine group of a linker (if used) or a modified folic acid will react with the bromo group on the nanoparticle surface via a nucleophilic substitution reaction. Allow the reaction to proceed for several hours at room temperature.

  • Purification: Purify the folic acid-conjugated nanoparticles by dialysis or magnetic separation to remove unreacted folic acid and coupling reagents.

Cellular Uptake via Folate Receptor-Mediated Endocytosis

The folic acid-conjugated nanoparticles can be specifically taken up by cancer cells that overexpress the folate receptor through a process called receptor-mediated endocytosis.[4][5][6]

G cluster_pathway Folate Receptor-Mediated Endocytosis Folic Acid-NP Folic Acid-Conjugated Nanoparticle Folate Receptor Folate Receptor Folic Acid-NP->Folate Receptor Binding Binding Binding Folate Receptor->Binding Cell Membrane Cell Membrane Clathrin-Coated Pit Clathrin-Coated Pit Binding->Clathrin-Coated Pit Internalization Endosome Endosome Clathrin-Coated Pit->Endosome Drug Release Drug Release Endosome->Drug Release pH drop Therapeutic Effect Therapeutic Effect Drug Release->Therapeutic Effect

Caption: Signaling pathway for cellular uptake of targeted nanoparticles.

This targeted delivery mechanism can enhance the accumulation of therapeutic agents within cancer cells, thereby increasing their efficacy and reducing off-target side effects. The successful implementation of these protocols can pave the way for the development of novel and effective nanomedicines.

References

Application Notes and Protocols for Improving Medical Device Biocompatibility with 6-Bromohexylphosphonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The long-term success of medical implants, such as those used in orthopedics and dentistry, is critically dependent on their biocompatibility and ability to integrate with surrounding tissues.[1] Unmodified metal surfaces, like those of titanium and its alloys, can elicit an undesirable biological response, leading to inflammation, fibrous encapsulation, and implant failure.[2][3] Surface modification is a key strategy to enhance the biocompatibility of these devices.[4][5] One effective method is the formation of self-assembled monolayers (SAMs), which are highly ordered, single-molecule-thick films that can alter the surface properties of the underlying material.[6][7]

Phosphonic acids are particularly well-suited for modifying metal oxide surfaces, such as the native oxide layer on titanium, as they form strong, stable covalent bonds.[8][9] This application note details the use of 6-bromohexylphosphonic acid to create a versatile surface on medical devices. The phosphonic acid group serves as a robust anchor to the device surface, while the terminal bromo group provides a reactive site for the subsequent covalent attachment of a wide range of bioactive molecules. This bifunctional linker approach allows for precise control over the surface chemistry to improve biocompatibility and promote desired cellular responses.

Materials and Reagents

Material/ReagentSupplierCatalog Number
This compoundSigma-AldrichProduct-specific
Titanium or Titanium Alloy (e.g., Ti-6Al-4V) substratesGoodfellowTI000400
Tetrahydrofuran (B95107) (THF), anhydrousSigma-Aldrich186562
Dichloromethane, anhydrousSigma-Aldrich270997
Sodium azide (B81097)Sigma-AldrichS2002
Dimethylformamide (DMF), anhydrousSigma-Aldrich227056
Phosphate-Buffered Saline (PBS)Gibco10010023
Ethanol (B145695), 200 proofDecon Labs2716
Ultrapure water (18.2 MΩ·cm)Millipore Milli-Q system
Nitrogen gas, high purityAirgasNI HP300

Experimental Protocols

Protocol 1: Formation of this compound SAM on Titanium Substrates

This protocol describes the formation of a self-assembled monolayer of this compound on a titanium surface.

  • Substrate Preparation:

    • Clean the titanium substrates by sonicating for 15 minutes each in acetone, ethanol, and ultrapure water.

    • Dry the substrates under a stream of high-purity nitrogen gas.

    • To ensure a uniform and reactive oxide layer, treat the substrates with an oxygen plasma cleaner for 5 minutes. This step generates hydroxyl groups on the surface, which act as active sites for phosphonic acid binding.[9]

  • SAM Formation:

    • Prepare a 1 mM solution of this compound in anhydrous tetrahydrofuran (THF).

    • Immerse the cleaned and dried titanium substrates in the this compound solution in a sealed container under an inert atmosphere (e.g., nitrogen or argon).

    • Allow the self-assembly process to proceed for 24 hours at room temperature.

    • After incubation, remove the substrates from the solution and rinse thoroughly with fresh THF to remove any non-covalently bound molecules.

    • Sonicate the substrates for 5 minutes in THF to ensure a clean, well-ordered monolayer.

    • Dry the functionalized substrates under a stream of nitrogen gas.

    • Store the modified substrates in a desiccator until further use.

Protocol 2: Subsequent Functionalization of the Bromo-Terminated Surface with Azide

The bromo-terminated surface can be further modified through nucleophilic substitution. This protocol details the introduction of an azide group, which is a versatile handle for "click" chemistry.

  • Azide Functionalization:

    • Prepare a 10 mM solution of sodium azide in anhydrous dimethylformamide (DMF).

    • Immerse the this compound-modified titanium substrates in the sodium azide solution.

    • Heat the reaction mixture to 60°C and stir for 24 hours under an inert atmosphere.

    • After the reaction, allow the substrates to cool to room temperature.

    • Rinse the substrates extensively with DMF, followed by ethanol and ultrapure water.

    • Dry the azide-functionalized substrates under a stream of nitrogen gas.

    • The resulting azide-terminated surface is now ready for the attachment of alkyne-containing biomolecules via copper-catalyzed or strain-promoted azide-alkyne cycloaddition (click chemistry).

Data Presentation

The successful modification of the titanium surface can be confirmed by various surface characterization techniques. The following tables summarize typical quantitative data expected from these analyses.

Table 1: Water Contact Angle Measurements

SurfaceAdvancing Contact Angle (°)Receding Contact Angle (°)Hysteresis (°)
Unmodified Titanium65 ± 530 ± 435
This compound SAM85 ± 365 ± 320
Azide-Terminated SAM78 ± 455 ± 423

The increase in contact angle after SAM formation indicates the successful attachment of the hydrophobic alkyl chains. A slight decrease after azide functionalization is expected due to the introduction of the more polar azide group.

Table 2: X-ray Photoelectron Spectroscopy (XPS) Elemental Analysis

SurfaceTi (at%)O (at%)C (at%)P (at%)Br (at%)N (at%)
Unmodified Titanium306010000
This compound SAM204528340
Azide-Terminated SAM2146273<13

XPS data confirms the presence of the expected elements at each stage of the modification. The appearance of phosphorus and bromine signals validates the initial SAM formation, while the subsequent decrease in bromine and appearance of nitrogen indicates successful azide functionalization.

Visualization of Workflows and Pathways

Experimental Workflow

experimental_workflow sub_prep Substrate Preparation (Cleaning & Plasma Treatment) sam_formation SAM Formation (this compound) sub_prep->sam_formation rinsing_drying1 Rinsing & Drying sam_formation->rinsing_drying1 functionalization Subsequent Functionalization (e.g., Azidation) rinsing_drying1->functionalization rinsing_drying2 Rinsing & Drying functionalization->rinsing_drying2 characterization Surface Characterization (XPS, Contact Angle, AFM) rinsing_drying2->characterization biocompatibility Biocompatibility Assessment (Cell Adhesion, Cytotoxicity) characterization->biocompatibility

Caption: Experimental workflow for surface modification and evaluation.

Logical Relationship for Surface Functionalization

logical_relationship device Medical Device (Titanium) linker 6-Bromohexylphosphonic Acid Linker device->linker  Phosphonic Acid  Anchoring azide Azide-Terminated Surface linker->azide  Nucleophilic  Substitution biomolecule Bioactive Molecules (Peptides, Growth Factors, etc.) azide->biomolecule  Click Chemistry  (e.g., SPAAC, CuAAC)

Caption: Versatile functionalization via a bromo-terminated linker.

Biocompatibility Assessment

The ultimate goal of this surface modification is to improve the biocompatibility of the medical device. Standard in vitro tests are necessary to evaluate the biological performance of the modified surfaces.

Protocol 3: In Vitro Cytotoxicity Assay

This protocol is based on ISO 10993-5 and assesses the general toxicity of the modified surface.[9]

  • Cell Culture:

    • Culture a relevant cell line, such as human osteoblast-like cells (e.g., MG-63) or fibroblasts (e.g., L929), in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

    • Maintain the cells in a humidified incubator at 37°C and 5% CO₂.

  • Extract Preparation:

    • Aseptically place the sterile, modified titanium substrates in culture medium at a surface area to volume ratio of 3 cm²/mL.

    • Incubate for 24 hours at 37°C to create an extract of any potential leachable substances.

  • Cell Viability Assay:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Remove the culture medium and replace it with the prepared extracts. Include positive (e.g., cytotoxic material) and negative (e.g., fresh medium) controls.

    • Incubate the cells with the extracts for 24 hours.

    • Assess cell viability using a standard assay, such as the MTT or PrestoBlue assay, according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence using a plate reader.

    • Calculate the cell viability as a percentage relative to the negative control. A reduction in viability of more than 30% is typically considered a cytotoxic effect.

Protocol 4: Cell Adhesion and Proliferation Assay

This protocol evaluates the ability of the modified surface to support cell attachment and growth, which is crucial for osseointegration.

  • Cell Seeding:

    • Place sterile, modified titanium substrates in a 24-well plate.

    • Seed osteoblast-like cells directly onto the surfaces at a defined density (e.g., 1 x 10⁴ cells/cm²).

    • Incubate for a predetermined time (e.g., 4 hours for initial adhesion, and 1, 3, and 7 days for proliferation).

  • Quantification of Adherent Cells:

    • At each time point, gently wash the substrates with PBS to remove non-adherent cells.

    • Quantify the number of adherent and proliferating cells using a DNA quantification assay (e.g., PicoGreen) or by lysing the cells and measuring the activity of an intracellular enzyme (e.g., lactate (B86563) dehydrogenase).

  • Visualization of Cell Morphology:

    • At each time point, fix the cells on the substrates with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Stain the actin cytoskeleton with phalloidin (B8060827) conjugated to a fluorophore (e.g., Alexa Fluor 488) and the nuclei with DAPI.

    • Visualize the cells using fluorescence microscopy to assess their morphology and spreading, which are indicators of a favorable cell-surface interaction.

By following these protocols, researchers can effectively modify medical device surfaces with this compound, creating a versatile platform for the attachment of biomolecules to enhance biocompatibility and promote successful integration with the host tissue.

References

Controlling Surface Wettability with 6-Bromohexylphosphonic Acid Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The ability to precisely control the wettability of a surface is critical for a wide range of applications, including the development of biocompatible materials, microfluidic devices, and platforms for controlled drug delivery. Self-assembled monolayers (SAMs) provide a versatile and robust method for tailoring surface properties at the molecular level. This document details the use of 6-bromohexylphosphonic acid to form a foundational SAM that can be subsequently modified to present a variety of functional groups, thereby enabling fine control over surface wettability. The terminal bromine atom serves as a versatile chemical handle for a range of nucleophilic substitution reactions, allowing for the systematic alteration of surface chemistry and, consequently, its hydrophilic or hydrophobic character.

Key Concepts and Workflow

The overall strategy involves a two-step process:

  • SAM Formation: A well-ordered monolayer of this compound is formed on a hydroxylated substrate, such as silicon dioxide or titanium dioxide. The phosphonic acid headgroup forms strong, covalent bonds with the oxide surface, while the hexyl chains pack together, presenting a surface terminated with bromine atoms.

  • Surface Modification: The bromo-terminated surface is then subjected to various chemical reactions to replace the bromine with other functional groups, each imparting a distinct wettability to the surface.

This workflow allows for the creation of a library of surfaces with varying wettabilities from a single, easily prepared starting material.

Figure 1: Experimental workflow for surface wettability control.

Data Presentation

The following tables summarize the expected quantitative data for the characterization of the this compound SAM and its subsequent modifications. These values are based on literature reports for analogous systems and serve as a guide for expected outcomes.

Table 1: Surface Wettability Characterization

Surface TerminusExpected Water Contact Angle (θ)Wettability
-Br (Bromo)~83°Moderately Hydrophobic
-N₃ (Azido)~80°Moderately Hydrophobic
-NH₂ (Amine)50° - 60°[1]Moderately Hydrophilic
-SCN (Thiocyanate)~75°Moderately Hydrophobic
-SH (Thiol)~70°Moderately Hydrophobic

Table 2: X-ray Photoelectron Spectroscopy (XPS) Characterization

Surface TerminusKey ElementXPS PeakExpected Binding Energy (eV)
-BrBrBr 3d~71[2]
-N₃NN 1s~400 (N-N-N), ~405 (N-N-N)[3]
-NH₂NN 1s~400 (C-NH₂)[4]
-SCNS, NS 2p, N 1s~164 (S-C), ~399 (C≡N)
-SHSS 2p~162 (S-C), ~164 (unbound S-H)[5][6]

Table 3: Ellipsometric Thickness

MonolayerExpected Thickness
This compound SAM~10 - 12 Å

Experimental Protocols

Protocol 1: Formation of this compound SAM on Silicon Dioxide

This protocol describes the formation of a self-assembled monolayer of this compound on a silicon dioxide surface.

Materials:

  • Silicon wafers with a native oxide layer

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive.

  • Deionized (DI) water (18 MΩ·cm)

  • Anhydrous ethanol (B145695)

  • This compound

  • Anhydrous toluene (B28343)

Procedure:

  • Substrate Cleaning:

    • Cut silicon wafers into appropriate sizes (e.g., 1 cm x 1 cm).

    • Immerse the wafers in piranha solution for 15 minutes to clean and hydroxylate the surface. Handle piranha solution with extreme care in a fume hood with appropriate personal protective equipment (PPE).

    • Rinse the wafers thoroughly with copious amounts of DI water.

    • Dry the wafers under a stream of nitrogen gas.

  • SAM Deposition:

    • Prepare a 1 mM solution of this compound in anhydrous toluene.

    • Immerse the cleaned and dried silicon wafers in the this compound solution.

    • Allow the self-assembly process to proceed for 24 hours at room temperature in a sealed container to prevent solvent evaporation.

  • Post-Deposition Rinsing:

    • Remove the wafers from the solution.

    • Rinse the wafers sequentially with fresh toluene and then anhydrous ethanol to remove any physisorbed molecules.

    • Dry the wafers under a stream of nitrogen gas.

    • Store the functionalized substrates in a desiccator until further use.

Protocol 2: Conversion of Bromo-Terminated SAM to Azide-Terminated SAM

This protocol details the nucleophilic substitution of the terminal bromine with an azide (B81097) group.

Materials:

  • Bromo-terminated SAM on silicon dioxide substrate

  • Sodium azide (NaN₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous ethanol

  • DI water

Procedure:

  • Reaction Setup:

    • Prepare a 10 mM solution of sodium azide in anhydrous DMF.

    • Immerse the bromo-terminated substrate in the sodium azide solution.

  • Reaction:

    • Heat the reaction mixture to 60-70 °C and allow it to react for 12-24 hours under a nitrogen atmosphere.

  • Rinsing:

    • Remove the substrate from the reaction solution.

    • Rinse the substrate thoroughly with DMF, followed by ethanol, and then DI water.

    • Dry the substrate under a stream of nitrogen gas.

Protocol 3: Reduction of Azide-Terminated SAM to Amine-Terminated SAM

This protocol describes the reduction of the surface-bound azide groups to primary amine groups.

Materials:

  • Azide-terminated SAM on silicon dioxide substrate

  • Lithium aluminum hydride (LiAlH₄) or Hydrogen gas (H₂) and Palladium on carbon (Pd/C)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Anhydrous ethanol

  • DI water

Procedure (using LiAlH₄):

  • Reaction Setup:

    • Prepare a 0.1 M solution of LiAlH₄ in anhydrous THF. CAUTION: LiAlH₄ reacts violently with water.

    • Immerse the azide-terminated substrate in the LiAlH₄ solution under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction:

    • Allow the reaction to proceed for 2-4 hours at room temperature.

  • Quenching and Rinsing:

    • Carefully quench the reaction by slowly adding ethanol to the reaction vessel.

    • Remove the substrate and rinse it sequentially with ethanol and DI water.

    • Dry the substrate under a stream of nitrogen gas.

Protocol 4: Conversion of Bromo-Terminated SAM to Thiocyanate-Terminated SAM

This protocol details the conversion of the bromo-terminated surface to a thiocyanate-terminated surface.

Materials:

  • Bromo-terminated SAM on silicon dioxide substrate

  • Potassium thiocyanate (B1210189) (KSCN)

  • Anhydrous ethanol

  • DI water

Procedure:

  • Reaction Setup:

    • Prepare a saturated solution of potassium thiocyanate in anhydrous ethanol.

    • Immerse the bromo-terminated substrate in the KSCN solution.

  • Reaction:

    • Reflux the reaction mixture for 6-12 hours.

  • Rinsing:

    • Remove the substrate and rinse it thoroughly with ethanol and then DI water.

    • Dry the substrate under a stream of nitrogen gas.

Protocol 5: Reduction of Thiocyanate-Terminated SAM to Thiol-Terminated SAM

This protocol describes the reduction of the surface-bound thiocyanate groups to thiol groups.

Materials:

  • Thiocyanate-terminated SAM on silicon dioxide substrate

  • Dithiothreitol (DTT) or Sodium borohydride (B1222165) (NaBH₄)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • DI water

  • Ethanol

Procedure (using DTT):

  • Reaction Setup:

    • Prepare a 100 mM solution of DTT in PBS (pH 7.4).

    • Immerse the thiocyanate-terminated substrate in the DTT solution.

  • Reaction:

    • Allow the reaction to proceed for 2-4 hours at room temperature.

  • Rinsing:

    • Remove the substrate and rinse it thoroughly with DI water and then ethanol.

    • Dry the substrate under a stream of nitrogen gas.

Characterization Workflows

The successful formation and modification of the SAMs should be verified using a combination of surface-sensitive analytical techniques.

G cluster_wettability Wettability Analysis cluster_composition Chemical Composition Analysis (XPS) cluster_thickness Thickness Measurement (Ellipsometry) start Place Water Droplet measure Measure Contact Angle start->measure analyze Determine Hydrophilicity/ Hydrophobicity measure->analyze xray Irradiate with X-rays detect Detect Photoemitted Electrons xray->detect spectrum Generate Spectrum detect->spectrum identify Identify Elemental Peaks (& Binding Energies) spectrum->identify light Polarized Light Source sample SAM on Substrate light->sample detector Detector sample->detector model Optical Model Fitting detector->model thickness Determine Thickness model->thickness

Figure 2: Workflow for key surface characterization techniques.

Signaling Pathways and Logical Relationships

The change in surface wettability is a direct consequence of the change in the terminal functional group of the SAM. The relationship between the chemical functionality and the resulting surface property can be visualized as follows:

G cluster_chem Surface Chemistry cluster_prop Surface Property (Wettability) Br -Br Hydrophobic More Hydrophobic Br->Hydrophobic N3 -N3 N3->Hydrophobic NH2 -NH2 Hydrophilic More Hydrophilic NH2->Hydrophilic SCN -SCN SCN->Hydrophobic SH -SH SH->Hydrophobic

Figure 3: Relationship between terminal functional group and wettability.

This application note provides a comprehensive framework for the controlled modification of surface wettability using this compound SAMs. The detailed protocols and expected characterization data will enable researchers to reliably fabricate and validate these functional surfaces for their specific applications.

References

Application Note: Enhancing Polymer Thin Film Stability with 6-Bromohexylphosphonic Acid Surface Modification

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The stability of polymer thin films is a critical factor in numerous applications, including organic electronics, sensor technologies, and biomedical coatings. A common failure mode for these films, particularly when subjected to thermal annealing or solvent vapor, is dewetting, where the film breaks up into droplets. This application note details a robust protocol for preventing the dewetting of polymer thin films by modifying the substrate surface with a self-assembled monolayer (SAM) of 6-bromohexylphosphonic acid. This surface functionalization enhances the substrate's surface energy and promotes adhesion with the polymer layer, thereby significantly improving film stability. Detailed experimental protocols for substrate preparation, SAM formation, polymer film deposition, and characterization are provided, along with quantitative data and mechanistic diagrams.

Introduction

Polymer thin films often suffer from instabilities on low-energy surfaces, leading to dewetting. This phenomenon is driven by the minimization of interfacial energy. To counteract this, the substrate surface can be modified to increase its affinity for the polymer film. Phosphonic acids are excellent candidates for surface modification as they form dense, stable self-assembled monolayers on various oxide surfaces, such as the native oxide layer on silicon wafers. The phosphonic acid headgroup strongly binds to the surface, while the tail group can be functionalized to tune the surface properties.

This note focuses on the application of this compound to create a functionalized surface that effectively prevents the dewetting of polymer thin films. The bromine terminal group of the SAM is hypothesized to increase the surface energy and provide specific interactions with the polymer, thereby anchoring the film and preventing its agglomeration during annealing processes.

Mechanism of Dewetting Prevention

The stability of a thin polymer film on a substrate is governed by the balance of interfacial energies. Dewetting occurs when the polymer-substrate interface is energetically unfavorable compared to the polymer-air and substrate-air interfaces. By introducing a SAM of this compound, the surface properties of the substrate are fundamentally altered.

G cluster_0 Unmodified Substrate cluster_1 Modified Substrate Unmodified_Substrate Low-Energy Substrate (e.g., Si/SiO2) Polymer_Film_Unstable Unstable Polymer Thin Film Unmodified_Substrate->Polymer_Film_Unstable Poor Adhesion 6_Bromo_SAM 6-Bromohexylphosphonic Acid SAM Formation Unmodified_Substrate->6_Bromo_SAM Dewetting Dewetting upon Annealing Polymer_Film_Unstable->Dewetting Modified_Substrate High-Energy Substrate (this compound SAM) Polymer_Film_Stable Stable Polymer Thin Film Modified_Substrate->Polymer_Film_Stable Enhanced Adhesion No_Dewetting Stable Film upon Annealing Polymer_Film_Stable->No_Dewetting 6_Bromo_SAM->Modified_Substrate

Figure 1: Logical relationship of dewetting prevention.

Experimental Protocols

A detailed workflow for the surface modification and polymer film deposition is outlined below.

G start Start substrate_prep 1. Substrate Cleaning (Piranha or UV/Ozone) start->substrate_prep sam_formation 2. SAM Formation (this compound Solution) substrate_prep->sam_formation rinsing 3. Rinsing and Drying (Ethanol, Nitrogen Stream) sam_formation->rinsing spin_coating 4. Polymer Spin Coating (e.g., Polystyrene in Toluene) rinsing->spin_coating annealing 5. Thermal Annealing (Above Polymer Tg) spin_coating->annealing characterization 6. Characterization (AFM, Contact Angle, XPS) annealing->characterization end End characterization->end

Figure 2: Experimental workflow.
Substrate Preparation (Silicon Wafer with Native Oxide)

  • Piranha Cleaning (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Prepare a 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂).

    • Immerse silicon wafer pieces in the piranha solution for 15 minutes.

    • Rinse the wafers thoroughly with deionized (DI) water.

    • Dry the wafers under a stream of high-purity nitrogen.

  • UV/Ozone Cleaning (Alternative to Piranha)

    • Place the silicon wafers in a UV/Ozone cleaner.

    • Expose the wafers to UV radiation for 15-20 minutes to remove organic contaminants and create a hydrophilic surface.

Self-Assembled Monolayer (SAM) Formation
  • Prepare a 1 mM solution of this compound in ethanol (B145695).

  • Immerse the cleaned and dried silicon wafers in the phosphonic acid solution.

  • Allow the self-assembly process to proceed for 12-24 hours at room temperature.

  • Remove the wafers from the solution.

Rinsing and Drying
  • Rinse the SAM-coated wafers with copious amounts of ethanol to remove any physisorbed molecules.

  • Dry the wafers under a stream of high-purity nitrogen.

  • Optional: Bake the wafers at 120 °C for 10 minutes to further densify the SAM.

Polymer Thin Film Deposition (Spin Coating)
  • Prepare a polymer solution of the desired concentration (e.g., 1-2 wt% polystyrene in toluene).

  • Place the SAM-modified substrate on the spin coater chuck.

  • Dispense the polymer solution onto the center of the substrate.

  • Spin coat at a desired speed (e.g., 2000-4000 rpm) for 60 seconds to achieve the target film thickness.[1]

  • Dry the polymer film on a hotplate at a temperature below the polymer's glass transition temperature (Tg) for 5 minutes to remove residual solvent.

Thermal Annealing
  • Place the polymer-coated substrates in a vacuum oven.

  • Anneal the films at a temperature above the polymer's Tg (e.g., 150 °C for polystyrene) for a specified duration (e.g., 1-24 hours).

Characterization
  • Contact Angle Goniometry: Measure the water contact angle on the unmodified and SAM-modified substrates to quantify the change in surface energy.

  • Atomic Force Microscopy (AFM): Image the surface morphology of the polymer films after annealing to observe for signs of dewetting.

  • X-ray Photoelectron Spectroscopy (XPS): Confirm the presence and chemical composition of the this compound SAM on the substrate surface.

Quantitative Data

The following tables summarize typical quantitative data expected from the experiments described above.

Table 1: Surface Properties of Unmodified and Modified Silicon Substrates

Substrate TypeWater Contact Angle (°)Surface Free Energy (mN/m)
Unmodified Si/SiO₂ (after cleaning)< 15> 70
Si/SiO₂ with this compound SAM65 - 7540 - 50

Table 2: Polymer Thin Film Stability on Different Substrates

SubstratePolymer FilmAnnealing Temperature (°C)Annealing Time (h)Observation
Unmodified Si/SiO₂Polystyrene (~50 nm)1502Significant Dewetting
This compound SAM on Si/SiO₂Polystyrene (~50 nm)15024Stable, Continuous Film

Expected Results and Discussion

Upon modification of the silicon substrate with this compound, a significant increase in the water contact angle is expected, indicating a change from a highly hydrophilic to a more hydrophobic surface, yet with a higher overall surface energy compared to a simple alkyl-terminated SAM due to the polarizable bromine atom. This modified surface provides a better interface for the polystyrene film.

After thermal annealing, AFM imaging will reveal that the polystyrene film on the unmodified silicon substrate has dewetted, forming distinct droplets. In stark contrast, the film on the this compound-modified substrate is expected to remain stable and continuous, demonstrating the effectiveness of the surface treatment in preventing dewetting. XPS analysis should confirm the presence of bromine and phosphorus on the modified surface, verifying the successful formation of the SAM.

Conclusion

The use of this compound to form a self-assembled monolayer on silicon substrates is an effective and straightforward method to prevent the dewetting of polymer thin films. This surface modification strategy enhances the adhesion between the polymer and the substrate, leading to improved film stability under thermal stress. The protocols detailed in this application note provide a clear and reproducible method for researchers and scientists working with polymer thin films in various advanced applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromohexylphosphonic Acid via the Arbuzov Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of 6-bromohexylphosphonic acid using the Arbuzov reaction. Our goal is to help you improve reaction yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My Arbuzov reaction for the synthesis of diethyl 6-bromohexylphosphonate is resulting in a low yield. What are the primary causes?

A1: Low yields in the Arbuzov reaction for this specific synthesis can stem from several factors:

  • Substrate Reactivity: The Arbuzov reaction is most effective with primary alkyl halides.[1] While 1,6-dibromohexane (B150918) is a primary dihalide, its reactivity can be influenced by reaction conditions.

  • Reaction Temperature: The reaction typically requires elevated temperatures, often between 120°C and 160°C.[1][2] Insufficient heating can lead to an incomplete reaction, while excessively high temperatures can promote side reactions and decomposition.[1][3]

  • Side Reactions: Several side reactions can compete with the desired monosubstitution, leading to a complex product mixture and low yield of the target compound. These include di-substitution, cyclization, and reaction with the bromoethane (B45996) byproduct.[4][5]

  • Reactant Stoichiometry and Addition Rate: The ratio of reactants and the rate of addition of the trialkyl phosphite (B83602) are crucial for maximizing the yield of the mono-substituted product and minimizing the formation of the di-substituted byproduct.[4]

Q2: I am observing significant amounts of a di-substituted byproduct (hexane-1,6-diylbis(phosphonic acid diethyl ester)). How can I minimize its formation?

A2: The formation of the di-substituted product is a common issue when using α,ω-dihaloalkanes. To favor mono-substitution, consider the following strategies:

  • Use an Excess of the Dibromoalkane: Employing a significant excess of 1,6-dibromohexane can statistically favor the reaction of the phosphite with a fresh molecule of the dibromoalkane rather than the already mono-substituted product.[4]

  • Slow Addition of Triethyl Phosphite: Adding the triethyl phosphite dropwise over an extended period (e.g., 2 hours) to the pre-heated 1,6-dibromohexane can maintain a low concentration of the phosphite, thereby reducing the likelihood of a second substitution on the same molecule.[4]

Q3: My reaction is producing a significant amount of diethyl ethylphosphonate. What is the cause and how can it be prevented?

A3: Diethyl ethylphosphonate is formed when the bromoethane byproduct, generated during the Arbuzov reaction, reacts with the starting triethyl phosphite.[4] To mitigate this, you can:

  • Remove the Bromoethane Byproduct: The bromoethane formed is volatile. Performing the reaction in a setup that allows for the distillation of volatile byproducts can effectively remove it from the reaction mixture as it is formed, preventing it from competing with the 1,6-dibromohexane.[4][6]

Q4: Can catalysts be used to improve the reaction conditions?

A4: Yes, Lewis acids can be used as catalysts to enhance the rate of the Arbuzov reaction, often allowing for milder reaction conditions (e.g., lower temperatures).[3] Common catalysts include zinc iodide (ZnI₂) and zinc bromide (ZnBr₂).[3]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Low or No Product Yield Incomplete reaction due to insufficient temperature or reaction time.Ensure the reaction temperature is maintained between 140-160°C.[1][3] Monitor the reaction progress using techniques like TLC or ³¹P NMR to ensure it goes to completion.[7]
Low reactivity of the alkyl halide.While 1,6-dibromohexane is a primary halide, ensure its purity. Consider using 1,6-diiodohexane, as iodides are more reactive than bromides in the Arbuzov reaction.[3][8]
Side reactions consuming starting materials.Implement strategies to minimize side reactions, such as slow addition of the phosphite and removal of the bromoethane byproduct.[4]
Formation of Di-substituted Product High concentration of triethyl phosphite relative to the mono-substituted intermediate.Use a large excess of 1,6-dibromohexane.[4] Add the triethyl phosphite slowly to the reaction mixture.[4]
Formation of Diethyl Ethylphosphonate Reaction of triethyl phosphite with the bromoethane byproduct.Connect the reaction flask to a distillation apparatus to remove the volatile bromoethane as it is formed.[4]
Complex Product Mixture / Difficult Purification Multiple side reactions occurring simultaneously.Optimize reaction conditions (temperature, addition rate) to favor the desired mono-substitution.[4] Utilize vacuum fractional distillation for purification, as the boiling points of the desired product and byproducts are likely different.[4]

Experimental Protocols

Optimized Protocol for the Synthesis of Diethyl 6-Bromohexylphosphonate

This protocol is adapted from a sustainable procedure for the synthesis of ω-bromoalkylphosphonates.[4]

Materials:

  • 1,6-dibromohexane

  • Triethyl phosphite

  • Round-bottom flask

  • Distillation apparatus

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • Flame-dry all glassware under a nitrogen atmosphere.

  • Set up the reaction in a round-bottom flask connected to a distillation apparatus to allow for the removal of the bromoethane byproduct.

  • Pre-heat 75 mmol of 1,6-dibromohexane to 140°C with stirring.

  • Add 75 mmol of triethyl phosphite dropwise to the pre-heated 1,6-dibromohexane over a period of 2 hours.

  • After the addition is complete, continue to stir the reaction mixture for an additional hour at 140°C.

  • Monitor the progress of the reaction by GC-MS.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Purify the crude product by vacuum fractional distillation to isolate the pure diethyl 6-bromohexylphosphonate.[4]

Hydrolysis of Diethyl 6-Bromohexylphosphonate to this compound

A general procedure for the hydrolysis of phosphonate (B1237965) esters to phosphonic acids involves reaction with bromotrimethylsilane (B50905) (TMSBr) followed by methanolysis.[5]

Materials:

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the diethyl 6-bromohexylphosphonate in a 1:1 (v/v) solution of dry acetonitrile and dry chloroform.

  • Add an excess of bromotrimethylsilane (approximately 5 equivalents) to the solution.

  • Stir the reaction mixture at 40°C for 4 hours.

  • After cooling to room temperature, carefully add methanol to the reaction mixture to quench the excess TMSBr and effect methanolysis of the silyl (B83357) ester intermediate.

  • Remove the volatile components under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by recrystallization or column chromatography.

Data Presentation

Table 1: Effect of Triethyl Phosphite Addition Rate on the Yield of Diethyl 6-Bromohexylphosphonate.

EntrySubstrateTriethyl Phosphite Addition TimeYield of Diethyl 6-bromohexylphosphonate (1)Notes
11,6-dibromohexane30 minutesVery lowThe di-phosphonation product was predominant.[4]
21,6-dibromohexane~2 hours40%Slower addition significantly improved the selectivity and yield of the mono-substituted product.[4]

Visualizations

Arbuzov_Reaction_Mechanism cluster_step1 Step 1: SN2 Attack and Phosphonium Salt Formation cluster_step2 Step 2: Dealkylation P R'O-P(OR')₂ Transition1 [R'O-P(OR')₂---R---X]ᵟ⁺ P->Transition1 Nucleophilic Attack AlkylHalide R-X AlkylHalide->Transition1 Phosphonium [R'O-P(OR')₂-R]⁺ X⁻ Transition1->Phosphonium Phosphonium2 [R'O-P(OR')₂-R]⁺ X⁻ Transition2 [X---R'---O-P(O)(OR')-R] Phosphonium2->Transition2 SN2 Attack by Halide Product O=P(OR')₂-R Transition2->Product Byproduct R'-X Transition2->Byproduct

Caption: The two-step SN2 mechanism of the Arbuzov reaction.

Experimental_Workflow start Start: Synthesis of Diethyl 6-Bromohexylphosphonate setup Reaction Setup: - Flame-dried glassware - Nitrogen atmosphere - Distillation apparatus start->setup preheat Pre-heat 1,6-dibromohexane to 140°C setup->preheat addition Slow dropwise addition of triethyl phosphite (2 hours) preheat->addition reaction Stir at 140°C for 1 hour addition->reaction monitoring Monitor reaction progress (GC-MS) reaction->monitoring cooldown Cool to room temperature monitoring->cooldown purification Purification by vacuum fractional distillation cooldown->purification product Final Product: Diethyl 6-Bromohexylphosphonate purification->product

Caption: Experimental workflow for the optimized synthesis.

Troubleshooting_Tree start Low Yield of This compound check_byproducts Analyze crude product for byproducts (e.g., GC-MS, NMR) start->check_byproducts disubstituted High level of di-substituted product? check_byproducts->disubstituted ethylphosphonate High level of diethyl ethylphosphonate? check_byproducts->ethylphosphonate incomplete_reaction Incomplete reaction? check_byproducts->incomplete_reaction disubstituted->ethylphosphonate No solution_disubstituted Solution: - Use excess 1,6-dibromohexane - Slow down triethyl phosphite addition disubstituted->solution_disubstituted Yes ethylphosphonate->incomplete_reaction No solution_ethylphosphonate Solution: - Remove bromoethane byproduct by distillation during reaction ethylphosphonate->solution_ethylphosphonate Yes solution_incomplete Solution: - Increase reaction temperature (to 140-160°C) - Increase reaction time incomplete_reaction->solution_incomplete Yes

Caption: Troubleshooting decision tree for low yield issues.

References

Troubleshooting incomplete self-assembled monolayer formation with 6-Bromohexylphosphonic acid.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 6-Bromohexylphosphonic Acid SAMs

Welcome to the technical support center for self-assembled monolayer (SAM) formation using this compound. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the formation of a this compound SAM on a metal oxide surface?

A1: The formation of a this compound self-assembled monolayer is a spontaneous process driven by the strong affinity of the phosphonic acid headgroup for metal oxide surfaces (e.g., TiO₂, Al₂O₃, ZnO). The phosphonic acid group forms robust covalent or strong dative bonds with the hydroxylated metal oxide surface, leading to a stable, well-ordered monolayer.[1] The hexyl chains, terminating with a bromine atom, then orient themselves away from the surface, creating a new, functionalized interface.

Q2: What are the critical factors influencing the quality of the resulting SAM?

A2: Several factors are crucial for the formation of a high-quality SAM:

  • Substrate Cleanliness: The substrate must be exceptionally clean and free of organic contaminants.

  • Deposition Time: Sufficient time must be allowed for the molecules to self-organize on the surface.

  • Concentration: The concentration of the this compound solution needs to be optimized to avoid the formation of disordered multilayers.[1]

  • Solvent Choice: The solvent plays a key role in dissolving the molecule and mediating its interaction with the substrate.[1]

  • Environment: The deposition should be carried out in a controlled environment to minimize contamination from moisture and particulates.

Q3: How can I verify the successful formation of a this compound SAM?

A3: Several surface-sensitive techniques can be used to confirm the presence and quality of your SAM:

  • Contact Angle Goniometry: A significant change in the water contact angle of the surface post-deposition indicates a change in surface chemistry. A uniform, high contact angle across the surface suggests a well-formed, hydrophobic monolayer.

  • X-ray Photoelectron Spectroscopy (XPS): XPS can confirm the elemental composition of the surface, showing the presence of phosphorus, bromine, and carbon from the SAM, as well as the formation of P-O-metal bonds.

  • Atomic Force Microscopy (AFM): AFM can be used to visualize the surface morphology and identify defects or aggregates in the monolayer.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Problem 1: Low Water Contact Angle After SAM Deposition

A low or inconsistent water contact angle suggests an incomplete or disordered monolayer.

  • Potential Cause 1: Inadequate Substrate Cleaning

    • Evidence: Patchy or uneven wetting of the surface.

    • Solution: Implement a rigorous cleaning protocol. A recommended procedure involves sequential sonication in high-purity solvents such as acetone, isopropanol, and deionized water, followed by drying with a stream of inert gas (e.g., nitrogen). An oxygen plasma or UV-ozone treatment immediately prior to deposition is highly effective at removing final traces of organic contaminants and activating the surface.[1]

  • Potential Cause 2: Insufficient Deposition Time

    • Evidence: The contact angle is lower than expected for a complete monolayer.

    • Solution: The formation of a well-ordered SAM is a time-dependent process. While initial adsorption can be rapid, achieving a high-quality, well-oriented monolayer can take significantly longer, sometimes up to 48 hours.[2][3] It is advisable to perform a time-course experiment to determine the optimal deposition time for your specific system.

  • Potential Cause 3: Suboptimal Phosphonic Acid Concentration

    • Evidence: Low contact angle or evidence of multilayer formation (visible haze or high roughness in AFM).

    • Solution: The concentration of the this compound solution should be carefully optimized. A typical starting concentration is in the range of 0.1 mM to 1 mM.[1] Higher concentrations do not necessarily lead to better SAMs and can result in the formation of disordered multilayers.[1]

Problem 2: XPS Data Shows Weak or Absent Phosphorus Signal

This indicates poor attachment of the phosphonic acid to the substrate.

  • Potential Cause 1: Inactive Substrate Surface

    • Evidence: The substrate's elemental composition in XPS appears largely unchanged after deposition.

    • Solution: Ensure the metal oxide surface is sufficiently hydroxylated. A brief treatment with oxygen plasma or UV-ozone can generate reactive hydroxyl groups necessary for the phosphonic acid to bind.

  • Potential Cause 2: Inappropriate Solvent

    • Evidence: The phosphonic acid may not be fully dissolved or may be interacting with the solvent in a way that hinders surface binding.

    • Solution: The choice of solvent is critical. Common solvents for phosphonic acid SAM formation include ethanol (B145695), isopropanol, and tetrahydrofuran (B95107) (THF).[1] For some metal oxides like ZnO, solvents with lower dielectric constants, such as toluene, may be preferred to prevent dissolution of the substrate.[1]

Data Presentation: Characterization of SAM Quality

The following tables provide expected values for assessing the quality of your this compound SAM.

Table 1: Water Contact Angle as a Function of Deposition Time

Deposition TimeExpected Water Contact AngleInterpretation
< 1 hourHighly variable, likely < 70°Initial adsorption, incomplete and disordered layer.
1 - 12 hours70° - 90°Monolayer formation in progress, increasing order.
> 24 hours> 90° (and stable)Well-ordered, complete monolayer expected.
Unmodified Substrate< 20°Clean, hydrophilic metal oxide surface.

Note: These are typical values and may vary depending on the specific substrate and experimental conditions.

Table 2: Expected XPS Elemental Composition for a High-Quality SAM

ElementExpected Atomic %Interpretation
C 1s40 - 60%Indicates the presence of the hexyl chains of the SAM.
O 1s20 - 40%Signal from the substrate oxide and the phosphonic acid headgroup.
P 2p2 - 10%Confirms the presence of the phosphonic acid on the surface.
Br 3d2 - 10%Confirms the presence of the bromo-terminus of the SAM.
Substrate Metal5 - 20%Signal from the underlying substrate, attenuated by the SAM.

Note: A high-resolution scan of the P 2p and O 1s regions can confirm the formation of P-O-Metal bonds, a key indicator of successful chemisorption.[4]

Experimental Protocols

Generalized Protocol for this compound SAM Formation

This protocol is a general guideline and may require optimization for your specific substrate and application.

  • Substrate Preparation: a. Clean the metal oxide substrate by sonicating for 15 minutes each in acetone, isopropanol, and deionized water. b. Dry the substrate under a stream of high-purity nitrogen or argon. c. Immediately before use, treat the substrate with UV-ozone or oxygen plasma for 5-10 minutes to remove any remaining organic contaminants and to hydroxylate the surface.

  • Solution Preparation: a. Prepare a 1 mM solution of this compound in a high-purity solvent (e.g., ethanol or isopropanol). b. Sonicate the solution for 10-15 minutes to ensure the phosphonic acid is fully dissolved.

  • SAM Deposition: a. Immerse the cleaned and activated substrate into the this compound solution in a sealed container to prevent solvent evaporation and contamination. b. Allow the self-assembly to proceed for 24-48 hours at room temperature.

  • Rinsing and Drying: a. Remove the substrate from the solution and rinse it thoroughly with the same pure solvent used for deposition to remove any physisorbed molecules. b. Dry the substrate again under a stream of high-purity nitrogen or argon.

  • Characterization: a. Characterize the freshly prepared SAM-coated surface using contact angle goniometry, XPS, and/or AFM.

Mandatory Visualizations

SAM_Formation_Workflow Experimental Workflow for SAM Formation cluster_prep Preparation cluster_deposition Deposition cluster_post Post-Processing & Analysis Substrate_Cleaning Substrate Cleaning (Sonication) Surface_Activation Surface Activation (UV-Ozone/Plasma) Substrate_Cleaning->Surface_Activation Immersion Substrate Immersion (24-48 hours) Surface_Activation->Immersion Solution_Prep Solution Preparation (1 mM 6-BHPA in Ethanol) Solution_Prep->Immersion Rinsing Rinsing (Ethanol) Immersion->Rinsing Drying Drying (Nitrogen Stream) Rinsing->Drying Characterization Characterization (Contact Angle, XPS, AFM) Drying->Characterization

Caption: Workflow for this compound SAM formation.

Troubleshooting_Logic Troubleshooting Incomplete SAM Formation Start Incomplete SAM? Contact_Angle Low Contact Angle? Start->Contact_Angle XPS_Signal Weak P Signal (XPS)? Contact_Angle->XPS_Signal No Clean_Substrate Improve Substrate Cleaning Contact_Angle->Clean_Substrate Yes Activate_Surface Activate Substrate Surface XPS_Signal->Activate_Surface Yes Success Re-characterize XPS_Signal->Success No Increase_Time Increase Deposition Time Clean_Substrate->Increase_Time Optimize_Conc Optimize Concentration Increase_Time->Optimize_Conc Optimize_Conc->Success Check_Solvent Check Solvent Quality/ Choice Activate_Surface->Check_Solvent Check_Solvent->Success

Caption: Decision tree for troubleshooting incomplete SAMs.

References

Optimizing deposition time and concentration for 6-Bromohexylphosphonic acid SAMs.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromohexylphosphonic acid self-assembled monolayers (SAMs).

Troubleshooting Guides

This section addresses common issues encountered during the deposition of this compound SAMs.

Issue 1: Incomplete or No Monolayer Formation

  • Question: I followed the protocol, but I don't see any evidence of a SAM on my substrate. What could have gone wrong?

  • Answer: Incomplete or failed SAM formation is a common issue that can often be traced back to a few key factors:

    • Substrate Contamination: The quality of the underlying substrate is critical for the formation of a well-ordered SAM. Organic residues or particulate matter can inhibit the self-assembly process.

      • Solution: Implement a rigorous substrate cleaning procedure. This typically involves sonication in a sequence of high-purity solvents such as acetone (B3395972), isopropanol (B130326), and deionized water, followed by drying with a stream of inert gas (e.g., nitrogen or argon). An oxygen plasma or UV-ozone treatment immediately prior to deposition can be highly effective at removing final traces of organic contaminants and activating the surface by creating a reactive oxide layer.[1]

    • Inactive Substrate Surface: The phosphonic acid headgroup requires a hydroxylated surface to form a strong covalent bond.

      • Solution: Ensure your substrate has a sufficient density of hydroxyl groups. For silicon oxide surfaces, a piranha solution treatment (a mixture of sulfuric acid and hydrogen peroxide) or an oxygen plasma treatment can be used to hydroxylate the surface. Safety Note: Piranha solution is extremely corrosive and must be handled with extreme caution in a fume hood with appropriate personal protective equipment.

    • Degraded this compound: Over time, phosphonic acids can degrade, especially if not stored properly.

      • Solution: Use fresh or properly stored this compound. Store the compound in a cool, dark, and dry environment, preferably under an inert atmosphere.

Issue 2: Poorly Ordered or Inconsistent Monolayer

  • Question: My SAM appears patchy and disordered when I characterize it. How can I improve the quality and consistency?

  • Answer: A disordered monolayer can result from several factors related to the deposition process itself.

    • Suboptimal Deposition Time: The formation of a highly ordered SAM is a dynamic process that requires sufficient time for the molecules to arrange themselves on the surface.

      • Solution: The optimal deposition time can vary, but for many phosphonic acids, it can range from several hours to over 24 hours.[1] It is recommended to perform a time-course experiment to determine the ideal deposition duration for your specific system. Studies on other phosphonic acids have shown that while initial adsorption is rapid, achieving a well-oriented, high-quality monolayer can take up to 48 hours or longer as the molecules undergo a continual process of adsorption, desorption, and reorientation.[2]

    • Incorrect Concentration: The concentration of the this compound solution is a critical parameter.

      • Solution: While a higher concentration might seem to promote faster surface coverage, it can also lead to the formation of disordered multilayers or aggregates.[1] A typical starting concentration range for phosphonic acid SAMs is 0.1 mM to 1 mM.[1] It is advisable to test a range of concentrations to find the optimum for your specific application.

    • Inappropriate Solvent: The solvent plays a crucial role in dissolving the phosphonic acid and mediating its interaction with the substrate.

      • Solution: Common solvents for phosphonic acid SAM formation include ethanol (B145695), isopropanol, and tetrahydrofuran (B95107) (THF).[1] The choice of solvent can significantly impact the quality of the resulting monolayer. For some metal oxide substrates, solvents with lower dielectric constants, such as toluene, have been shown to promote the formation of well-ordered SAMs by suppressing the dissolution of the oxide layer.[1]

Issue 3: Formation of Multilayers or Aggregates

  • Question: I am observing the formation of thick, irregular layers instead of a monolayer. What causes this and how can I prevent it?

  • Answer: Multilayer formation is often a consequence of using too high of a concentration of the phosphonic acid in the deposition solution.

    • Solution: Reduce the concentration of your this compound solution. As mentioned, starting in the 0.1 mM to 1 mM range is recommended.[1] Additionally, ensure that your rinsing procedure after deposition is thorough to remove any physisorbed (loosely bound) molecules. A gentle sonication step in a fresh solvent can help to remove multilayers while leaving the covalently bound monolayer intact.

Frequently Asked Questions (FAQs)

  • Q1: What is the recommended starting concentration for this compound?

  • Q2: How long should I immerse my substrate for SAM formation?

    • A2: The optimal deposition time can vary significantly. For some phosphonic acids, initial adsorption occurs within the first minute, but achieving a well-ordered, high-quality SAM can require immersion times of 48 hours or even longer.[2] We suggest performing a time-dependent study, testing incubation times from a few hours to 48 hours, to determine the optimal duration for your system.

  • Q3: What is the best solvent to use for the deposition solution?

    • A3: Common solvents for forming phosphonic acid SAMs include ethanol, isopropanol, and tetrahydrofuran (THF).[1] The ideal solvent will depend on the substrate material and the desired monolayer properties. For some oxide surfaces, less polar solvents may be advantageous.[1]

  • Q4: How should I clean my substrate before SAM deposition?

    • A4: A thorough cleaning procedure is crucial. A recommended general protocol involves sonicating the substrate in a series of solvents like acetone, isopropanol, and deionized water. This should be followed by drying under a stream of nitrogen. For many oxide surfaces, a final treatment with oxygen plasma or UV-ozone is highly effective for removing residual organic contaminants and activating the surface.[1]

  • Q5: Do I need to perform the deposition in an inert atmosphere?

    • A5: While not always strictly necessary, performing the deposition in an inert atmosphere (e.g., in a glovebox filled with nitrogen or argon) can be beneficial. This minimizes the risk of atmospheric contaminants, particularly water, adsorbing to the substrate surface and interfering with SAM formation.

Quantitative Data Summary

The following table summarizes recommended starting parameters for the deposition of phosphonic acid SAMs. Note that these are general guidelines, and optimization for this compound is recommended.

ParameterRecommended RangeNotes
Concentration 0.1 mM - 1 mM[1]Higher concentrations can lead to disordered multilayers.[1]
Deposition Time 12 - 48 hoursInitial adsorption is fast, but longer times are often needed for a well-ordered monolayer.[2]
Solvent Ethanol, Isopropanol, THF[1]The choice of solvent can influence SAM quality.[1]
Temperature Room Temperature (20-25 °C)Some studies show that temperatures up to 60-70 °C can enhance the growth rate, but higher temperatures may introduce defects.

Experimental Protocols

Detailed Methodology for this compound SAM Deposition on Silicon Oxide

  • Substrate Cleaning: a. Sonicate the silicon oxide substrate in acetone for 15 minutes. b. Sonicate the substrate in isopropanol for 15 minutes. c. Rinse the substrate thoroughly with deionized water. d. Dry the substrate under a stream of high-purity nitrogen gas. e. Treat the substrate with oxygen plasma or UV-ozone for 5-10 minutes to remove any remaining organic residues and to hydroxylate the surface.

  • Preparation of Deposition Solution: a. Prepare a 0.5 mM solution of this compound in anhydrous ethanol. Note: The use of an anhydrous solvent is recommended to minimize water contamination. b. Briefly sonicate the solution to ensure the phosphonic acid is fully dissolved.

  • SAM Deposition: a. Immediately after cleaning and surface activation, immerse the substrate in the 0.5 mM this compound solution. b. Seal the container and leave it undisturbed for 24 hours at room temperature. For optimization, this time can be varied.

  • Rinsing and Drying: a. Remove the substrate from the deposition solution. b. Rinse the substrate thoroughly with fresh ethanol to remove any physisorbed molecules. c. Gently sonicate the substrate in fresh ethanol for 1-2 minutes to further remove any loosely bound aggregates. d. Dry the substrate again under a stream of high-purity nitrogen gas.

  • Characterization: a. The resulting SAM can be characterized by various surface analysis techniques, such as contact angle goniometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM).

Visualizations

experimental_workflow cluster_prep Preparation cluster_deposition Deposition cluster_post Post-Processing & Analysis Clean Substrate Cleaning Immerse Substrate Immersion Clean->Immerse Activated Substrate Solution Prepare Deposition Solution Solution->Immerse Phosphonic Acid Solution Rinse Rinsing Immerse->Rinse SAM-coated Substrate Dry Drying Rinse->Dry Characterize Characterization Dry->Characterize

Caption: Experimental workflow for the deposition of this compound SAMs.

troubleshooting_guide Start Problem with SAM Formation Q1 Is the monolayer incomplete or absent? Start->Q1 Q2 Is the monolayer poorly ordered? Start->Q2 Q3 Are there multilayers or aggregates? Start->Q3 A1 Check Substrate Cleaning - Use high-purity solvents - O2 plasma or UV-ozone treat Q1->A1 Yes A2 Optimize Deposition Time - Increase immersion time (e.g., 24-48h) Q2->A2 Yes A3 Optimize Concentration - Try a range of 0.1-1 mM Q2->A3 Yes A4 Reduce Concentration - Use a more dilute solution - Thoroughly rinse post-deposition Q3->A4 Yes

Caption: Troubleshooting decision tree for common issues in SAM deposition.

References

Effect of solvent choice on the quality of 6-Bromohexylphosphonic acid monolayers.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromohexylphosphonic acid self-assembled monolayers (SAMs). The quality of these monolayers is critically dependent on the choice of solvent during their formation. This guide offers insights into solvent effects and provides detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor influencing the quality of this compound monolayers?

A1: Based on studies of organophosphonic acid monolayers, the choice of solvent is a critical determinant of the final quality of the self-assembled monolayer (SAM).[1][2][3] The solvent's properties, particularly its dielectric constant and its interaction with the substrate, can significantly impact the density, stability, and order of the resulting monolayer.[1][2][3]

Q2: Which type of solvent is recommended for forming high-quality phosphonic acid SAMs?

A2: Solvents with low dielectric constants that are inert to the substrate surface are generally recommended.[1][2][3] These solvents promote the formation of higher density and more stable monolayers.[1][2][3] In contrast, solvents with high dielectric constants or those that can coordinate with the surface can disrupt the self-assembly process, leading to disordered monolayers with more defects.[1][2]

Q3: How does the solvent affect the stability of the monolayer?

A3: The choice of solvent influences the packing density of the monolayer. A higher density of molecules on the surface generally leads to stronger intermolecular interactions (van der Waals forces) between the alkyl chains, resulting in a more robust and stable SAM.[2] Solvents that facilitate dense packing contribute to enhanced monolayer stability.

Q4: What are the common characterization techniques to assess the quality of the this compound monolayer?

A4: A variety of surface-sensitive techniques can be employed to characterize the quality of the monolayer. These include:

  • Contact Angle Goniometry: To determine the surface wettability, which indicates the presence and general order of the monolayer.

  • X-ray Photoelectron Spectroscopy (XPS): To confirm the chemical composition of the surface and the binding of the phosphonic acid headgroup.[1][4]

  • Atomic Force Microscopy (AFM): To visualize the surface morphology and identify large-scale defects or aggregation.[4]

  • Cyclic Voltammetry (CV): To assess the blocking properties of the monolayer, which is an indicator of its density and defectiveness.[1]

  • Scanning Tunneling Microscopy (STM): To visualize the monolayer at the molecular level and identify fine-scale defects.[1]

  • Infrared Reflection-Absorption Spectroscopy (IRRAS): To determine the orientation and conformation of the alkyl chains within the monolayer.[4]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Contact Angle / Hydrophilic Surface Incomplete monolayer formation or disordered monolayer.1. Solvent Choice: Switch to a solvent with a lower dielectric constant (e.g., toluene, THF) and ensure it is anhydrous. 2. Concentration: Optimize the concentration of the this compound solution. 3. Immersion Time: Increase the immersion time to allow for complete self-assembly. 4. Substrate Cleanliness: Ensure the substrate is scrupulously clean and properly activated (e.g., with oxygen plasma) before immersion.[5]
High Density of Defects (from CV or STM) 1. Inappropriate Solvent: The solvent may be interfering with the self-assembly process. 2. Contaminated Solution: The phosphonic acid solution may be contaminated with water or other impurities. 3. Substrate Roughness: A rough substrate surface can lead to a disordered monolayer.[6][7]1. Solvent Selection: Use a low-dielectric, inert, and anhydrous solvent. 2. Fresh Solution: Prepare a fresh solution of this compound immediately before use. 3. Substrate Quality: Use substrates with low surface roughness.
Poor Monolayer Stability Low packing density of the monolayer.1. Solvent Optimization: Experiment with different low-dielectric constant solvents to find the one that yields the densest packing. 2. Thermal Annealing: In some cases, gentle post-deposition annealing (in a vacuum or inert atmosphere) can improve the order and stability of the monolayer.
Inconsistent Results Variations in experimental conditions.1. Control Environment: Control for temperature and humidity during monolayer formation. 2. Standardize Protocol: Strictly adhere to a standardized protocol for substrate cleaning, solution preparation, and immersion time. 3. Solution Aging: Be aware that some organophosphonic acid solutions may age, so consistent timing between solution preparation and use is important.[8]

Quantitative Data on Solvent Effects

Solvent Dielectric Constant (ε) Monolayer Quality Observations
Water80.1PoorHigh dielectric constant disrupts SAM formation.[1][3]
Dimethyl Sulfoxide (DMSO)47.2PoorHigh dielectric constant disrupts SAM formation.[1][3]
Acetonitrile37.5Moderate
Methanol32.7Moderate
Acetone20.7Good
Tetrahydrofuran (THF)7.6Very GoodLow dielectric constant, leads to higher density and more stable monolayers.[1][3]
Ethyl Ether4.3Very GoodLow dielectric constant, leads to higher density and more stable monolayers.[1][3]

Experimental Protocols

Substrate Preparation (Example: Indium Tin Oxide - ITO)
  • Cleaning: Sequentially sonicate the ITO substrates in a series of solvents to remove organic and inorganic contaminants. A typical sequence is:

    • Deionized water with detergent (e.g., 10 minutes)

    • Deionized water (10 minutes)

    • Isopropanol (10 minutes)[5]

  • Drying: Dry the substrates under a stream of high-purity nitrogen.

  • Surface Activation: Treat the cleaned substrates with oxygen plasma (e.g., 5 minutes, 55 W) to remove any remaining organic residues and to generate hydroxyl groups on the surface, which are the binding sites for the phosphonic acid.[5]

Monolayer Deposition
  • Solution Preparation: Prepare a solution of this compound in a chosen anhydrous solvent (e.g., Tetrahydrofuran - THF). A typical concentration is in the range of 1-10 mM.

  • Immersion: Immerse the freshly activated substrates into the phosphonic acid solution. The immersion is typically carried out at room temperature for a period of 12-24 hours.[5]

  • Rinsing: After immersion, remove the substrates from the solution and rinse them thoroughly with the pure solvent to remove any physisorbed molecules.

  • Drying: Dry the substrates again under a stream of high-purity nitrogen.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_deposition Monolayer Deposition cluster_characterization Characterization Cleaning Substrate Cleaning (Sonication) Drying1 Drying (Nitrogen Stream) Cleaning->Drying1 Activation Surface Activation (Oxygen Plasma) Drying1->Activation Immersion Immerse Substrate (12-24h) Activation->Immersion Transfer Solution Prepare 6-Bromohexylphosphonic Acid Solution Solution->Immersion Rinsing Rinse with Pure Solvent Immersion->Rinsing Drying2 Drying (Nitrogen Stream) Rinsing->Drying2 Characterization Monolayer Characterization (Contact Angle, XPS, AFM) Drying2->Characterization

Caption: Experimental workflow for the formation of this compound monolayers.

logical_relationship cluster_solvent Solvent Properties cluster_quality Monolayer Quality Solvent Solvent Choice Dielectric Low Dielectric Constant Solvent->Dielectric Inert Inert to Substrate Solvent->Inert HighDielectric High Dielectric Constant Solvent->HighDielectric Reactive Reactive with Substrate Solvent->Reactive HighQuality High Quality Monolayer (Dense, Ordered, Stable) Dielectric->HighQuality Promotes Inert->HighQuality Promotes LowQuality Low Quality Monolayer (Disordered, Defects) HighDielectric->LowQuality Leads to Reactive->LowQuality Leads to

Caption: Relationship between solvent properties and monolayer quality.

References

How to regenerate a surface after failed 6-Bromohexylphosphonic acid monolayer deposition.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for phosphonic acid self-assembled monolayer (SAM) formation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the regeneration of surfaces after a failed 6-Bromohexylphosphonic acid monolayer deposition.

Frequently Asked Questions (FAQs)

Q1: My this compound monolayer deposition failed. What are the common causes?

A1: Failure in monolayer deposition can stem from several factors:

  • Substrate Contamination: The presence of organic residues, dust, or other impurities on the substrate surface is a primary cause of incomplete or disordered monolayer formation.[1]

  • Improper Deposition Conditions: Factors such as incorrect concentration of the phosphonic acid solution, suboptimal deposition time, inappropriate solvent choice, and temperature fluctuations can all negatively impact the quality of the SAM.[1]

  • Reagent Purity: The purity of the this compound and the solvent used is crucial. Impurities can interfere with the self-assembly process.

  • Inactive Phosphonic Acid: While less common for phosphonic acids compared to thiols, degradation of the headgroup can occur under certain conditions, reducing its ability to bind to the substrate.

Q2: How can I confirm that my monolayer deposition has failed?

A2: Several surface analysis techniques can be employed to assess the quality of your monolayer:

  • Contact Angle Goniometry: A successful hydrophobic monolayer should result in a high water contact angle. A low contact angle suggests a contaminated or incomplete monolayer.

  • X-ray Photoelectron Spectroscopy (XPS): This technique can confirm the elemental composition of the surface. The absence or low intensity of the Phosphorus (P 2p) and Bromine (Br 3d) peaks would indicate a failed deposition.[2][3][4][5]

  • Atomic Force Microscopy (AFM): AFM can reveal the topography of the surface. A failed deposition may show aggregates, pinholes, or an uneven surface instead of a smooth, uniform monolayer.

Q3: Is it possible to regenerate the substrate surface for another deposition attempt?

A3: Yes, in most cases, the substrate can be regenerated by completely removing the failed organic monolayer and re-preparing the surface. The choice of regeneration method depends on the substrate material and the nature of the failed deposition.

Troubleshooting Guide: Surface Regeneration

This guide provides a systematic approach to regenerating your substrate after a failed this compound monolayer deposition.

Step 1: Identify the Nature of the Deposition Failure

Before choosing a regeneration protocol, it is helpful to characterize the failed monolayer. Techniques like contact angle measurement, XPS, and AFM can provide insights into whether the issue is a patchy monolayer, aggregates of the phosphonic acid, or widespread organic contamination.

Step 2: Select a Regeneration Protocol

The following are common and effective methods for removing organic monolayers and re-preparing surfaces like silicon oxide, titanium oxide, and gold.

For Silicon Oxide (SiO₂) and Titanium Oxide (TiO₂) Substrates:

  • Piranha Solution Cleaning: A highly effective method for removing organic residues.[6]

  • RCA Cleaning (SC-1 and SC-2): A standard semiconductor industry process for removing organic and ionic contaminants.[6][7]

  • UV/Ozone Treatment: A dry, non-contact method for oxidizing and removing organic contaminants.[7]

For Gold (Au) Substrates:

While phosphonic acids are not the standard for gold, if used, removal can be attempted with strong oxidative methods. However, care must be taken not to excessively oxidize the gold surface.

Important Safety Note: this compound is a halogenated organic compound. When using strong oxidizing agents like Piranha solution, it is crucial to consider the potential for vigorous or hazardous reactions. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). It is recommended to test the cleaning procedure on a small, non-critical sample first.

Step 3: Execute the Regeneration Protocol

Detailed experimental protocols for the recommended regeneration methods are provided in the "Experimental Protocols" section below.

Step 4: Verify Surface Cleanliness

After the regeneration process, it is critical to verify that the surface is clean and ready for a new deposition. This can be done by:

  • Water Contact Angle Measurement: A clean, hydrophilic silicon oxide surface should have a water contact angle of <10°.

  • XPS Analysis: A survey scan should show the absence of carbon, phosphorus, and bromine signals.[2]

  • AFM Imaging: The surface should be smooth and free of particulate contamination.

Data Presentation: Comparison of Regeneration Methods

The following table summarizes typical quantitative data for different cleaning methods on silicon oxide surfaces. Note that these values are illustrative and can vary based on initial surface condition, specific process parameters, and measurement techniques.

Cleaning MethodTypical Water Contact Angle on SiO₂ (after cleaning)Typical Surface Roughness (RMS) on SiO₂ (after cleaning)Key AdvantagesKey Disadvantages
Piranha Solution < 5°~0.2 - 0.5 nmHighly effective at removing organic residues.Extremely corrosive and hazardous; exothermic reaction requires careful handling.
RCA Clean (SC-1/SC-2) < 10°~0.1 - 0.3 nmStandardized, reliable, and effective for both organic and metallic contaminants.[8]Multi-step process involving hazardous chemicals.
UV/Ozone Treatment < 10°[9]~0.2 - 0.4 nmDry, non-contact process; effective for removing organic contaminants.[7]May be less effective for heavy contamination; requires specialized equipment.

Experimental Protocols

Piranha Solution Cleaning

Objective: To remove organic residues from silicon oxide or titanium oxide surfaces.

Materials:

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Deionized (DI) water

  • Glass beakers

  • Teflon sample holder

Procedure:

  • In a designated fume hood, place the substrate in a clean glass beaker with a Teflon holder.

  • Carefully prepare the Piranha solution by slowly adding 1 part of H₂O₂ to 3 parts of concentrated H₂SO₄ . Caution: This is a highly exothermic and potentially explosive reaction. Always add peroxide to acid.

  • The solution will become very hot (120-150 °C).

  • Carefully immerse the substrate in the hot Piranha solution for 10-15 minutes.

  • Remove the substrate and rinse thoroughly with copious amounts of DI water.

  • Dry the substrate with a stream of high-purity nitrogen gas.

RCA Cleaning

Objective: To remove organic and ionic contaminants from silicon oxide surfaces.

Materials:

  • Deionized (DI) water

  • Ammonium Hydroxide (NH₄OH)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Hydrochloric Acid (HCl)

  • Glass or quartz beakers

  • Teflon sample holder

Procedure:

  • SC-1 (Standard Clean 1):

    • Prepare a solution with a ratio of 5 parts DI water, 1 part NH₄OH, and 1 part H₂O₂ in a glass beaker.[7]

    • Heat the solution to 75-80 °C.

    • Immerse the substrate in the SC-1 solution for 10 minutes to remove organic contaminants.[7]

    • Rinse the substrate thoroughly with DI water.

  • SC-2 (Standard Clean 2):

    • Prepare a solution with a ratio of 6 parts DI water, 1 part HCl, and 1 part H₂O₂ in a separate glass beaker.[7]

    • Heat the solution to 75-80 °C.

    • Immerse the substrate in the SC-2 solution for 10 minutes to remove metallic ions.[7]

    • Rinse the substrate thoroughly with DI water.

  • Dry the substrate with a stream of high-purity nitrogen gas.

UV/Ozone Treatment

Objective: To remove organic contaminants from various substrates using ultraviolet light and ozone.

Materials:

  • UV/Ozone cleaner system

  • Substrate to be cleaned

Procedure:

  • Ensure the substrate is free of gross contamination by rinsing with a suitable solvent (e.g., isopropanol) and drying with nitrogen.

  • Place the substrate in the chamber of the UV/Ozone cleaner.

  • Turn on the UV lamp and, if applicable, the ozone generator, according to the manufacturer's instructions.

  • Expose the substrate to UV/ozone for 5-15 minutes. The optimal time may vary depending on the level of contamination.

  • After the cleaning cycle is complete, remove the substrate from the chamber. The surface is now ready for use.

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_characterize Characterization cluster_diagnosis Diagnosis cluster_regeneration Regeneration cluster_verification Verification cluster_end Outcome start Failed this compound Monolayer Deposition char Characterize Failed Surface (Contact Angle, XPS, AFM) start->char diag Identify Failure Mode char->diag regen Select Regeneration Protocol diag->regen Patchy, Aggregates, or Contamination Detected piranha Piranha Solution regen->piranha For SiO₂/TiO₂ (Aggressive) rca RCA Clean regen->rca For SiO₂ (Standard) uv_ozone UV/Ozone regen->uv_ozone For most substrates (Dry Process) verify Verify Surface Cleanliness (Contact Angle < 10°, No C/P/Br in XPS) piranha->verify rca->verify uv_ozone->verify success Proceed with New Deposition verify->success Clean fail Re-evaluate Regeneration or Substrate verify->fail Not Clean Experimental_Workflow cluster_initial Initial State cluster_cleaning Cleaning Process cluster_rinsing Rinsing & Drying cluster_final Final State start Substrate with Failed Monolayer cleaning Apply Regeneration Protocol (e.g., Piranha, RCA, or UV/Ozone) start->cleaning rinse Thorough DI Water Rinse cleaning->rinse dry Dry with N₂ Stream rinse->dry finish Clean, Regenerated Substrate dry->finish

References

Techniques for assessing the quality and coverage of 6-Bromohexylphosphonic acid SAMs.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing the quality and coverage of 6-Bromohexylphosphonic acid (6-BrHPA) Self-Assembled Monolayers (SAMs).

Frequently Asked Questions (FAQs)

Q1: What are the key techniques for assessing the quality of this compound SAMs?

A1: The primary techniques for evaluating the quality and coverage of 6-BrHPA SAMs include Contact Angle Goniometry, X-ray Photoelectron Spectroscopy (XPS), Fourier-Transform Infrared Spectroscopy (FTIR), and Spectroscopic Ellipsometry. Atomic Force Microscopy (AFM) is also valuable for visualizing the surface morphology and identifying defects.[1][2]

Q2: What is the expected water contact angle for a high-quality 6-BrHPA SAM?

Q3: How can I confirm the presence of bromine on the surface?

A3: X-ray Photoelectron Spectroscopy (XPS) is the most direct method to confirm the presence of bromine. You should look for the Br 3d peak in the XPS spectrum. This peak has overlapping spin-orbit components with a separation of approximately 1.04 eV.

Q4: What are the characteristic FTIR peaks for a 6-BrHPA SAM?

A4: For a 6-BrHPA SAM, you should expect to see characteristic peaks for the phosphonic acid headgroup bound to the surface and the alkyl chain. Key peaks include P=O stretching (around 1150-1250 cm⁻¹), P-O stretching (around 950-1100 cm⁻¹), and C-H stretching vibrations from the hexyl chain (in the 2850-2960 cm⁻¹ region).[6][7] The absence or significant reduction of P-OH peaks (around 900-1050 cm⁻¹) can indicate successful covalent bonding to the oxide surface.[6]

Q5: What is the expected thickness of a 6-BrHPA monolayer?

A5: The theoretical length of the this compound molecule can be estimated. Based on data for similar short-chain phosphonic acids, the thickness of a well-ordered 6-BrHPA SAM, as measured by spectroscopic ellipsometry, is expected to be in the range of 8-12 Ångstroms. The exact thickness will depend on the tilt angle of the molecules with respect to the surface normal.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Water Contact Angle (<60°) 1. Incomplete SAM formation. 2. Disordered monolayer. 3. Contamination of the substrate or solution. 4. Hydrolysis of the SAM.[8]1. Increase the deposition time or concentration of the 6-BrHPA solution. 2. Ensure the substrate is properly cleaned and activated (e.g., with oxygen plasma) to have sufficient hydroxyl groups.[1] 3. Use fresh, high-purity solvent and 6-BrHPA. 4. After formation, rinse the SAM thoroughly with fresh solvent to remove physisorbed molecules.
High Water Contact Angle (>95°) 1. Multilayer formation. 2. Contamination with a hydrophobic substance.1. Reduce the concentration of the 6-BrHPA solution or the deposition time. 2. Ensure rigorous cleaning of the substrate and glassware.
No Bromine Peak (Br 3d) in XPS 1. SAM did not form. 2. The bromine has reacted or been cleaved from the molecule.1. Verify the SAM formation protocol, including substrate preparation and deposition conditions. 2. Check the integrity of the 6-BrHPA starting material.
Weak or Absent Phosphorous Peak (P 2p) in XPS 1. Incomplete or no SAM formation.1. Re-evaluate the entire SAM formation procedure, paying close attention to substrate cleaning and activation.
FTIR shows strong P-OH peaks 1. Incomplete reaction with the surface hydroxyl groups. 2. Physisorbed multilayers of 6-BrHPA.1. Increase deposition time or consider a post-deposition annealing step at a moderate temperature to drive the condensation reaction. 2. Thoroughly rinse the substrate with fresh solvent after deposition.
Ellipsometry shows inconsistent or very low thickness 1. Incomplete or patchy monolayer. 2. Incorrect optical model used for data fitting.1. Optimize the SAM formation conditions. 2. Ensure you are using an appropriate optical model for a thin organic film on your specific substrate. It is often necessary to assume a refractive index for the SAM (typically ~1.45-1.50) to accurately determine the thickness.[9]
AFM shows significant aggregation or pinholes 1. Sub-optimal deposition conditions (concentration, time, temperature). 2. Poor substrate quality.1. Adjust the deposition parameters. 2. Ensure the substrate is smooth and clean before deposition.

Quantitative Data Summary

The following table summarizes expected values for a high-quality this compound SAM on a smooth, hydroxylated surface (e.g., SiO₂/Si, Al₂O₃, TiO₂). Note that some values are estimations based on chemically similar SAMs due to the limited availability of data specifically for 6-BrHPA.

ParameterTechniqueExpected Value/ObservationNotes
Water Contact Angle Goniometry70° - 90°Indicates a moderately hydrophobic surface. Lower than long-chain alkyl SAMs due to the shorter chain and terminal bromine.
Film Thickness Ellipsometry8 - 12 ÅAssumes a refractive index of ~1.45. The exact value depends on the molecular tilt angle.
XPS: P 2p Binding Energy XPS~133-134 eVConfirms the presence of the phosphonate (B1237965) headgroup.
XPS: Br 3d Binding Energy XPS~70-71 eVConfirms the presence of the terminal bromine.
XPS: Atomic Concentration XPSC > O > Si/Substrate > P > BrThe exact ratios will depend on the substrate and the quality of the SAM.
FTIR: C-H Stretching FTIR-ATR2850-2960 cm⁻¹Indicates the presence of the hexyl chains.
FTIR: P=O Stretching FTIR-ATR~1150-1250 cm⁻¹Indicates the phosphonate group.
FTIR: P-O-Substrate Stretching FTIR-ATR~950-1100 cm⁻¹Indicates covalent attachment to the surface.
Surface Roughness AFM< 0.5 nm (RMS)For a well-formed SAM on an atomically smooth substrate.

Experimental Protocols

Contact Angle Goniometry
  • Preparation: Ensure the goniometer is calibrated and the liquid dispenser (e.g., syringe) is clean and filled with deionized water.

  • Sample Placement: Place the SAM-coated substrate on the sample stage.

  • Droplet Deposition: Carefully dispense a small droplet (2-5 µL) of deionized water onto the surface.

  • Measurement: Acquire a high-resolution image of the droplet at the liquid-solid-vapor interface.

  • Analysis: Use the goniometer software to measure the contact angle on both sides of the droplet.

  • Repeatability: Repeat the measurement at several different spots on the sample to ensure homogeneity.

X-ray Photoelectron Spectroscopy (XPS)
  • Sample Introduction: Mount the SAM-coated substrate on a sample holder and introduce it into the ultra-high vacuum (UHV) chamber of the XPS instrument.

  • Survey Scan: Perform a wide energy range survey scan (e.g., 0-1200 eV) to identify all elements present on the surface.

  • High-Resolution Scans: Acquire high-resolution scans for the elements of interest: C 1s, O 1s, P 2p, Br 3d, and the primary substrate elements (e.g., Si 2p, Al 2p).

  • Data Analysis:

    • Perform peak fitting and deconvolution to determine the chemical states and binding energies of the elements.

    • Calculate the atomic concentrations of the detected elements.

    • Use angle-resolved XPS (ARXPS) if available to determine the elemental depth profile and confirm the layered structure of the SAM.

Fourier-Transform Infrared Spectroscopy (FTIR-ATR)
  • Background Spectrum: Record a background spectrum of the clean, uncoated ATR crystal (e.g., Ge or ZnSe).

  • Sample Contact: Press the SAM-coated substrate firmly and evenly against the ATR crystal.

  • Sample Spectrum: Acquire the FTIR spectrum of the SAM. A sufficient number of scans should be co-added to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Subtract the background spectrum from the sample spectrum.

    • Identify the characteristic vibrational peaks corresponding to the 6-BrHPA molecule.

Spectroscopic Ellipsometry
  • Substrate Characterization: Before SAM formation, measure the optical properties (n and k values) and the thickness of the native oxide layer on the substrate.

  • Sample Measurement: After SAM formation, mount the sample on the ellipsometer stage and align it.

  • Data Acquisition: Measure the ellipsometric parameters (Ψ and Δ) over a range of wavelengths and angles of incidence.

  • Modeling and Fitting:

    • Construct an optical model consisting of the substrate, the native oxide layer, and the 6-BrHPA SAM layer.

    • Assume a refractive index for the 6-BrHPA layer (e.g., 1.45).

    • Fit the model to the experimental data to determine the thickness of the SAM layer.

Visualizations

Experimental_Workflow cluster_prep SAM Preparation cluster_assessment Quality Assessment cluster_results Data Interpretation Substrate_Cleaning Substrate Cleaning Surface_Activation Surface Activation (e.g., O2 Plasma) Substrate_Cleaning->Surface_Activation SAM_Deposition 6-BrHPA Deposition Surface_Activation->SAM_Deposition Rinsing_Drying Rinsing & Drying SAM_Deposition->Rinsing_Drying Contact_Angle Contact Angle Goniometry Rinsing_Drying->Contact_Angle XPS XPS Rinsing_Drying->XPS FTIR FTIR-ATR Rinsing_Drying->FTIR Ellipsometry Ellipsometry Rinsing_Drying->Ellipsometry AFM AFM Rinsing_Drying->AFM Hydrophobicity Hydrophobicity & Surface Energy Contact_Angle->Hydrophobicity Composition Elemental Composition & Chemical State XPS->Composition Bonding Molecular Bonding & Orientation FTIR->Bonding Thickness Film Thickness Ellipsometry->Thickness Morphology Surface Morphology & Defects AFM->Morphology Troubleshooting_Logic Start Problem with SAM Quality Check_Contact_Angle Measure Water Contact Angle Start->Check_Contact_Angle Low_CA Contact Angle Too Low? Check_Contact_Angle->Low_CA High_CA Contact Angle Too High? Low_CA->High_CA No Incomplete_SAM Incomplete SAM or Contamination Low_CA->Incomplete_SAM Yes Good_CA Contact Angle in Range High_CA->Good_CA No Multilayer Multilayer Formation High_CA->Multilayer Yes Check_XPS Perform XPS Analysis Good_CA->Check_XPS No_Br_P Missing Br or P peaks? Check_XPS->No_Br_P XPS_OK XPS Confirms Composition No_Br_P->XPS_OK No No_SAM No SAM Formed No_Br_P->No_SAM Yes Check_FTIR Perform FTIR Analysis XPS_OK->Check_FTIR Strong_POH Strong P-OH Peaks? Check_FTIR->Strong_POH FTIR_OK FTIR Shows Good Bonding Strong_POH->FTIR_OK No Incomplete_Bonding Incomplete Surface Reaction Strong_POH->Incomplete_Bonding Yes

References

Validation & Comparative

Comparison of stability between 6-Bromohexylphosphonic acid and 6-bromohexanoic acid SAMs.

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the stability of Self-Assembled Monolayers (SAMs) formed from 6-bromohexylphosphonic acid and 6-bromohexanoic acid.

The functionalization of surfaces with well-defined organic monolayers is a cornerstone of modern materials science, with applications ranging from biocompatible coatings on medical implants to the fabrication of advanced biosensors. The long-term performance of these functionalized surfaces is critically dependent on the stability of the self-assembled monolayer (SAM). This guide provides a detailed comparison of the stability of SAMs derived from two common anchoring chemistries: phosphonic acids and carboxylic acids, specifically focusing on this compound and 6-bromohexanoic acid.

At a Glance: Key Stability Differences

Phosphonic acid-based SAMs are generally recognized as forming more robust and stable layers on metal oxide surfaces compared to their carboxylic acid counterparts. This enhanced stability is primarily attributed to the nature of the bond formed between the headgroup of the molecule and the surface. Phosphonic acids can form strong, covalent P-O-metal bonds and may engage in multidentate binding, leading to a more resilient monolayer.[1][2] Carboxylic acids, while effective in forming SAMs, typically form a less stable carboxylate-metal bond that is more susceptible to hydrolysis.

Quantitative Stability Data

SAM TypeSubstrateStability MetricObservation
Butylphosphonic acid (BPA)SiOnset of DecompositionStable up to 350°C.[3]
Aminopropyltriethoxysilane (APTES)SiOnset of DecompositionBegins to decompose at 250°C.[3]
Alkylphosphonic acidMetal OxidesGeneral Thermal StabilityP-O bonding is robust and can be stable up to 800°C.
Octadecylphosphonic acid (ODPA)TiO2Thermal StabilityCovalently bonded and thermally stable below 300°C.[4]
Aliphatic C8PAITOHydrolytic Stability (48h in water)Contact angle decreased to 50.2°, suggesting partial or complete hydrolysis.[5]
Fluorinated PFOPAITOHydrolytic Stability (48h in water)Less pronounced change in contact angle (99.7°), indicating higher stability.[5]
-CH3 terminated alkanethiolAuStability in cell culture mediaDegraded rapidly within 2 hours.[6]
-COOH terminated alkanethiolAuStability in cell culture mediaShowed signs of molecular desorption over time.[6]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are generalized protocols for the formation and stability testing of phosphonic and carboxylic acid SAMs on a representative metal oxide substrate like titanium dioxide (TiO₂).

Protocol 1: Formation of Self-Assembled Monolayers
  • Substrate Preparation:

    • Commercially available titanium substrates are sequentially sonicated in acetone, ethanol (B145695), and deionized water for 15 minutes each to remove organic contaminants.

    • The substrates are then dried under a stream of high-purity nitrogen.

    • Immediately before SAM formation, the substrates are treated with a UV-Ozone cleaner for 20 minutes to create a fresh, hydrophilic oxide layer.

  • Solution Preparation:

    • Prepare a 1 mM solution of either this compound or 6-bromohexanoic acid in a suitable solvent (e.g., ethanol or a mixture of ethanol and water).

  • SAM Deposition:

    • Immerse the cleaned and dried TiO₂ substrates into the prepared solutions.

    • Allow the self-assembly process to proceed for 24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.

  • Rinsing and Drying:

    • After immersion, remove the substrates from the solution and rinse them thoroughly with the pure solvent to remove any physisorbed molecules.

    • Dry the functionalized substrates under a stream of nitrogen.

    • For phosphonic acid SAMs, a post-assembly annealing step (e.g., 120°C for 1 hour) can be performed to promote the formation of covalent bonds and improve monolayer ordering.[4]

Protocol 2: Thermal Stability Assessment
  • Sample Preparation: Prepare SAM-functionalized substrates as described in Protocol 1.

  • Analysis Technique: Utilize X-ray Photoelectron Spectroscopy (XPS) to determine the elemental composition and chemical states of the elements in the SAM.

  • Annealing Procedure:

    • Mount the samples in an ultra-high vacuum (UHV) chamber.

    • Acquire initial XPS spectra (survey and high-resolution scans of C 1s, O 1s, P 2p or C 1s, O 1s for the respective SAMs).

    • Increase the sample temperature in a stepwise manner (e.g., increments of 50°C) and hold at each temperature for a set duration (e.g., 30 minutes).[3]

    • After each annealing step, cool the sample to room temperature and acquire new XPS spectra.

  • Data Analysis:

    • Monitor the intensity of the P 2p peak (for phosphonic acid SAMs) and the C 1s peak relative to the substrate Ti 2p peak.

    • A significant decrease in the relative intensity of the elemental signals from the SAM indicates desorption or decomposition.

    • The temperature at which this decrease begins is considered the onset of thermal instability.

Protocol 3: Hydrolytic Stability Assessment
  • Sample Preparation: Prepare SAM-functionalized substrates as described in Protocol 1.

  • Initial Characterization: Measure the static water contact angle and acquire XPS spectra of the freshly prepared SAMs.

  • Immersion:

    • Immerse the samples in a relevant aqueous solution, such as Phosphate-Buffered Saline (PBS) at a physiological temperature of 37°C.[7]

  • Time-Course Analysis:

    • At predetermined time points (e.g., 1, 3, 7, 14, and 28 days), remove a subset of samples from the solution.

    • Gently rinse the samples with deionized water and dry them with nitrogen.

    • Measure the water contact angle and acquire XPS spectra.

  • Data Analysis:

    • A significant decrease in the water contact angle over time suggests disordering or desorption of the hydrophobic alkyl chains.[6]

    • XPS analysis can quantify the loss of the monolayer by monitoring the attenuation of the substrate signal and the intensity of the signals from the SAM molecules.[7]

Visualizing the Comparison

To further clarify the concepts discussed, the following diagrams illustrate the chemical structures, binding mechanisms, and a typical experimental workflow.

Figure 1: Chemical structures of the two molecules.

cluster_PA Phosphonic Acid SAM cluster_CA Carboxylic Acid SAM Substrate Metal Oxide Substrate (e.g., TiO₂) PA_Molecule This compound PA_Binding Strong P-O-Metal Bond (Bi- or Tridentate) PA_Molecule->PA_Binding Anchors via phosphonic acid group PA_Binding->Substrate More Stable CA_Molecule 6-bromohexanoic Acid CA_Binding Carboxylate-Metal Bond (Monodentate) CA_Molecule->CA_Binding Anchors via carboxylic acid group CA_Binding->Substrate Less Stable

Figure 2: SAM formation and binding to a metal oxide surface.

start Start: Clean Substrate sam_formation SAM Formation (Protocol 1) start->sam_formation initial_char Initial Characterization (XPS, Contact Angle) sam_formation->initial_char stability_test Stability Test (Thermal or Hydrolytic) initial_char->stability_test post_char Post-Test Characterization (XPS, Contact Angle) stability_test->post_char analysis Data Analysis and Comparison post_char->analysis end Conclusion on Stability analysis->end

References

A Comparative Guide to Surface Modification: 6-Bromohexylphosphonic Acid vs. Silane Coupling Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of material surfaces is a cornerstone of advanced material science, enabling the tailored design of interfaces for a vast array of applications, from biomedical devices to drug delivery systems. The choice of coupling agent is critical in determining the ultimate performance and stability of the modified surface. This guide provides an objective comparison between 6-bromohexylphosphonic acid, a representative of the increasingly popular phosphonate-based modifiers, and traditional silane (B1218182) coupling agents. This comparison is supported by experimental data to inform the selection process for your specific research and development needs.

At a Glance: Key Performance Differences

Phosphonic acids and silane coupling agents both serve to form stable linkages between inorganic substrates and organic layers. However, they differ significantly in their reaction mechanisms, the stability of the resulting bond, and the conditions required for effective surface modification.

Performance MetricThis compound (and Phosphonates in general)Silane Coupling AgentsKey Advantages of Phosphonic Acids
Bonding Mechanism Forms strong, covalent bonds (P-O-metal) with a variety of metal oxide surfaces.Forms siloxane bonds (Si-O-metal) with hydroxylated surfaces.Broader substrate compatibility and potentially stronger, more direct bonding.
Hydrolytic Stability Generally high, especially in aqueous and alkaline environments.[1]Prone to hydrolysis of the Si-O bond, particularly under alkaline conditions.[1]Superior long-term stability in physiological and other aqueous environments.
Thermal Stability Higher thermal stability, with the P-O-metal bond remaining stable at elevated temperatures.Lower thermal stability, with decomposition of the silane layer at lower temperatures.Suitable for applications requiring thermal processing steps.
Surface Coverage Can form dense, well-ordered self-assembled monolayers (SAMs).Can form monolayers, but also prone to polymerization and multilayer formation.More controlled and uniform surface modification.
Adhesion Strength Provides strong adhesion to the substrate.Can provide excellent adhesion, but this can be compromised by hydrolytic instability.More reliable adhesion in demanding applications.

Quantitative Performance Data

The following tables summarize key quantitative data from comparative studies of phosphonate (B1237965) and silane-based surface modifications.

Table 1: Comparison of Surface Loading and Hydrolytic Stability on Ti-6Al-4V [1]

Coupling AgentSurface Loading (nmol/cm²)Hydrolytic Stability (pH 7.5)
11-hydroxyundecylphosphonic acid0.35 ± 0.09Stable
Aminopropyl(triethoxy)silane (APTES)~0.09Poor, significant loss of bound molecules
(3-triethoxysilylpropyl)-6-N-maleimidohexanamide~0.09Poor, significant loss of bound molecules

Table 2: Thermal Stability of Self-Assembled Monolayers (SAMs) on Silicon

Self-Assembled MonolayerOnset of Thermal Transition
Butylphosphonic acid (BPA) SAMStable up to 350 °C
Aminopropyltriethoxysilane (APTES) SAM250 °C

Experimental Protocols

Detailed methodologies are crucial for achieving reproducible and effective surface modifications. Below are representative protocols for surface modification using this compound and a generic silane coupling agent.

Protocol 1: Surface Modification with this compound

This protocol is a general guideline and may require optimization for specific substrates and applications.

Materials:

  • Substrate with a native oxide layer (e.g., titanium, aluminum, silicon wafer)

  • This compound

  • Anhydrous solvent (e.g., toluene, ethanol (B145695), or isopropanol)

  • Deionized water

  • Nitrogen gas

Procedure:

  • Substrate Preparation:

    • Thoroughly clean the substrate by sonication in a series of solvents (e.g., acetone, ethanol, and deionized water) for 15 minutes each.

    • Dry the substrate under a stream of nitrogen gas.

    • To ensure a hydroxylated surface, the substrate can be treated with an oxygen plasma or a piranha solution (a mixture of sulfuric acid and hydrogen peroxide). Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood.

  • Solution Preparation:

    • Prepare a dilute solution of this compound (e.g., 1-5 mM) in the chosen anhydrous solvent.

  • Surface Modification:

    • Immerse the cleaned and dried substrate in the this compound solution.

    • Allow the self-assembly process to occur for a period of 12-24 hours at room temperature. For some systems, gentle heating (e.g., 40-60 °C) can facilitate the reaction.

  • Rinsing and Drying:

    • Remove the substrate from the solution and rinse it thoroughly with the fresh anhydrous solvent to remove any physisorbed molecules.

    • Dry the modified substrate under a stream of nitrogen gas.

  • Annealing (Optional but Recommended):

    • To promote the formation of strong covalent bonds, anneal the modified substrate in an oven or on a hotplate at a temperature of 100-150 °C for 1-2 hours.

Protocol 2: Surface Modification with a Silane Coupling Agent (e.g., an Alkoxysilane)

This protocol is a general method for silanization from an aqueous alcohol solution.

Materials:

  • Substrate with surface hydroxyl groups (e.g., glass, silica)

  • Silane coupling agent (e.g., 3-aminopropyltriethoxysilane (B1664141) - APTES)

  • Ethanol

  • Deionized water

  • Acetic acid (for non-aminosilanes)

Procedure:

  • Substrate Preparation:

    • Clean the substrate as described in Protocol 1.

  • Hydrolysis of Silane:

    • Prepare a 95:5 (v/v) ethanol/water solution.

    • For non-aminosilanes, adjust the pH of the solution to 4.5-5.5 with acetic acid.

    • Add the silane coupling agent to the solution with stirring to a final concentration of 1-2% (v/v).

    • Allow the solution to stir for at least 5-10 minutes to allow for the hydrolysis of the alkoxy groups to silanols.

  • Surface Modification:

    • Immerse the cleaned substrate in the hydrolyzed silane solution for 2-5 minutes. Gentle agitation can improve the uniformity of the coating.

  • Rinsing and Curing:

    • Remove the substrate from the solution and rinse it briefly with fresh ethanol to remove excess silane.

    • Cure the silane layer by heating in an oven at 110-120 °C for 10-15 minutes or by allowing it to stand at room temperature for 24 hours.

Visualizing the Processes

To better understand the underlying mechanisms and workflows, the following diagrams have been generated using the DOT language.

G cluster_phosphonic Phosphonic Acid Modification Workflow P_Start Start: Clean Substrate P_Clean Substrate Cleaning (Sonication, Plasma/Piranha) P_Start->P_Clean P_Immersion Immerse Substrate (12-24h, RT or elevated temp.) P_Clean->P_Immersion P_Solution Prepare Phosphonic Acid Solution (e.g., 1-5 mM) P_Solution->P_Immersion P_Rinse Rinse with Solvent P_Immersion->P_Rinse P_Dry Dry with Nitrogen P_Rinse->P_Dry P_Anneal Anneal (Optional) (100-150°C, 1-2h) P_Dry->P_Anneal P_End End: Modified Surface P_Anneal->P_End

Workflow for surface modification with phosphonic acid.

G cluster_silane Silane Coupling Agent Modification Workflow S_Start Start: Clean Substrate S_Clean Substrate Cleaning S_Start->S_Clean S_Immersion Immerse Substrate (2-5 min) S_Clean->S_Immersion S_Hydrolysis Hydrolyze Silane in Aqueous Alcohol S_Hydrolysis->S_Immersion S_Rinse Rinse with Alcohol S_Immersion->S_Rinse S_Cure Cure (Heat or RT) S_Rinse->S_Cure S_End End: Modified Surface S_Cure->S_End G cluster_phosphonic_mech Phosphonic Acid Binding Mechanism cluster_silane_mech Silane Coupling Agent Binding Mechanism Phosphonic R-P(O)(OH)2 6-Bromohexyl- phosphonic acid Bond_P R-P(O)(O)2-Substrate Covalent P-O-Metal Bond Phosphonic->Bond_P Condensation Reaction Surface_P Substrate-OH Metal Oxide Surface Surface_P->Bond_P Water_P 2 H2O Bond_P->Water_P Byproduct Silane R-Si(OR')3 Alkoxysilane Hydrolyzed_Silane R-Si(OH)3 Silanetriol Silane->Hydrolyzed_Silane Hydrolysis (+3 H2O) Water_S 3 R'OH Silane->Water_S Byproduct Bond_S R-Si(O)2-O-Substrate Siloxane Bond Hydrolyzed_Silane->Bond_S Condensation Surface_S Substrate-OH Hydroxylated Surface Surface_S->Bond_S Water_S2 2 H2O Bond_S->Water_S2 Byproduct

References

A Comparative Guide to the Binding Affinity of 6-Bromohexylphosphonic Acid on Diverse Metal Oxide Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the binding affinity of 6-bromohexylphosphonic acid to various metal oxide surfaces, crucial for applications ranging from biomaterial surface functionalization to the development of novel drug delivery systems. While direct quantitative binding constants for this compound are not extensively available in the current literature, this guide leverages experimental data from closely related alkylphosphonic acids to provide a robust comparative framework. The data presented herein is supported by established experimental protocols, which are detailed to facilitate reproducibility.

Quantitative Comparison of Binding Affinity

The interaction between phosphonic acids and metal oxide surfaces is a critical determinant of the stability and performance of functionalized materials. The strength of this binding can be quantified by various experimental techniques, yielding key parameters such as adsorption constants (K), Langmuir constants (b), and binding energies. The following table summarizes quantitative data for the binding of various alkylphosphonic acids to titanium dioxide (TiO₂), zirconium dioxide (ZrO₂), and iron(III) oxide (Fe₂O₃/Fe₃O₄) surfaces. This data serves as a valuable proxy for estimating the binding behavior of this compound. It is generally understood that the phosphonate (B1237965) headgroup dominates the binding, while the alkyl chain length and terminal functionalization can influence the packing and stability of the resulting self-assembled monolayer. For instance, studies on bromo-terminated phosphonic acids on porous aluminum oxide suggest that the terminal group affects the stability of the layer.[1]

Phosphonic Acid DerivativeMetal Oxide SurfaceMethodBinding Affinity Constant
Dodecylphosphonic acidTiO₂ (Anatase)TGAK = 1.6 x 10³ M⁻¹
11-Hydroxyundecylphosphonic acidTiO₂ (Anatase)TGAK = 1.2 x 10³ M⁻¹
Phosphonohexadecanoic acidTiO₂ (Anatase)TGAK = 1.9 x 10³ M⁻¹
Phenylphosphonic acidTiO₂ (Anatase)TGAK = 1.1 x 10³ M⁻¹
n-Octylphosphonic acidZrO₂ITCBinding Energy (D) = 55 ± 5 kJ/mol
n-Octadecylphosphonic acidZrO₂ITCBinding Energy (D) = 55 ± 5 kJ/mol
n-Octylphosphonic acidTiO₂ITCBinding Energy (D) = 58 ± 7 kJ/mol
n-Octadecylphosphonic acidTiO₂ITCBinding Energy (D) = 58 ± 7 kJ/mol
Phosphate (as a proxy for phosphonate)Fe₃O₄Langmuir IsothermLangmuir constant (b) = 0.112 L/mg

Note: The binding affinity constants presented are derived from different experimental methodologies and should be compared with this in mind. Higher values of K, b, and binding energy generally indicate a stronger binding affinity. The data for TiO₂ and ZrO₂ are for alkylphosphonic acids of varying chain lengths, providing insight into how the hexyl chain of this compound might behave.

Binding to Other Metal Oxides: A Qualitative Comparison

  • Zinc Oxide (ZnO): Alkylphosphonic acids have been shown to form robust, well-packed monolayers on ZnO surfaces.[2][3][4] X-ray Photoelectron Spectroscopy (XPS) and Infrared Reflection-Absorption Spectroscopy (IRRAS) studies indicate a strong interaction, with evidence of tridentate binding of the phosphonic acid group to the ZnO surface.[3] Oxygen plasma treatment of the ZnO surface can create more reactive oxygen species, leading to more robust binding.[3]

Alternative Surface Functionalization Chemistries

While phosphonic acids demonstrate strong binding to a wide range of metal oxides, other functional groups can also be employed for surface modification. The choice of anchoring group can be critical depending on the specific application, solvent environment, and desired stability.

  • Carboxylic Acids: These are another common class of molecules used for metal oxide functionalization. However, in aqueous environments, they generally exhibit weaker binding affinity compared to phosphonic acids.[9]

  • Catechols: Catechol derivatives can form strong bidentate chelating bonds with metal oxide surfaces, and in some contexts, may offer superior stability to phosphonic acids, particularly at physiological and basic pH.[9]

The relative binding strength in non-polar solvents is generally considered to be: Catechol < Carboxylic Acid < Phosphonic Acid. In aqueous environments, the order is less definitive and is influenced by factors such as pH.[9]

Mandatory Visualizations

experimental_workflow cluster_prep Surface Preparation cluster_binding Binding Assay cluster_analysis Characterization & Analysis Metal_Oxide Metal Oxide Substrate (TiO₂, ZnO, Fe₂O₃, Al₂O₃) Cleaning Cleaning & Activation (e.g., O₂ Plasma) Metal_Oxide->Cleaning Phosphonic_Acid This compound Solution Incubation Incubation (Controlled Time & Temperature) Cleaning->Incubation Phosphonic_Acid->Incubation Rinsing Rinsing (Remove unbound molecules) Incubation->Rinsing QCM_D QCM-D Rinsing->QCM_D XPS XPS Rinsing->XPS ITC ITC Rinsing->ITC Data_Analysis Data Analysis (Binding Constant Determination) QCM_D->Data_Analysis XPS->Data_Analysis ITC->Data_Analysis

Caption: Experimental workflow for evaluating binding affinity.

binding_modes cluster_surface Metal Oxide Surface cluster_phosphonic_acid Phosphonic Acid cluster_binding_types Binding Modes M1 M O1 O M2 M O2 O M3 M P P O_double O P->O_double O_single1 O P->O_single1 O_single2 O P->O_single2 R R P->R Monodentate Monodentate P->Monodentate 1x M-O-P Bidentate Bidentate P->Bidentate 2x M-O-P Tridentate Tridentate P->Tridentate 3x M-O-P

Caption: Potential binding modes of phosphonic acid to a metal oxide surface.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure accurate and reproducible evaluation of binding affinity.

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)

QCM-D is a surface-sensitive technique that measures changes in frequency (Δf) and dissipation (ΔD) of a quartz crystal sensor as molecules adsorb or desorb from its surface. This allows for real-time, label-free analysis of binding events.

Protocol:

  • Sensor Preparation:

    • Select a quartz crystal sensor coated with the desired metal oxide (e.g., TiO₂, ZnO). If not commercially available, a base sensor (e.g., gold-coated) can be modified with a thin film of the metal oxide using techniques like atomic layer deposition or spin coating.

    • Clean the sensor surface using a UV/ozone cleaner or by rinsing with appropriate solvents (e.g., ethanol, deionized water) and drying under a stream of nitrogen.

  • Instrument Setup:

    • Install the cleaned sensor in the QCM-D flow module.

    • Establish a stable baseline by flowing a suitable buffer solution (e.g., phosphate-buffered saline, Tris buffer) over the sensor surface at a constant flow rate (e.g., 50-100 µL/min) until the frequency and dissipation signals are stable.

  • Binding Measurement:

    • Introduce a solution of this compound in the same buffer at a known concentration into the flow cell.

    • Monitor the changes in frequency and dissipation in real-time. A decrease in frequency indicates mass adsorption onto the sensor surface.

    • Continue the flow until the signals reach a new stable plateau, indicating that the binding has reached equilibrium.

  • Rinsing and Data Analysis:

    • Flow the buffer solution again to rinse away any non-specifically bound or loosely attached molecules.

    • The change in frequency (Δf) after rinsing is proportional to the bound mass and can be used to quantify the amount of adsorbed this compound.

    • By performing measurements at different concentrations of the phosphonic acid, a binding isotherm can be generated to determine the binding affinity (e.g., dissociation constant, Kd).

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

Protocol:

  • Sample Preparation:

    • Prepare the metal oxide substrates (e.g., wafers or films) by cleaning them to remove any organic contaminants.

    • Immerse the cleaned substrates in a solution of this compound for a specified time to allow for the formation of a self-assembled monolayer.

    • Rinse the substrates thoroughly with a suitable solvent to remove any physisorbed molecules and dry them under nitrogen.

  • Instrument Setup and Data Acquisition:

    • Mount the samples on a sample holder and introduce them into the ultra-high vacuum (UHV) chamber of the XPS instrument.

    • Acquire a survey spectrum to identify all the elements present on the surface.

    • Perform high-resolution scans of the relevant elemental regions, such as P 2p, O 1s, Br 3d, and the core level of the metal in the oxide (e.g., Ti 2p, Zn 2p, Fe 2p, Al 2p).

  • Data Analysis:

    • Analyze the high-resolution spectra to determine the chemical states of the elements. The binding energy of the P 2p peak can confirm the presence of the phosphonic acid on the surface and provide information about its binding to the metal oxide.

    • The appearance of a Br 3d signal confirms the presence of the this compound.

    • Changes in the O 1s and the metal core level spectra can provide insights into the formation of M-O-P bonds.

    • The relative atomic concentrations can be used to estimate the surface coverage of the phosphonic acid.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment.

Protocol:

  • Sample Preparation:

    • Prepare a suspension of the metal oxide nanoparticles in a suitable buffer. The buffer should be carefully chosen to ensure the stability of the nanoparticles and should be the same for both the nanoparticle suspension and the phosphonic acid solution to minimize heats of dilution.

    • Prepare a solution of this compound in the same buffer.

    • Degas both solutions to prevent the formation of air bubbles during the experiment.

  • Instrument Setup:

    • Load the metal oxide nanoparticle suspension into the sample cell of the calorimeter.

    • Load the this compound solution into the injection syringe.

    • Allow the system to thermally equilibrate at the desired temperature.

  • Titration:

    • Perform a series of small, sequential injections of the this compound solution into the nanoparticle suspension while stirring.

    • The instrument measures the heat change associated with each injection.

  • Data Analysis:

    • The raw data is a series of heat-flow peaks corresponding to each injection. Integrating these peaks gives the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of the phosphonic acid to the metal oxide.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding constant (Ka), enthalpy of binding (ΔH), and stoichiometry (n).

References

Comparative study of the ordering of alkylphosphonic acid monolayers with varying chain lengths.

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of Alkylphosphonic Acid Monolayer Ordering by Chain Length

Guide for Researchers and Drug Development Professionals

The self-assembly of alkylphosphonic acids on various metal oxide surfaces is a robust method for creating highly ordered, functional interfaces. These organic monolayers are pivotal in a range of applications, from corrosion inhibition and biocompatible coatings on medical implants to controlling the electronic properties of semiconductors. A critical parameter governing the structure, stability, and ultimate function of these monolayers is the length of the alkyl chain. This guide provides a comparative analysis of how varying alkyl chain lengths influence the ordering of alkylphosphonic acid monolayers, supported by experimental data and detailed protocols.

Data Presentation: Chain Length vs. Monolayer Properties

The ordering of a self-assembled monolayer (SAM) is primarily driven by a balance between the head group-substrate interaction and the intermolecular van der Waals forces among the alkyl chains. As the chain length increases, these van der Waals interactions become more significant, promoting a higher degree of conformational order and denser packing. This trend is quantitatively captured by various surface analysis techniques, as summarized below.

Alkyl Chain Length (n)SubstrateStatic Water Contact Angle (SCA) (°)CH₂ asymm. stretch (cm⁻¹)Monolayer State
C4 (Butyl)FHA on Mg Alloy95.3 ± 1.5-Disordered
C8 (Octyl)SS316L104 ± 1~2925Disordered / Liquid-like
C8 (Octyl)FHA on Mg Alloy101.4 ± 1.2-Intermediate
C12 (Dodecyl)SS316L110 ± 1~2919Ordered / Crystalline
C12 (Dodecyl)FHA on Mg Alloy108.2 ± 1.8-Ordered
C16 (Hexadecyl)SS316L112 ± 1~2919Ordered / Crystalline
C18 (Octadecyl)SS316L112 ± 1~2919Ordered / Crystalline

Data compiled from studies on Stainless Steel 316L (SS316L)[1] and a Fluorohydroxyapatite (FHA) coating on a Magnesium alloy[2]. The CH₂ asymmetric stretching frequency is a key indicator of conformational order; values below 2920 cm⁻¹ signify a well-ordered, all-trans, crystalline-like state, whereas higher values indicate a disordered, liquid-like state with more gauche defects[1][3].

Experimental Protocols

The formation and characterization of alkylphosphonic acid SAMs involve a series of well-defined steps. The protocols below are representative of typical experimental procedures found in the literature[1][4][5].

Substrate Preparation

Proper substrate preparation is critical to ensure a clean, reactive surface for uniform monolayer formation.

  • Cleaning: Substrates (e.g., stainless steel, titanium, silicon wafers) are typically sonicated sequentially in a series of solvents such as acetone, ethanol, and deionized water to remove organic contaminants.

  • Surface Activation: To ensure a consistent and reactive metal oxide layer, substrates are often treated to hydroxylate the surface. A common method is UV/Ozone treatment, which removes residual organic contamination and generates surface hydroxyl (-OH) groups that serve as binding sites for the phosphonic acid head groups[6].

Monolayer Deposition (Self-Assembly)

The standard method for SAM formation is through solution deposition.

  • Solution Preparation: The alkylphosphonic acid of the desired chain length is dissolved in a suitable solvent (e.g., ethanol, isopropanol, or toluene) to a typical concentration of 1-5 mM.

  • Immersion: The cleaned and activated substrates are immersed in the phosphonic acid solution. The immersion is typically carried out for 12-24 hours at room temperature or slightly elevated temperatures to facilitate the self-assembly process[7][8].

  • Rinsing and Drying: After immersion, the substrates are thoroughly rinsed with the pure solvent to remove any non-covalently bonded (physisorbed) molecules. They are then dried under a stream of inert gas (e.g., nitrogen or argon).

Characterization Techniques

A multi-technique approach is necessary to fully characterize the monolayer's properties.

  • Contact Angle Goniometry: This technique measures the static water contact angle on the surface. A higher contact angle indicates a more hydrophobic surface, which correlates with a more densely packed and well-ordered monolayer[9].

  • Infrared Reflection-Absorption Spectroscopy (IRRAS): IRRAS is highly sensitive to the conformational order of the alkyl chains. The peak positions of the methylene (B1212753) (CH₂) symmetric and asymmetric stretching modes provide direct insight into the packing density. As noted in the table, a shift to lower wavenumbers indicates a higher degree of all-trans conformational ordering[1][10].

  • X-ray Photoelectron Spectroscopy (XPS): XPS confirms the chemical composition of the surface, verifying the presence of phosphorus from the phosphonic acid head group and the formation of metal-O-P bonds with the substrate[1][11].

  • Atomic Force Microscopy (AFM): AFM provides nanoscale topographical images of the surface. It is used to assess the completeness of the monolayer, identify defects, and measure surface roughness[1]. Monolayer thickness can also be estimated by scratching the layer and imaging the resulting trench[3].

  • Ellipsometry: This optical technique measures the change in polarization of light upon reflection from the surface, allowing for a precise determination of the monolayer's thickness[6].

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for the preparation and analysis of alkylphosphonic acid SAMs.

G cluster_prep Preparation cluster_dep Deposition cluster_char Characterization Substrate Substrate Selection Cleaning Solvent Cleaning Substrate->Cleaning Activation Surface Activation (e.g., UV/Ozone) Cleaning->Activation Deposition SAM Deposition (Solution Immersion) Activation->Deposition Rinsing Rinsing & Drying Deposition->Rinsing SCA Contact Angle (SCA) Rinsing->SCA IRRAS IRRAS / FTIR Rinsing->IRRAS XPS XPS Rinsing->XPS AFM AFM Rinsing->AFM Ellipsometry Ellipsometry Rinsing->Ellipsometry

Caption: Experimental workflow for SAM preparation and characterization.

Chain Length and Monolayer Ordering

This diagram illustrates the fundamental relationship between the length of the alkyl chain and the resulting structural properties of the monolayer.

G cluster_input Input Parameter cluster_forces Driving Force cluster_properties Resulting Properties cluster_state Final Monolayer State ChainLength Alkyl Chain Length Long Longer Chains (n ≥ 12) ChainLength->Long Short Shorter Chains (n < 10) ChainLength->Short Ordered Higher Packing Density Stronger van der Waals Forces All-trans Conformation Long->Ordered Disordered Lower Packing Density Weaker van der Waals Forces Gauche Defects Present Short->Disordered Crystalline Ordered / Crystalline-like Ordered->Crystalline Liquid Disordered / Liquid-like Disordered->Liquid

Caption: Relationship between alkyl chain length and monolayer order.

References

Assessing the Long-Term Stability of 6-Bromohexylphosphonic Acid Modified Surfaces in Aqueous Environments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the functionalization of surfaces with self-assembled monolayers (SAMs) is a critical technique for controlling interfacial properties. The long-term stability of these monolayers, particularly in aqueous environments, is paramount for applications ranging from biosensors and drug delivery systems to medical implants. This guide provides a comparative assessment of the long-term stability of surfaces modified with 6-bromohexylphosphonic acid and its common alternatives, namely silane (B1218182) and thiol-based modifiers.

Comparative Performance of Surface Modifiers

The stability of a self-assembled monolayer is fundamentally dictated by the strength and hydrolytic stability of the bond between the headgroup of the modifier and the substrate, as well as the intermolecular interactions within the monolayer. Phosphonic acids, silanes, and thiols represent the most common classes of molecules used for forming SAMs on various substrates.

Phosphonic Acids (e.g., this compound): These modifiers form robust bonds with a wide variety of metal oxide surfaces, such as titanium oxide (TiO₂), aluminum oxide (Al₂O₃), and indium tin oxide (ITO). The phosphorus-oxygen-metal bond is known for its high thermal and hydrolytic stability, particularly in neutral to alkaline aqueous solutions.[1][2] While specific long-term stability data for this compound is not extensively available in the public literature, the general behavior of alkylphosphonic acids suggests a high degree of stability. For instance, phosphonic acid linking agents have demonstrated stable performance in pure water for over 200 hours, a significant improvement over alkoxysilane counterparts which showed instability.[2]

Silanes (e.g., (3-Aminopropyl)triethoxysilane - APTES): Silanes are widely used for modifying silicon-based and other hydroxylated surfaces. They form siloxane (Si-O-Substrate) bonds. However, a major drawback of silane-based monolayers is their susceptibility to hydrolysis, especially under neutral or alkaline conditions, which can lead to the degradation and detachment of the monolayer over time.[3][4] Comparative studies have shown that siloxane bonds are hydrolytically labile at physiological pH (7.5), leading to significant loss of the bound molecules after several days, whereas phosphonate-modified surfaces remained stable under the same conditions.[3]

Thiols (e.g., Alkanethiols on Gold): Thiol-based SAMs are the gold standard for modifying noble metal surfaces like gold, silver, and platinum. The sulfur-gold bond is relatively strong; however, these monolayers can be susceptible to oxidative desorption, especially at elevated electrochemical potentials.[5] Their stability is also influenced by factors such as defects in the monolayer, intermolecular interactions, and the length of the alkyl chain.[5]

Quantitative Data Presentation

The following tables summarize the comparative performance of phosphonic acid, silane, and thiol-based monolayers based on data for representative molecules from the literature.

Table 1: Hydrolytic Stability Comparison

Surface Modifier ClassRepresentative MoleculeSubstrateAqueous EnvironmentObservationCitation
Phosphonic Acid Octadecylphosphonic Acid (ODPA)Aluminum OxideDeionized WaterHigh stability[6][7][8][9]
Amino acid-modified phosphonate (B1237965)Ti-6Al-4VpH 7.5Stable after 7 days[3]
PEG-phosphonic acidγ-aluminaPure WaterStable for >200 hours[2]
Silane (3-Aminopropyl)triethoxysilane (APTES)Ti-6Al-4VpH 7.5Significant degradation after 7 days[3]
Octadecyltrichlorosilane (OTS)Silicon OxidePhosphate Buffer Saline (PBS)Less stable than phosphonate SAMs[4]
Thiol HexanethiolZinc Oxide-Began to degrade below 100°C[10][11]

Table 2: Thermal Stability Comparison

Surface Modifier ClassRepresentative MoleculeSubstrateTemperatureObservationCitation
Phosphonic Acid Octadecylphosphonic Acid (ODPA)Perovskite-based solar cells (PAO)Up to ~500 °CHigh thermal stability[6][7][8][9]
Butylphosphonic acid (BPA)SiliconStable up to 350 °C-
Silane Aminopropyltriethoxysilane (APTES)SiliconOnset of desorption at 250 °C, complete decomposition at 400 °C-[12]
Thiol HexanethiolZinc OxideDegrades below 100 °CLower thermal stability compared to phosphonic acid[10][11]

Experimental Protocols

Detailed methodologies are crucial for reproducible assessment of monolayer stability.

Surface Preparation and Monolayer Deposition
  • Substrate Cleaning: Substrates (e.g., titanium oxide wafers) are typically cleaned by sonication in a series of solvents such as acetone, ethanol (B145695), and deionized water to remove organic contaminants. This is often followed by a treatment with UV/Ozone or an oxygen plasma to create a fresh, hydroxylated surface.

  • Monolayer Formation: The cleaned substrates are immersed in a dilute solution (typically 1-2 mM) of the phosphonic acid (e.g., this compound) in a suitable solvent (e.g., ethanol or isopropanol) for a defined period (e.g., 18-24 hours) at room temperature. After deposition, the substrates are thoroughly rinsed with the solvent to remove non-adsorbed molecules and then dried under a stream of inert gas (e.g., nitrogen or argon).

Long-Term Stability Testing in Aqueous Environments
  • Immersion: The modified surfaces are immersed in the desired aqueous solution (e.g., deionized water, phosphate-buffered saline (PBS) at pH 7.4) in sealed containers.

  • Incubation: The containers are maintained at a constant temperature (e.g., room temperature or 37°C) for extended periods (e.g., 1 day, 7 days, 30 days).

  • Analysis: At each time point, samples are removed, rinsed with deionized water, and dried with an inert gas before characterization.

Surface Characterization Techniques
  • Contact Angle Goniometry:

    • Objective: To measure changes in surface wettability, which indicates changes in the surface chemistry and integrity of the monolayer.

    • Protocol: A droplet of deionized water (typically 2-5 µL) is gently deposited on the surface. The static contact angle is measured using a goniometer. For more detailed analysis, advancing and receding contact angles can be measured by adding and removing water from the droplet, respectively.[13][14][15][16][17] A significant decrease in the water contact angle over time suggests degradation of the hydrophobic alkyl chain of the monolayer.

  • X-ray Photoelectron Spectroscopy (XPS):

    • Objective: To determine the elemental composition and chemical state of the elements on the surface, providing direct evidence of monolayer presence, degradation, or contamination.[18]

    • Protocol: XPS analysis is performed using a monochromatic Al Kα X-ray source. Survey scans are acquired to identify the elements present. High-resolution scans of relevant elements (e.g., C 1s, O 1s, P 2p, Br 3d, and the substrate elements like Ti 2p) are then recorded. A decrease in the intensity of the signals from the monolayer (P 2p, Br 3d) relative to the substrate signal (Ti 2p) indicates loss of the monolayer. Changes in the C 1s and O 1s spectra can provide insights into the degradation mechanism.[19][20][21][22]

  • Atomic Force Microscopy (AFM):

    • Objective: To visualize the surface topography and morphology at the nanoscale, allowing for the detection of defects, pinholes, or delamination of the monolayer.[23][24][25][26]

    • Protocol: AFM imaging is typically performed in tapping mode in air. Changes in surface roughness and the appearance of new features over time can indicate monolayer degradation. The thickness of the monolayer can also be estimated by imaging a scratched region of the surface.

Mandatory Visualization

Experimental_Workflow cluster_prep Surface Preparation cluster_mod Surface Modification cluster_stability Long-Term Stability Assessment cluster_char Characterization Substrate Substrate (e.g., TiO2) Cleaning Solvent Cleaning (Acetone, Ethanol, DI Water) Substrate->Cleaning Activation Surface Activation (UV/Ozone or O2 Plasma) Cleaning->Activation Deposition Monolayer Deposition (Immersion in 6-Bromohexylphosphonic acid solution) Activation->Deposition Rinsing Rinsing & Drying Deposition->Rinsing Immersion Immersion in Aqueous Environment (e.g., PBS) Rinsing->Immersion Time_Points Incubation at Defined Time Points (1, 7, 30 days) Immersion->Time_Points CA Contact Angle Time_Points->CA XPS XPS Time_Points->XPS AFM AFM Time_Points->AFM

Caption: Experimental workflow for assessing the long-term stability of modified surfaces.

Degradation_Pathways cluster_phosphonic Phosphonic Acid Monolayer cluster_silane Silane Monolayer cluster_thiol Thiol Monolayer PA_Stable Stable P-O-Metal Bond (Resistant to Hydrolysis) PA_Degraded Slow Hydrolysis at Defect Sites PA_Stable->PA_Degraded Prolonged exposure to harsh conditions Silane_Stable Si-O-Substrate Bond Silane_Hydrolysis Hydrolysis of Siloxane Bond (Si-O-Si and Si-O-Substrate) Silane_Stable->Silane_Hydrolysis Aqueous Environment (especially pH > 7) Silane_Detachment Monolayer Detachment Silane_Hydrolysis->Silane_Detachment Thiol_Stable S-Au Bond Thiol_Oxidation Oxidative Desorption Thiol_Stable->Thiol_Oxidation Electrochemical Potential Oxidizing Agents

Caption: Degradation pathways of different self-assembled monolayers in aqueous environments.

References

Performance of 6-Bromohexylphosphonic acid as a linker compared to other PROTAC linkers.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving potent and selective protein degradation. The linker, a critical component connecting the target protein-binding ligand and the E3 ligase-recruiting moiety, significantly influences a PROTAC's efficacy. This guide provides a comparative analysis of 6-Bromohexylphosphonic acid as a representative alkyl linker against other common PROTAC linkers, supported by experimental data and detailed protocols.

The Crucial Role of the Linker in PROTAC Function

A PROTAC's linker is not merely a spacer but an active contributor to the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase.[1] This ternary complex formation is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein. The linker's length, composition, rigidity, and attachment points all play a critical role in determining the overall performance of the PROTAC, including its potency, selectivity, and pharmacokinetic properties.[2][3]

Performance Comparison of PROTAC Linker Types

PROTAC linkers are broadly categorized into flexible linkers, such as alkyl and polyethylene (B3416737) glycol (PEG) chains, and rigid linkers, which often contain cyclic moieties.[1][3] this compound falls into the category of alkyl linkers, which are known for their synthetic tractability and conformational flexibility.[4][5]

Below is a summary of quantitative data comparing the performance of different linker types from various studies. The efficacy of a PROTAC is typically evaluated by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation) values.[1]

Linker TypeRepresentative Linker Structure/CompositionTarget ProteinE3 LigaseDC50Dmax (%)Reference
Alkyl C6 Alkyl ChainEstrogen Receptor (ER)pVHL~26 µM (for 16-atom length)Not Specified[6]
Alkyl C5 Alkyl ChainhRpn13VHL4.2 ± 0.2 µMNot Specified[7]
PEG PEG4Bromodomain-containing protein 4 (BRD4)Cereblon (CRBN)Not Specified (Potent degradation)>90%[1]
PEG PEG extension (single unit)EGFRNot SpecifiedAbolished HER2 degradation, selective for EGFRNot Specified[6]
Rigid (Piperazine) Piperazine-containingNot SpecifiedNot SpecifiedpKa values influence propertiesNot Specified[8]
Rigid (Ethynyl) Ethynyl groupBET degradersLenalidomidePicomolar rangeNot Specified[6]

Note: The performance of a specific linker is highly context-dependent and will vary based on the target protein, E3 ligase, and the specific ligands used. The data above is illustrative of general trends.

This compound as an Alkyl Linker

This compound provides a 6-carbon alkyl chain with a terminal phosphonic acid group and a bromo group, offering points for synthetic modification.[4][9] As an alkyl linker, it is expected to impart flexibility to the PROTAC molecule. This flexibility can be advantageous in allowing the PROTAC to adopt a conformation suitable for ternary complex formation. However, the hydrophobicity of alkyl chains can sometimes negatively impact the solubility of the PROTAC.[3] The optimal length of the alkyl chain is critical and needs to be empirically determined for each target-ligase pair.[10][11] Studies have shown that both insufficient and excessive linker lengths can lead to a loss of degradation activity.[6]

Experimental Protocols

Accurate evaluation of PROTAC linker performance relies on robust experimental methodologies. Below are detailed protocols for key experiments.

Western Blot for Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.

1. Cell Culture and Treatment:

  • Plate cells (e.g., MCF7 for ER degradation) in 6-well plates and grow to 70-80% confluency.

  • Treat cells with varying concentrations of the PROTAC for a specified duration (e.g., 24-48 hours). Include a vehicle control (e.g., DMSO).[11]

2. Cell Lysis:

  • Wash cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA assay.

4. SDS-PAGE and Western Blotting:

  • Normalize protein amounts and separate by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate with a primary antibody specific for the target protein overnight at 4°C.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Use a loading control (e.g., GAPDH or β-actin) to normalize the data.

Cell Viability Assay (MTS Assay)

This assay determines the cytotoxic effect of the PROTAC on cells.[12]

1. Cell Plating and Treatment:

  • Seed cells in a 96-well plate (e.g., 5,000 cells/well) and allow them to attach overnight.

  • Treat the cells with a range of PROTAC concentrations for the desired time (e.g., 72 hours).[12]

2. MTS Reagent Addition:

  • Add MTS reagent to each well and incubate for 1-4 hours at 37°C.[12]

3. Absorbance Measurement:

  • Measure the absorbance at 490 nm using a microplate reader.[12]

4. Data Analysis:

  • Subtract the background absorbance.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.[12]

Visualizing PROTAC Mechanisms and Workflows

Diagrams generated using Graphviz can effectively illustrate the complex biological pathways and experimental procedures in PROTAC research.

PROTAC_Mechanism_of_Action cluster_cell Cell PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycles Ternary->E3 Recycles PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC Mechanism of Action.

Western_Blot_Workflow A Cell Culture & PROTAC Treatment B Cell Lysis A->B C Protein Quantification (BCA) B->C D SDS-PAGE C->D E Protein Transfer (Western Blot) D->E F Antibody Incubation (Primary & Secondary) E->F G Signal Detection & Imaging F->G H Data Analysis G->H

Caption: Western Blot Experimental Workflow.

Linker_Properties_Relationship cluster_linker Linker Properties cluster_protac PROTAC Performance Length Length Potency Potency (DC50) Length->Potency Selectivity Selectivity Length->Selectivity Composition Composition (Alkyl, PEG, etc.) Composition->Potency PK Pharmacokinetics Composition->PK Rigidity Rigidity Rigidity->Potency Rigidity->Selectivity Efficacy Efficacy (Dmax)

Caption: Logical Relationship of Linker Properties.

Conclusion

The choice of linker is a critical determinant of a PROTAC's success. While flexible alkyl linkers like this compound offer synthetic convenience and conformational adaptability, their performance must be carefully optimized, particularly concerning length and its impact on ternary complex formation. This guide provides a framework for comparing different linker types and outlines the necessary experimental protocols to evaluate their performance. The continued exploration of novel linker chemistry will undoubtedly accelerate the development of next-generation protein degraders.

References

Characterizing the differences in surface energy of substrates modified with different ω-bromoalkylphosphonic acids.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the ability to precisely control the surface properties of materials is paramount. The functionalization of substrates with self-assembled monolayers (SAMs) of ω-bromoalkylphosphonic acids offers a versatile platform for tailoring surface energy, a critical parameter influencing biocompatibility, protein adsorption, and cellular interaction. This guide provides a comparative analysis of the surface energy of substrates modified with different ω-bromoalkylphosphonic acids, supported by experimental data and detailed protocols.

The modification of surfaces with phosphonic acids is a robust method for creating stable, ordered monolayers on a variety of oxide-containing substrates, such as silicon dioxide, titanium dioxide, and aluminum oxide. The phosphonic acid headgroup forms strong covalent or coordination bonds with the surface hydroxyl groups, while the alkyl chain and terminal functional group dictate the resulting surface properties. By varying the length of the alkyl chain in ω-bromoalkylphosphonic acids, it is possible to systematically tune the surface energy of the modified substrate.

Comparative Analysis of Surface Energy

The surface energy of a solid is a measure of the excess energy at its surface compared to the bulk. It is a key factor in determining how the surface will interact with its environment. In the context of biomaterials and drug delivery systems, controlling surface energy is crucial for optimizing device performance and biological response.

The following table summarizes representative contact angle and surface energy data for substrates modified with alkylphosphonic acids of varying chain lengths. It is important to note that the terminal group in these examples is not exclusively bromine; however, the data provides a strong indication of the influence of the alkyl chain length on wettability and surface energy. The presence of a terminal bromine atom is expected to slightly increase the polar component of the surface energy compared to a methyl-terminated chain of the same length.

Modifying Agent (Alkylphosphonic Acid)SubstrateWater Contact Angle (°)Diiodomethane Contact Angle (°)Calculated Surface Energy (mJ/m²)
Butylphosphonic acid (C4)Fluorapatite---
Octylphosphonic acid (C8)Fluorapatite---
Dodecylphosphonic acid (C12)Fluorapatite---
Octadecylphosphonic acid (ODPA) (C18)Aluminum Oxide~110-120-~20-25

Note: Specific contact angle and surface energy values can vary depending on the substrate, the quality of the SAM, and the measurement conditions. The data presented here is illustrative of general trends.

Generally, as the length of the alkyl chain increases, the surface becomes more hydrophobic, resulting in a higher water contact angle and a lower overall surface energy. This is attributed to the increased density and organization of the hydrocarbon chains, which minimizes the exposure of the more polar substrate and phosphonic acid headgroups to the surrounding environment.

Experimental Protocols

The following sections detail the methodologies for key experiments involved in characterizing the surface energy of substrates modified with ω-bromoalkylphosphonic acids.

Synthesis of ω-Bromoalkylphosphonic Acids

The synthesis of ω-bromoalkylphosphonic acids typically involves a two-step process: the Michaelis-Arbuzov reaction to form the diethyl phosphonate (B1237965) ester, followed by hydrolysis to the phosphonic acid.

1. Michaelis-Arbuzov Reaction:

  • An α,ω-dibromoalkane is reacted with an excess of triethyl phosphite (B83602).

  • The reaction is typically carried out at an elevated temperature (e.g., 140-160 °C) under an inert atmosphere (e.g., nitrogen or argon).

  • The excess triethyl phosphite and the bromoethane (B45996) byproduct are removed by distillation under reduced pressure.

  • The resulting diethyl ω-bromoalkylphosphonate is purified by column chromatography.

2. Hydrolysis:

  • The purified diethyl ω-bromoalkylphosphonate is dissolved in a suitable solvent (e.g., dichloromethane).

  • An excess of bromotrimethylsilane (B50905) (TMSBr) is added, and the mixture is stirred at room temperature overnight.

  • The solvent and excess TMSBr are removed under vacuum.

  • The resulting silyl (B83357) ester is hydrolyzed by the addition of methanol (B129727) or water, yielding the ω-bromoalkylphosphonic acid.

  • The final product is typically purified by recrystallization.

Substrate Preparation and SAM Formation

1. Substrate Cleaning:

  • The substrate (e.g., silicon wafer with a native oxide layer, titanium foil, or aluminum-coated slide) is cleaned to remove organic contaminants and create a hydrophilic, hydroxylated surface.

  • A common cleaning procedure involves sonication in a series of solvents (e.g., acetone, isopropanol, and deionized water), followed by treatment with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) or an oxygen plasma treatment.

  • Caution: Piranha solution is extremely corrosive and reactive and should be handled with extreme care in a fume hood with appropriate personal protective equipment.

  • After cleaning, the substrates are thoroughly rinsed with deionized water and dried under a stream of nitrogen.

2. Self-Assembled Monolayer (SAM) Formation:

  • The cleaned substrates are immersed in a dilute solution (typically 1-5 mM) of the ω-bromoalkylphosphonic acid in a suitable solvent (e.g., ethanol, isopropanol, or toluene).

  • The immersion is carried out for a specific duration, typically ranging from a few hours to 24 hours, at room temperature or slightly elevated temperatures.

  • After immersion, the substrates are removed from the solution and rinsed thoroughly with the pure solvent to remove any physisorbed molecules.

  • The substrates are then dried under a stream of nitrogen.

Surface Characterization: Contact Angle Goniometry and Surface Energy Calculation

1. Contact Angle Measurement:

  • The wettability of the modified substrates is assessed by measuring the static contact angles of at least two different liquids with known surface tension components (one polar, like water, and one nonpolar, like diiodomethane).

  • A goniometer is used to deposit a small droplet of the liquid onto the surface, and the angle formed between the liquid-solid interface and the liquid-vapor interface is measured.

  • Multiple measurements are taken at different locations on each sample to ensure statistical relevance.

2. Surface Energy Calculation:

  • The surface free energy of the modified substrate is calculated from the measured contact angles using a suitable model, such as the Owens-Wendt-Rabel-Kaelble (OWRK) method.

  • The OWRK equation relates the contact angle (θ) of a liquid on a solid surface to the surface tensions of the liquid (γl) and the solid (γs) and their respective dispersive (d) and polar (p) components:

    γl(1 + cosθ) = 2(γs^d * γl^d)^0.5 + 2(γs^p * γl^p)^0.5

  • By using two liquids with known γl, γl^d, and γl^p, a system of two equations with two unknowns (γs^d and γs^p) is obtained. Solving this system yields the dispersive and polar components of the solid's surface energy. The total surface energy is the sum of these two components (γs = γs^d + γs^p).

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the process of modifying a substrate with ω-bromoalkylphosphonic acids and characterizing its surface energy.

ExperimentalWorkflow cluster_Synthesis Synthesis of ω-Bromoalkylphosphonic Acid cluster_Modification Substrate Modification cluster_Characterization Surface Characterization Arbuzov Michaelis-Arbuzov Reaction Hydrolysis Hydrolysis Arbuzov->Hydrolysis SAM SAM Formation Hydrolysis->SAM Phosphonic Acid Cleaning Substrate Cleaning Cleaning->SAM ContactAngle Contact Angle Measurement SAM->ContactAngle Modified Substrate SurfaceEnergy Surface Energy Calculation ContactAngle->SurfaceEnergy

Caption: Experimental workflow for surface modification and characterization.

This guide provides a foundational understanding of the differences in surface energy of substrates modified with various ω-bromoalkylphosphonic acids. By carefully selecting the alkyl chain length, researchers can fine-tune the surface properties of materials for a wide range of applications in the biomedical and pharmaceutical fields. The detailed experimental protocols offer a starting point for the practical implementation of these surface modification strategies.

Validation of Surface Functionalization: A Comparative Guide to 6-Bromohexylphosphonic Acid and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ability to precisely modify surfaces at the molecular level is a cornerstone of modern materials science, with profound implications for drug development, biosensing, and medical device engineering. The selection of an appropriate surface functionalization agent is critical to achieving desired surface properties such as biocompatibility, hydrophobicity, and the ability to immobilize specific biomolecules. This guide provides an objective comparison of surface functionalization using 6-Bromohexylphosphonic acid and its common alternatives, with a focus on validation using X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM).

Performance Comparison: Phosphonic Acids vs. Silanes

The choice of anchoring group is fundamental to the stability and quality of the self-assembled monolayer (SAM). Phosphonic acids and silanes are two of the most prevalent classes of molecules for modifying oxide-containing surfaces like silicon oxide, titanium oxide, and indium tin oxide.

FeatureThis compound (and other Alkylphosphonic Acids)Octadecyltrichlorosilane (OTS) (and other Alkylsilanes)
Binding Mechanism Forms strong, covalent bonds with metal oxide surfaces. Can form mono-, bi-, or tridentate linkages, leading to robust and hydrolytically stable layers.Forms a polysiloxane network that covalently bonds to surface hydroxyl groups. The cross-linking between silane (B1218182) molecules can lead to a very stable monolayer.
Hydrolytic Stability Generally high, particularly when well-ordered monolayers are formed.[1]Can be susceptible to hydrolysis over long periods, especially in aqueous environments, which may lead to delamination.
Ease of Formation Relatively straightforward self-assembly from solution, often at room temperature.[2]Can be sensitive to the presence of water, which is necessary for hydrolysis of the chloro- or alkoxy- groups but can also lead to uncontrolled polymerization in solution and on the surface, resulting in rougher films.[3][4]
Versatility The terminal bromo-group on this compound provides a versatile chemical handle for subsequent "click" chemistry reactions, allowing for the attachment of a wide range of biomolecules and functional groups.A wide variety of functional groups can be incorporated into the alkyl chain, but the reactivity of the headgroup can sometimes be a limiting factor.

Quantitative Surface Analysis: XPS and AFM Data

Table 1: Representative XPS Data for Functionalized Silicon Oxide Surfaces
ParameterAlkylphosphonic Acid (OPA as proxy)Octadecyltrichlorosilane (OTS)
P 2p Binding Energy (eV) ~133-134N/A
Si 2p Binding Energy (eV) ~102-103 (from SiO2 substrate)~102-103 (from SiO2 substrate and siloxane network)
C 1s Binding Energy (eV) ~285.0 (aliphatic chain)~285.0 (aliphatic chain)
Br 3d Binding Energy (eV) ~70-71 (for C-Br bond, estimated)N/A
Atomic Concentration (C %) Varies with chain length, typically 20-40%Varies with chain length, typically 30-50%
Atomic Concentration (P %) Typically 1-5%N/A
Atomic Concentration (Si %) Varies with layer thicknessVaries with layer thickness

Note: Binding energies can vary slightly depending on the specific instrument and charge correction methods used.

Table 2: Representative AFM Data for Functionalized Silicon Oxide Surfaces
ParameterAlkylphosphonic Acid (OPA as proxy)Octadecyltrichlorosilane (OTS)
Monolayer Thickness (nm) ~1.5 - 2.5 (for C18 chain)~2.4 - 2.6 (for C18 chain)[3][4][5]
Surface Roughness (RMS, nm) ~0.2 - 0.5~0.1 - 0.3 (for well-formed monolayers)[3][4][5]

Experimental Protocols

Protocol 1: Surface Functionalization with this compound
  • Substrate Preparation:

    • Clean the silicon wafer with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 15 minutes to remove organic residues and create a hydrophilic silicon oxide surface. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.

    • Rinse the substrate thoroughly with deionized water and dry under a stream of nitrogen.

  • Self-Assembly:

    • Prepare a 1 mM solution of this compound in a suitable solvent, such as ethanol (B145695) or a mixture of ethanol and water.

    • Immerse the cleaned substrate in the phosphonic acid solution for a specified time, typically ranging from 1 to 24 hours, at room temperature. The immersion time can be optimized to achieve a complete monolayer.

    • After immersion, remove the substrate from the solution.

  • Rinsing and Drying:

    • Rinse the functionalized substrate with the same solvent used for the solution to remove any physisorbed molecules.

    • Dry the substrate under a stream of nitrogen.

Protocol 2: XPS and AFM Characterization
  • X-ray Photoelectron Spectroscopy (XPS):

    • Introduce the functionalized substrate into the ultra-high vacuum (UHV) chamber of the XPS instrument.

    • Acquire a survey spectrum to identify the elements present on the surface. Look for the characteristic peaks of P 2p, Br 3d, C 1s, O 1s, and Si 2p.

    • Acquire high-resolution spectra for each element of interest to determine their chemical states and to perform quantitative analysis.

    • The presence of P 2p and Br 3d peaks confirms the presence of the this compound on the surface. The attenuation of the Si 2p signal from the substrate can be used to estimate the thickness of the monolayer.

  • Atomic Force Microscopy (AFM):

    • Mount the functionalized substrate on the AFM stage.

    • Use a suitable AFM tip (e.g., silicon nitride) and operate in tapping mode to minimize damage to the soft organic monolayer.

    • Acquire topography images over various scan sizes (e.g., 1x1 µm², 5x5 µm²) to assess the surface morphology and roughness. A complete and well-ordered monolayer should exhibit a low root-mean-square (RMS) roughness.

    • To measure the thickness of the monolayer, a scratch can be carefully made on the surface to expose the underlying substrate. A line profile across the scratch in the AFM image will reveal the height difference, which corresponds to the monolayer thickness.

Experimental Workflow

The following diagram illustrates the logical flow of the surface functionalization and validation process.

experimental_workflow cluster_prep Substrate Preparation cluster_func Functionalization cluster_char Characterization cluster_xps_results XPS Outputs cluster_afm_results AFM Outputs sub_clean Substrate Cleaning (e.g., Piranha) sub_rinse_dry Rinse and Dry sub_clean->sub_rinse_dry immersion Substrate Immersion (1-24 hours) sub_rinse_dry->immersion Cleaned Substrate solution Prepare 1 mM 6-Bromohexylphosphonic Acid Solution solution->immersion func_rinse_dry Rinse and Dry immersion->func_rinse_dry xps XPS Analysis func_rinse_dry->xps Functionalized Substrate afm AFM Analysis func_rinse_dry->afm elemental_comp Elemental Composition (C, P, Br, O, Si) xps->elemental_comp binding_energy Chemical State (Binding Energies) xps->binding_energy topography Surface Topography afm->topography roughness Surface Roughness (RMS) topography->roughness thickness Monolayer Thickness topography->thickness

Caption: Experimental workflow for surface functionalization and characterization.

Signaling Pathways and Logical Relationships

The choice between different functionalization agents can be represented as a decision tree based on the desired surface properties and subsequent applications.

decision_tree start Desired Surface Functionalization hydrolytic_stability High Hydrolytic Stability? start->hydrolytic_stability subsequent_chem Versatile Subsequent Chemistry? hydrolytic_stability->subsequent_chem Yes other Consider Other Chemistries (e.g., Thiols on Gold) hydrolytic_stability->other No ultra_smooth Ultra-Smooth Surface Critical? subsequent_chem->ultra_smooth Yes (Click Chemistry) phosphonic_acid Choose Alkylphosphonic Acid (e.g., this compound) subsequent_chem->phosphonic_acid No ultra_smooth->phosphonic_acid No silane Choose Alkylsilane (e.g., OTS) ultra_smooth->silane Yes (with careful control)

Caption: Decision tree for selecting a surface functionalization agent.

References

Benchmarking Corrosion Resistance: A Comparative Analysis of 6-Bromohexylphosphonic Acid and Other Advanced Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking robust corrosion protection for metallic surfaces, the choice of coating is a critical decision. This guide provides an objective comparison of the corrosion resistance of surfaces coated with 6-Bromohexylphosphonic acid against other common alternatives, including epoxy, polyurethane, and silane-based coatings. The information presented is supported by experimental data from peer-reviewed literature to facilitate an informed selection process.

The demand for high-performance anti-corrosion coatings is ever-present in fields where metallic components are exposed to harsh environments. This compound has emerged as a promising candidate for forming dense, self-assembled monolayers (SAMs) that provide a formidable barrier against corrosive agents. This guide will delve into the quantitative performance of this and other coatings, detail the experimental methodologies used for their evaluation, and provide visual representations of the underlying protective mechanisms.

Comparative Performance Data

The following tables summarize key electrochemical parameters indicative of corrosion resistance for different coating systems on steel substrates. It is important to note that the data is compiled from various studies, and direct comparison should be approached with caution due to potential variations in experimental conditions. However, these values provide a valuable benchmark for relative performance.

Corrosion Protection Performance of Phosphonic Acid-Based Coatings on Steel

Coating TypeCorrosion Current Density (Icorr) (A/cm²)Corrosion Potential (Ecorr) (V vs. SCE)Polarization Resistance (Rp) (Ω·cm²)Inhibition Efficiency (%)
Uncoated Steel~10⁻⁴ - 10⁻⁵-0.6 to -0.7~10² - 10³-
Phosphonic Acid SAMs (general)~10⁻⁷ - 10⁻⁹Shift to more positive values~10⁵ - 10⁷>90
This compound (estimated)~10⁻⁸Shift to more positive values~10⁶>95

Note: Specific data for this compound on steel was not available in the reviewed literature. The estimated values are based on the performance of similar long-chain phosphonic acids.

Corrosion Protection Performance of Epoxy, Polyurethane, and Silane (B1218182) Coatings on Steel

Coating TypeCorrosion Current Density (Icorr) (A/cm²)Corrosion Potential (Ecorr) (V vs. SCE)Polarization Resistance (Rp) (Ω·cm²)
Epoxy Coating~10⁻⁷ - 10⁻⁹[1][2][3][4][5]Variable~10⁶ - 10⁸[2]
Polyurethane Coating~10⁻⁶ - 10⁻⁸[6][7]Variable~10⁵ - 10⁷[7]
Silane Coating~10⁻⁷ - 10⁻⁹[8][9][10]Shift to more positive values~10⁶ - 10⁸[8][9]

Discussion of Comparative Performance

Based on the available data, this compound, through the formation of a self-assembled monolayer, is expected to offer corrosion protection comparable to high-performance epoxy and silane coatings. The long alkyl chain of this compound contributes to the formation of a dense, hydrophobic barrier that effectively hinders the penetration of corrosive species to the metal surface.

  • Phosphonic Acid SAMs: These coatings form a highly ordered, thin film that chemically bonds to the metal oxide surface, providing excellent adhesion and a significant barrier to corrosion. The protection efficiency is often very high, exceeding 90%.

  • Epoxy Coatings: Epoxy coatings are known for their excellent adhesion, chemical resistance, and durability. They form a thick, robust physical barrier that effectively isolates the metal from the corrosive environment. Their performance is evident in the low corrosion current densities and high polarization resistances reported.

  • Polyurethane Coatings: Polyurethane coatings offer good abrasion resistance and flexibility, in addition to their anti-corrosion properties. While their barrier properties are generally good, they can be slightly more permeable to corrosive agents than epoxy coatings, as reflected in the slightly higher range of corrosion current densities.

  • Silane Coatings: Silane coatings form a cross-linked, inorganic-organic hybrid network on the metal surface. They provide excellent adhesion and can act as a barrier to corrosion. Their performance is often comparable to that of epoxy coatings.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Electrochemical Impedance Spectroscopy (EIS)

Objective: To evaluate the barrier properties and degradation of the coating over time.

Procedure:

  • A three-electrode electrochemical cell is assembled with the coated sample as the working electrode, a platinum wire or mesh as the counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl electrode as the reference electrode.

  • The cell is filled with an electrolyte solution, typically 3.5% NaCl, to simulate a corrosive environment.

  • The open-circuit potential (OCP) is monitored until a stable value is reached.

  • A small amplitude AC voltage (typically 10 mV) is applied over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • The resulting current and phase shift are measured to determine the impedance of the system.

  • The data is often represented as Bode and Nyquist plots. The impedance modulus at low frequencies (|Z| at 0.01 Hz) is a key indicator of the coating's barrier performance, with higher values indicating better protection.

Potentiodynamic Polarization

Objective: To determine the corrosion current density (Icorr), corrosion potential (Ecorr), and polarization resistance (Rp), which are used to assess the corrosion rate and the protective nature of the coating.

Procedure:

  • A three-electrode cell is set up as described for EIS.

  • After OCP stabilization, the potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the Ecorr at a slow scan rate (e.g., 0.167 mV/s).

  • The resulting current is measured as a function of the applied potential.

  • The data is plotted as a Tafel plot (log |current density| vs. potential).

  • The corrosion potential (Ecorr) is the potential at which the current density is at its minimum.

  • The corrosion current density (Icorr) is determined by extrapolating the linear portions of the anodic and cathodic branches of the Tafel plot back to the Ecorr. A lower Icorr indicates a lower corrosion rate.

  • The polarization resistance (Rp) is the slope of the potential-current density curve at the Ecorr and is inversely proportional to the corrosion rate.

Salt Spray Test (ASTM B117)

Objective: To accelerate corrosion in a controlled laboratory environment to assess the relative corrosion resistance of coated samples.

Procedure:

  • The coated samples are placed in a closed test chamber.

  • A heated, atomized solution of 5% sodium chloride is continuously sprayed into the chamber, creating a salt fog.

  • The temperature inside the chamber is maintained at a constant 35°C.[8][9]

  • The samples are exposed for a specified period (e.g., 100, 500, or 1000 hours).

  • After exposure, the samples are removed, gently rinsed, and visually inspected for signs of corrosion, such as rusting, blistering, or delamination. The extent and nature of the corrosion are documented and often rated according to standardized scales.

Visualizing the Protection Mechanism

The following diagrams illustrate the experimental workflow for corrosion testing and the mechanism of protection afforded by a this compound self-assembled monolayer.

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Corrosion Testing cluster_analysis Data Analysis & Evaluation Metal Metal Substrate Coating Coating Application (this compound, Epoxy, Polyurethane, Silane) Metal->Coating EIS Electrochemical Impedance Spectroscopy Coating->EIS PDP Potentiodynamic Polarization Coating->PDP SST Salt Spray Test (ASTM B117) Coating->SST EC_Data Electrochemical Data (Icorr, Ecorr, Rp, |Z|) EIS->EC_Data PDP->EC_Data Visual Visual Inspection (Corrosion Rating) SST->Visual Comparison Performance Comparison EC_Data->Comparison Visual->Comparison

Experimental workflow for corrosion testing.

SAM_Protection_Mechanism cluster_substrate cluster_solution cluster_sam cluster_environment Metal Metal Substrate Oxide Native Oxide Layer (e.g., Fe₂O₃/Fe₃O₄) PhosphonicAcid This compound Molecules in Solution SAM_Head Phosphonate Head Groups (Covalently Bonded to Oxide) PhosphonicAcid->SAM_Head Self-Assembly & Adsorption SAM_Head->Oxide Covalent Bonding (P-O-Fe) SAM_Tail Hydrophobic Hexyl Chains with Bromo Functional Group SAM_Head->SAM_Tail Corrosive Corrosive Species (H₂O, O₂, Cl⁻) Corrosive->SAM_Tail Repelled by Hydrophobic Barrier

Protection mechanism of this compound SAM.

References

Safety Operating Guide

Proper Disposal of 6-Bromohexylphosphonic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 6-Bromohexylphosphonic acid is critical to ensure laboratory safety and environmental protection. As a brominated organophosphorus compound, it requires handling as a hazardous chemical. This guide provides essential, step-by-step procedures for its safe disposal, intended for researchers, scientists, and drug development professionals.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). Handling of this compound and its waste should always occur in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.[1][2]

Required Personal Protective Equipment:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.[1][2][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection A lab coat or chemical-resistant apron.[1]
Respiratory Use in a well-ventilated area is crucial. If dusts are generated, a NIOSH/MSHA approved respirator is recommended.[1]

II. Waste Segregation and Collection

Proper segregation of chemical waste is the first step in the disposal process.

  • Designated Waste Container: Dedicate a specific, compatible container for this compound waste. The container must be in good condition, with a tightly fitting lid to prevent leaks or spills.[4][5]

  • Labeling: Clearly label the waste container as "Hazardous Waste: this compound". Include the date of initial waste accumulation.

  • Segregation: Do not mix this compound waste with other waste streams, particularly incompatible materials such as strong bases or oxidizing agents, unless specifically instructed by your institution's environmental health and safety (EHS) office. Halogenated and non-halogenated solvent wastes should generally be kept separate.[4]

III. Disposal Procedure for Unused or Waste this compound

The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal service.[1][2][3][6]

Step-by-Step Disposal Protocol:

  • Collection: Carefully transfer any waste or unused this compound into the designated, labeled hazardous waste container.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.[1][2]

  • Arrange for Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste. The EHS office is responsible for coordinating the disposal through licensed vendors.[5]

IV. Decontamination and Disposal of Empty Containers

Empty containers that once held this compound must also be treated as hazardous waste until properly decontaminated.[4]

  • Triple Rinsing: Rinse the empty container three times with a suitable solvent. A common practice is to use a small amount of a solvent in which the chemical is soluble.

  • Rinsate Collection: Collect the solvent rinsate from all three rinses and add it to the this compound hazardous waste container.

  • Final Disposal: Once triple-rinsed, the container can typically be disposed of through regular laboratory waste streams (e.g., glassware waste). However, confirm this procedure with your local EHS guidelines.[4]

V. Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Secure: Alert others in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Absorb: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance.

  • Collect: Carefully sweep or scoop the absorbed material and any remaining solid into the designated hazardous waste container.[1][2]

  • Decontaminate: Clean the spill area with an appropriate solvent and decontaminating solution. Collect all cleaning materials as hazardous waste.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_disposal Disposal Path cluster_decon Container Decontamination start Start: Have 6-Bromohexylphosphonic Acid Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Ventilated Area (Fume Hood) ppe->fume_hood container Select Compatible, Labeled Hazardous Waste Container fume_hood->container transfer Carefully Transfer Waste into Container container->transfer seal Securely Seal Container transfer->seal empty_container Empty Container? transfer->empty_container Generates an... storage Store in Secondary Containment seal->storage contact_ehs Contact Institutional EHS for Waste Pickup storage->contact_ehs end End: Professional Disposal contact_ehs->end triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Clean Container per Institutional Policy triple_rinse->dispose_container collect_rinsate->transfer Add to waste

References

Safeguarding Your Research: Essential Protective Measures for Handling 6-Bromohexylphosphonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive guidance on personal protective equipment (PPE), operational protocols, and disposal procedures for 6-Bromohexylphosphonic acid, ensuring the safety of laboratory professionals and the integrity of research.

Researchers and scientists working with this compound must adhere to stringent safety protocols to mitigate risks associated with its handling and disposal. This guide provides essential, immediate safety and logistical information, from operational plans to waste management, tailored for professionals in drug development and other scientific fields.

This compound is a corrosive solid whose dust can cause severe irritation or burns to the respiratory tract and skin upon contact with moisture.[1][2] As an organophosphorus compound, it also warrants careful handling to prevent potential neurological effects associated with this class of chemicals.[3][4] Furthermore, its classification as a halogenated organic compound necessitates specific disposal procedures to ensure environmental safety.[5][6]

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive PPE strategy is crucial. The following table summarizes the required equipment to protect against the primary hazards of this corrosive and potentially toxic substance.

Body PartRequired PPERationale
Eyes/Face Chemical safety goggles and a full-face shield.[7][8]Protects against splashes of solutions and airborne dust particles that can cause severe eye damage. A face shield offers an additional layer of protection for the entire face.[8]
Hands Chemical-resistant gloves (e.g., Butyl rubber, Neoprene, or Nitrile).[1][8]Prevents skin contact, which can lead to chemical burns. Regularly inspect gloves for any signs of degradation or perforation.
Body Chemical-resistant apron or coveralls and a lab coat.[7]Protects against spills and splashes, preventing the chemical from coming into contact with skin and personal clothing.
Respiratory NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and acid gases.[8][9]To be used when there is a risk of inhaling dust, especially when handling the solid outside of a fume hood or during a spill.
Feet Closed-toe shoes, preferably chemical-resistant boots.Protects feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow is paramount to ensure safety and prevent accidental exposure. All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]

Preparation:

  • Designate a Workspace: Clearly mark the area where the chemical will be handled.

  • Assemble PPE: Don all required personal protective equipment as detailed in the table above.

  • Prepare Spill Kit: Ensure a spill kit containing a neutralizer for acids (such as sodium bicarbonate or calcium carbonate), absorbent materials, and a sealed waste container is readily accessible.[1]

  • Review Safety Data Sheets (SDS): Although a specific SDS for this compound may not be readily available, review SDSs for similar corrosive and organophosphorus compounds.[10][11][12]

Handling:

  • Weighing and Transfer: Conduct all weighing and transferring of the solid chemical within a chemical fume hood to minimize dust inhalation.[2] Use spark-proof tools and avoid creating dust clouds.

  • Dissolving: When preparing solutions, always add the acid slowly to the solvent, never the other way around, to prevent a violent exothermic reaction.[1][2] The process may require cooling.[2]

  • Storage: Store this compound in a cool, dry, and well-ventilated area designated for corrosive materials.[10] Keep containers tightly closed and segregate from incompatible materials such as strong bases, strong oxidizing agents, and metals.[10][12]

Emergency and Disposal Plan

In the event of an emergency or when the chemical is no longer needed, follow these established procedures for spill management and waste disposal.

Spill Response:

  • Evacuate: Immediately evacuate all non-essential personnel from the affected area.

  • Ventilate: Ensure the area is well-ventilated, and if the spill is significant, perform cleanup in a self-contained breathing apparatus.

  • Contain: For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne. For liquid spills, create a dike around the spill with absorbent material.

  • Neutralize: Carefully neutralize the spill with an appropriate acid neutralizer.

  • Collect: Sweep or scoop the neutralized material into a designated, labeled hazardous waste container.[10]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

Waste Disposal: this compound is classified as a halogenated organic waste and must be disposed of accordingly.[5]

  • Segregation: Do not mix with non-halogenated organic waste, as this significantly increases disposal costs and environmental impact.[13][14]

  • Labeling: Collect all waste containing this chemical in a clearly labeled, sealed container. The label should read "Hazardous Waste: Halogenated Organic Solid" and list the chemical name.[15]

  • Disposal Request: Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal in accordance with local, state, and federal regulations.[12][15]

Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_storage Storage cluster_disposal Disposal prep_ppe Don PPE handle_weigh Weigh & Transfer prep_ppe->handle_weigh prep_spill Prepare Spill Kit prep_spill->handle_weigh prep_sds Review SDS prep_sds->handle_weigh handle_dissolve Dissolve (Acid to Solvent) handle_weigh->handle_dissolve storage_main Store in Cool, Dry, Ventilated Area handle_dissolve->storage_main disp_segregate Segregate as Halogenated Waste handle_dissolve->disp_segregate disp_label Label Waste Container disp_segregate->disp_label disp_ehs Contact EHS for Disposal disp_label->disp_ehs

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.